Cyclohexylamine carbonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
carbonic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQZNKUEFUUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073139 | |
| Record name | Cyclohexylamine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20227-92-3 | |
| Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with cyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylamine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylammonium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclohexylamine carbonate fundamental properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylamine (B46788) carbonate, a salt formed from cyclohexylamine and carbonic acid, is a versatile compound with significant applications in industrial processes, particularly as a vapor phase corrosion inhibitor. This technical guide provides an in-depth overview of its fundamental properties, synthesis, and mechanisms of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its physicochemical characteristics. Visual diagrams generated using Graphviz illustrate key processes, including its role in corrosion inhibition and as a chemical intermediate, providing a valuable resource for researchers and professionals in chemistry and material science.
Introduction
Cyclohexylamine carbonate (CHC) is a white crystalline solid known for its characteristic amine odor.[1] It is primarily recognized for its efficacy as a vapor phase corrosion inhibitor (VPI), offering protection to various metals by neutralizing acidic environments and forming a protective film on the metal surface.[2][3] Beyond its application in corrosion science, CHC serves as a chemical intermediate in the synthesis of other organic compounds and has been investigated for its role in the production of agrochemicals and specialty chemicals.[1][] This guide aims to provide a detailed technical overview of this compound, focusing on its fundamental properties, synthesis, and key applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some properties, such as boiling and melting points, are often reported for its precursor, cyclohexylamine, due to the carbonate salt's tendency to dissociate upon heating.
| Property | Value | Reference(s) |
| CAS Number | 20227-92-3 | [5] |
| Molecular Formula | C₇H₁₅NO₃ | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Odor | Unpleasant, fishy, amine-like | [2][6] |
| Boiling Point | 134.5 °C at 760 mmHg (for cyclohexylamine) | [6][7] |
| Melting Point | -17.7 °C (for cyclohexylamine) | [6] |
| Density | 0.867 g/mL at 25 °C (for cyclohexylamine) | [6] |
| Vapor Pressure | 8.07 mmHg at 25 °C | [2][7] |
| Solubility | Soluble in water and organic solvents | [1][6] |
| pKa | Approximately 11.3 | [2] |
Synthesis and Experimental Protocols
This compound is typically synthesized through the reaction of cyclohexylamine with carbon dioxide in a suitable solvent.[2][5]
Synthesis of this compound
Objective: To synthesize this compound by the direct carbonation of cyclohexylamine.
Materials:
-
Cyclohexylamine (99%)
-
Ethanol (B145695) (95%) or Water (deionized)
-
Carbon dioxide gas
-
Reaction vessel (e.g., three-necked flask) equipped with a gas inlet tube, a stirrer, and a gas outlet
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In the reaction vessel, prepare a 15-40% (w/w) solution of cyclohexylamine in either ethanol or deionized water.[5]
-
Cool the solution in an ice bath to maintain a temperature between 25-40°C.[5]
-
While stirring the solution, bubble carbon dioxide gas through the gas inlet tube.
-
Continue the flow of carbon dioxide until a white precipitate of this compound is formed and the precipitation is complete.[5] The reaction can be monitored by pH titration, with the completion indicated by a sharp drop in pH.[5]
-
Once the reaction is complete, stop the carbon dioxide flow and the stirring.
-
Isolate the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol or water to remove any unreacted cyclohexylamine.
-
Dry the product under vacuum to obtain pure this compound.
Analysis of this compound
Objective: To confirm the identity and purity of the synthesized this compound using infrared spectroscopy.
Materials and Equipment:
-
Synthesized this compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Thoroughly grind a small amount (1-2 mg) of the dried this compound sample with approximately 200 mg of dry KBr in an agate mortar.
-
Transfer the ground powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum for characteristic absorption bands of the carbonate group (around 1700-1600 cm⁻¹) and the amine group (around 3400-3200 cm⁻¹ for N-H stretching and 1650-1580 cm⁻¹ for N-H bending) to confirm the formation of the product.
Key Applications and Mechanisms of Action
Vapor Phase Corrosion Inhibition
This compound is widely used as a vapor phase corrosion inhibitor (VPI).[2] Its effectiveness stems from its ability to volatilize, allowing it to reach and protect metal surfaces within an enclosed space without direct application.[3]
The mechanism of corrosion inhibition involves two primary pathways:
-
Neutralization of Acidic Contaminants: In the presence of moisture, CHC releases cyclohexylamine, a volatile base. This amine neutralizes acidic gases in the atmosphere, such as carbon dioxide and sulfur dioxide, thereby reducing the corrosivity (B1173158) of the environment.[2]
-
Formation of a Protective Film: The protonated cyclohexylamine adsorbs onto the negatively charged metal surface through electrostatic attraction.[3] This forms a thin, hydrophobic film that acts as a barrier, preventing corrosive agents like oxygen and moisture from reaching the metal.[2][3]
Chemical Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in various organic syntheses.[2] Its reactivity allows for its use in the production of other compounds, including those relevant to the pharmaceutical and agrochemical industries.[1] For instance, it can be used as a source of cyclohexylamine for nucleophilic substitution reactions or in the formation of amides and other derivatives.
Experimental Workflow: Synthesis and Analysis
The following diagram outlines a general workflow for the laboratory synthesis and subsequent analysis of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area. It is irritating to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact, the affected area should be flushed with plenty of water.
Conclusion
This compound is a compound with significant industrial utility, primarily as a vapor phase corrosion inhibitor. Its fundamental properties, including its volatility and basicity, are key to its effectiveness in this role. The synthesis of CHC is a straightforward process involving the reaction of cyclohexylamine with carbon dioxide. This technical guide has provided a comprehensive overview of its characteristics, synthesis, and applications, offering valuable information for researchers and professionals working with this compound. Further research into its applications, particularly in the development of novel corrosion inhibitors and as a versatile chemical intermediate, is warranted.
References
An In-depth Technical Guide to the Mechanism of Action of Cyclohexylamine Carbonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohexylamine (B46788) carbonate (CHC) is a volatile organic salt primarily recognized for its industrial application as a corrosion inhibitor. In aqueous environments and biological systems, it readily dissociates into its active components: cyclohexylamine and carbonic acid. While its mechanism as a corrosion inhibitor is well-documented, its biological activities and toxicological profile are of significant interest to the scientific and drug development communities. This guide provides a comprehensive overview of the current understanding of the multifaceted mechanism of action of cyclohexylamine carbonate, with a particular focus on its biological effects. The primary active component, cyclohexylamine, has been shown to exert significant toxicological effects, most notably on the male reproductive system, and also demonstrates cardiovascular, hepatic, and renal toxicity. This document synthesizes the available data on its mechanisms of action, presents quantitative toxicological data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Physicochemical Properties and Dissociation
This compound is a salt formed from the weak base cyclohexylamine and the weak acid carbonic acid. In an aqueous environment, it is expected to be in equilibrium with its constituent ions. The biological effects of this compound are predominantly attributed to the actions of cyclohexylamine.
Mechanism of Action as a Vapor Phase Corrosion Inhibitor
The most well-characterized mechanism of action for this compound is in the prevention of metal corrosion, particularly for ferrous metals. This process involves a physical, rather than chemical, interaction with the metal surface.
The mechanism can be summarized in the following steps:
-
Sublimation: this compound readily sublimates at ambient temperatures, transitioning from a solid to a gaseous state.
-
Vapor Transport: The gaseous molecules disperse within an enclosed environment.
-
Condensation and Film Formation: The vapor condenses on metal surfaces, forming a thin, protective film.
-
Adsorption: The protonated cyclohexylamine adsorbs onto the metal surface, a process driven by physisorption.
-
Barrier Formation: This adsorbed layer acts as a physical barrier, isolating the metal from corrosive agents such as moisture and oxygen.
-
Neutralization: Cyclohexylamine can also neutralize acidic contaminants in the atmosphere, further mitigating corrosion.
Biological and Toxicological Mechanisms of Action
The biological activity of this compound is primarily dictated by the cyclohexylamine moiety. Research has highlighted several organ systems as principal targets of its toxic effects.
Testicular Toxicity: A Primary Concern
The most consistently reported and studied toxicological effect of cyclohexylamine is on the male reproductive system, specifically targeting the testes. Chronic exposure in animal models has been shown to induce testicular atrophy.
Molecular Mechanism of Testicular Toxicity:
The primary cellular target within the testis appears to be the Sertoli cells , which are essential for providing structural and nutritional support to developing germ cells.[1] The proposed mechanism involves:
-
Direct Action on Sertoli Cells: Cyclohexylamine acts directly on Sertoli cells, inducing morphological changes.[1]
-
Sertoli Cell Vacuolation: The earliest and most consistent lesion observed is the vacuolation of the Sertoli cell cytoplasm.[1]
-
Disruption of Sertoli-Germ Cell Interaction: This is followed by the degeneration and loss of spermatocytes and spermatogonia.[1]
-
Induction of Germ Cell Apoptosis: The damage to Sertoli cells disrupts the crucial support for germ cells, leading to their apoptotic death.[2][3] The extrinsic (Fas/FasL) and intrinsic (mitochondrial) apoptotic pathways may be involved.[2][4]
-
Potential Role of Oxidative Stress and Calcium Dysregulation: While not definitively proven for cyclohexylamine, many testicular toxicants exert their effects through the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis, which are known triggers for apoptosis in germ cells.[5][6]
Cardiovascular Effects
Human and animal studies have indicated that cyclohexylamine can induce a dose-dependent increase in blood pressure.[7] While the precise molecular mechanism is not fully elucidated, it is hypothesized to involve interaction with the adrenergic system.
Potential Mechanism of Hypertensive Action:
Cyclohexylamine, as a primary amine, bears structural similarities to endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This suggests a potential interaction with adrenergic receptors, which are G protein-coupled receptors (GPCRs) that regulate cardiovascular function.[8][9]
-
α1-Adrenergic Receptor Agonism: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to an increase in intracellular calcium via the Gq/11-PLC-IP3 pathway, resulting in vasoconstriction and an increase in blood pressure.[8]
-
β1-Adrenergic Receptor Agonism: Stimulation of β1-adrenergic receptors in the heart increases heart rate and contractility through the Gs-adenylyl cyclase-cAMP pathway, contributing to elevated cardiac output and blood pressure.[8]
Further research, such as receptor binding assays and functional studies with specific adrenergic receptor antagonists, is required to confirm these potential interactions and their contribution to cyclohexylamine-induced hypertension.
Hepato- and Nephrotoxicity
Degenerative changes in the liver and kidneys have been reported following exposure to cyclohexylamine.[10] The molecular mechanisms underlying these effects are not well-defined but are likely related to metabolic activation and oxidative stress, common pathways for chemical-induced organ toxicity.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of cyclohexylamine.
Table 1: Acute Toxicity Data for Cyclohexylamine
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 156 - 432 | [10] |
| Mouse | Oral | 224 | [10] |
| Rabbit | Dermal | 277 | [10] |
Table 2: Dose-Response Data for Testicular Toxicity of Cyclohexylamine in Rats
| Study Duration | Daily Dose (mg/kg) | Observed Effects | Reference |
| 90 days | 45 (600 ppm in diet) | No Observed Adverse Effect Level (NOAEL) | [10] |
| 90 days | 150 (2000 ppm in diet) | Decreased spermatogenesis, tubular atrophy | [10] |
| 90 days | 450 (6000 ppm in diet) | Significant testicular lesions | [10] |
| 13 weeks | 400 | Testicular atrophy, decreased organ weight, histological changes | [7] |
| 2 years | 50 | Higher incidence of testicular atrophy | [10] |
| 2 years | 150 | Higher incidence of testicular atrophy, decreased fertility | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the biological effects of this compound.
In Vitro Sertoli-Germ Cell Co-culture for Testicular Toxicity Assessment
This protocol is adapted from established methods for studying testicular toxicants in vitro.[11][12]
Objective: To assess the direct cytotoxic and apoptotic effects of cyclohexylamine on Sertoli and germ cells.
Methodology:
-
Cell Isolation:
-
Sertoli and germ cells are isolated from the testes of 20-day-old Wistar rats by sequential enzymatic digestion with trypsin and collagenase.
-
-
Cell Culture:
-
Cells are plated on Matrigel-coated culture dishes in DMEM/F12 medium supplemented with fetal bovine serum, insulin, transferrin, and other growth factors.
-
Cultures are maintained at 32°C in a humidified atmosphere of 5% CO2.
-
-
Exposure to Cyclohexylamine:
-
After 48-72 hours, the culture medium is replaced with fresh medium containing various concentrations of cyclohexylamine (e.g., 0.1 to 10 mM). A vehicle control (medium without cyclohexylamine) is also included.
-
Cells are exposed for 24, 48, and 72 hours.
-
-
Endpoint Analysis:
-
Cytotoxicity: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay.
-
Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase-3 activity.
-
Morphology: Changes in cell morphology, particularly Sertoli cell vacuolation and germ cell detachment, are observed and quantified using phase-contrast microscopy.
-
Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.
-
In Vivo Blood Pressure Measurement in a Rodent Model
This protocol describes a non-invasive method for measuring blood pressure in rats or mice to assess the cardiovascular effects of cyclohexylamine.[13]
Objective: To determine the effect of acute administration of cyclohexylamine on systolic and diastolic blood pressure and heart rate.
Methodology:
-
Animal Acclimatization:
-
Male Wistar rats are acclimated to the experimental setup, including the restrainer and tail-cuff, for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
-
Baseline Measurement:
-
On the day of the experiment, baseline blood pressure and heart rate are measured using a tail-cuff blood pressure system.
-
-
Administration of Cyclohexylamine:
-
Cyclohexylamine (dissolved in a suitable vehicle like saline) is administered via oral gavage or intraperitoneal injection at various doses. A control group receives the vehicle alone.
-
-
Post-Dose Monitoring:
-
Blood pressure and heart rate are measured at multiple time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to establish a time-course of the effect.
-
-
Data Analysis:
-
Changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control group using appropriate statistical methods.
-
Conclusion and Future Directions
This compound's mechanism of action is context-dependent. In industrial applications, it serves as an effective physical corrosion inhibitor. In biological systems, its primary active component, cyclohexylamine, exhibits significant toxicity, with the male reproductive system being a particularly sensitive target. The direct action on Sertoli cells, leading to germ cell apoptosis, is the most well-defined toxicological mechanism. Cardiovascular effects, specifically hypertension, are also a notable concern, likely mediated through interactions with the adrenergic system.
For researchers and professionals in drug development, understanding the toxicological profile of amine-containing compounds is crucial. While cyclohexylamine itself is not a therapeutic agent, its well-documented testicular toxicity serves as a case study for the potential reproductive hazards of small molecule amines.
Future research should focus on:
-
Elucidating the specific intracellular signaling pathways in Sertoli cells that are disrupted by cyclohexylamine.
-
Characterizing the binding affinities and functional effects of cyclohexylamine on various adrenergic receptor subtypes to confirm the mechanism of its hypertensive effects.
-
Investigating the molecular mechanisms of cyclohexylamine-induced hepato- and nephrotoxicity, including the role of metabolic activation and oxidative stress.
-
Conducting in vitro studies to determine the EC50 values for cytotoxicity in relevant cell lines (e.g., Sertoli cells, hepatocytes, renal proximal tubule cells) to provide more precise quantitative data for risk assessment.
This in-depth understanding will not only clarify the toxicological risks associated with cyclohexylamine exposure but also provide valuable insights for the safety assessment and design of new amine-containing drug candidates.
References
- 1. The morphogenesis of cyclohexylamine-induced testicular atrophy in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications of Sertoli cell induced germ cell apoptosis to testicular pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Male germ cell apoptosis: regulation and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant systems and oxidative stress in the testes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pan.olsztyn.pl [pan.olsztyn.pl]
- 7. The metabolism and testicular toxicity of cyclohexylamine in rats and mice during chronic dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing Interhelical Interactions of G-Protein Coupled Receptors with the Fragment Molecular Orbital Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. The Co-culture of Sertoli Cells and Germ Cells: Applications in Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of mancozeb on Sertoli-germ cell co-culture system: Role of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cyclohexylamine Carbonate: Synthesis, Structure, and Applications
Introduction
Cyclohexylamine (B46788) carbonate is an organic salt formed from the reaction of cyclohexylamine, a primary aliphatic amine, and carbonic acid.[1][2] It is a white crystalline solid primarily recognized for its utility as a vapor phase corrosion inhibitor (VPI) and as a versatile intermediate in organic synthesis, including in the production of polymers and agrochemicals.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, synthesis methodologies, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Structure and Properties
Cyclohexylamine carbonate is an ionic compound consisting of the cyclohexylammonium cation and a carbonate or bicarbonate anion. Its formation is a classic acid-base reaction where the basic amine neutralizes carbonic acid.[1] The structure is confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] In ¹H and ¹³C NMR spectroscopy, signals corresponding to both the cyclohexylammonium cation and the carbonate anion are identifiable.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | carbonic acid;cyclohexanamine[2][3][6] |
| CAS Number | 20227-92-3, 13624-25-4[1][6] |
| Molecular Formula | C₇H₁₅NO₃[2][3] |
| Molecular Weight | 161.20 g/mol [1][3][6] |
| InChI Key | GTLQZNKUEFUUIS-UHFFFAOYSA-N[1][3][6] |
| Canonical SMILES | C1CCC(CC1)N.C(=O)(O)O[2][3][6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | White crystalline solid[4][5] |
| Boiling Point | 134.5°C at 760 mmHg[7] |
| Flash Point | 32.2°C[7] |
| Vapor Pressure | 8.07 mmHg at 25°C[7] |
| Solubility | Soluble in water and organic solvents[5] |
Synthesis Methodologies
The synthesis of this compound can be achieved through both direct and indirect routes, with the direct method being the most common and atom-economical.
Direct Synthesis
The most prevalent method for synthesizing this compound is the direct reaction of cyclohexylamine with carbon dioxide.[1][3] This reaction can occur spontaneously if cyclohexylamine is exposed to atmospheric CO₂ in the presence of moisture, which forms carbonic acid in-situ.[1] For more controlled industrial production, carbon dioxide gas is bubbled through an aqueous or solvent-based solution of cyclohexylamine.[1][3]
Caption: Workflow for the direct synthesis of this compound.
Indirect Synthesis
Indirect synthesis involves a two-step process: the production of the cyclohexylamine precursor followed by its carbonation. Industrially, cyclohexylamine is often produced via the catalytic hydrogenation of aniline (B41778) using catalysts like Raney cobalt or nickel at high temperatures and pressures.[1] The resulting cyclohexylamine is then reacted with carbon dioxide as described in the direct synthesis method.
Caption: The indirect, two-step pathway for industrial synthesis.
Experimental Protocols
Protocol 1: Direct Synthesis of this compound
This protocol describes a generalized laboratory procedure for the direct synthesis of this compound.
-
Preparation : Dissolve a known quantity of cyclohexylamine in a suitable solvent (e.g., ethanol (B145695) or water) in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a pH probe. A typical concentration is 15-40% (w/w).[1]
-
Reaction : While stirring the solution at room temperature, bubble carbon dioxide gas through the gas inlet tube into the solution.
-
Monitoring : Monitor the reaction via the pH of the solution. The formation of the carbonate salt will result in a significant change in alkalinity.[1] Continue the CO₂ addition until a suspension of white crystals is formed and the pH stabilizes.
-
Purification : Collect the resulting white crystalline solid by vacuum filtration.
-
Recrystallization : Purify the crude product by recrystallizing from a suitable solvent such as ethanol or acetone (B3395972) to achieve high purity.[1]
-
Drying : Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol 2: Characterization of Surface Adsorption by IR Spectroscopy
This protocol outlines a general method for analyzing the adsorption of this compound on a metal surface, relevant to its application as a corrosion inhibitor.
-
Substrate Preparation : Prepare a metal sample (e.g., Nd-Fe-B magnet alloy) by polishing the surface to a fine finish, rinsing with distilled water, degreasing with acetone, and drying.[8]
-
Exposure : Place the prepared metal substrate in an enclosed chamber containing a source of this compound, allowing the VPI to volatilize and condense onto the metal surface over a set period.
-
FTIR Analysis : After the exposure period, remove the metal substrate and analyze its surface using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the IR spectrum of the surface. The presence of characteristic peaks for the C-N bond, N-H bonds of the ammonium (B1175870) ion, and C-O bonds of the carbonate ion will confirm the adsorption of the inhibitor onto the metal surface.[1][8]
-
Interpretation : Compare the spectrum to a reference spectrum of pure this compound to confirm the identity of the adsorbed species and analyze any peak shifts, which can provide insight into the nature of the interaction (physisorption vs. chemisorption).[8]
Key Chemical Reactions and Mechanisms
Mechanism as a Vapor Phase Corrosion Inhibitor (VPI)
This compound is a highly effective VPI, particularly for ferrous metals.[1][8] Its mechanism involves sublimation, followed by condensation onto metal surfaces, where it forms a protective molecular film.[1][8] This film acts as a barrier, isolating the metal from corrosive agents like moisture and oxygen.[3][8] The inhibitory action stems from the physisorption of the protonated amine (cyclohexylammonium) onto the negatively charged metal surface, which suppresses the anodic dissolution of the metal.[1][8]
Caption: Mechanism of action for this compound as a VPI.
Catalysis in Organic Synthesis
This compound also functions as a catalyst in certain organic reactions, such as the aminolysis of cyclic carbonates to form hydroxyurethanes.[3] The reaction involves the nucleophilic attack by an amine on the carbonyl carbon of the cyclic carbonate, leading to ring-opening.[3] this compound demonstrates significant catalytic efficiency in this process.
Table 3: Kinetic Data for Cyclic Carbonate Aminolysis
| Catalyst | Temperature | Conversion Rate (24h) | Selectivity for Hydroxyurethane |
|---|---|---|---|
| None | Room Temp | ~9% | >90% |
| This compound | Room Temp | 45-60% | >85% |
Data derived from kinetic studies.[3]
Caption: Catalytic role in the ring-opening of cyclic carbonates.
In addition to catalysis, it serves as a key intermediate in the production of cyclohexanone (B45756) oxime, a precursor for nylon-6 synthesis.[3] Under specific conditions, it decomposes to release cyclohexylamine, which then participates in the oxime formation reaction.[3]
Conclusion
This compound is a compound of significant industrial importance, with a straightforward synthesis and well-characterized chemical structure. Its primary roles as a high-performance vapor phase corrosion inhibitor and a valuable intermediate and catalyst in organic synthesis underscore its versatility. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working with this compound, enabling further innovation in materials science and chemical manufacturing.
References
- 1. This compound | 20227-92-3 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-308106) | 20227-92-3 [evitachem.com]
- 3. Buy this compound | 13624-25-4 [smolecule.com]
- 4. canyoncomponents.com [canyoncomponents.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Carbonic acid, compd. with cyclohexanamine (1:?) | C7H15NO3 | CID 88418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:20227-92-3 | Chemsrc [chemsrc.com]
- 8. content.ampp.org [content.ampp.org]
Cyclohexylamine Carbonate (CAS 20227-92-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylamine (B46788) carbonate (CAS No. 20227-92-3) is a versatile organic salt with significant applications as a corrosion inhibitor and a chemical intermediate in various synthetic processes. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its mechanism of action as a corrosion inhibitor. The information is presented to support its application in research, particularly in materials science and drug development.
Core Properties of Cyclohexylamine Carbonate
This compound is the product of the reaction between the primary aliphatic amine, cyclohexylamine, and carbonic acid. While some sources describe it as a colorless and transparent liquid with an ammonia-like odor, it is more commonly characterized as a white crystalline solid.[1][2][3] This discrepancy may arise from the fact that cyclohexylamine itself is a liquid that readily absorbs atmospheric carbon dioxide to form the solid carbonate salt.[4]
Physicochemical Properties
A summary of the key physicochemical properties of cyclohexylamine and its carbonate salt are presented in Table 1. It is important to note that some literature sources incorrectly attribute the properties of cyclohexylamine to this compound.
| Property | Value | References |
| Chemical Name | This compound | [1] |
| CAS Number | 20227-92-3 | [5] |
| Molecular Formula | C₇H₁₅NO₃ | [6] |
| Molecular Weight | 161.20 g/mol | [6] |
| Appearance | White crystalline solid | [1][3] |
| Solubility | Soluble in water | [3] |
| pH (0.01% aq. soln.) | 10.5 | [4] |
| Vapor Pressure | 8.07 mmHg at 25°C | [7] |
Table 1: Physicochemical properties of this compound.
The properties of the precursor, cyclohexylamine, are provided in Table 2 for reference.
| Property | Value | References |
| Chemical Name | Cyclohexylamine | [8] |
| CAS Number | 108-91-8 | [8] |
| Molecular Formula | C₆H₁₃N | [8] |
| Molecular Weight | 99.17 g/mol | [8] |
| Appearance | Clear to yellowish liquid | [8][9] |
| Odor | Strong, fishy, amine odor | [8] |
| Density | 0.8647 g/cm³ | [8] |
| Melting Point | -17.7 °C | [8] |
| Boiling Point | 134.5 °C | [8] |
| Solubility in water | Miscible | [8][10] |
Table 2: Physicochemical properties of Cyclohexylamine.
Synthesis and Characterization
Synthesis of this compound
This compound is typically synthesized through the direct reaction of cyclohexylamine with carbon dioxide.[6] Industrial synthesis often involves bubbling carbon dioxide gas through a 15-40% (w/w) aqueous or solvent-based solution of cyclohexylamine until a suspension of the carbonate salt is formed.[5]
Experimental Protocol: Laboratory Synthesis
A general laboratory procedure for the synthesis of this compound is as follows:
-
Dissolve cyclohexylamine in a suitable solvent such as water or ethanol (B145695) to create a 15-40% solution.[6]
-
Bubble carbon dioxide gas through the stirred solution at a controlled temperature, typically between 25-40°C.[5]
-
Continue the carbon dioxide addition until the formation of a white precipitate is complete.
-
Isolate the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted cyclohexylamine.
-
Dry the purified this compound under vacuum.
Analytical Characterization
The purity and identity of synthesized this compound can be confirmed using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a key method for confirming the presence of the carbonate and cyclohexylammonium ions. The spectrum is expected to show characteristic N-H stretching and bending vibrations from the ammonium (B1175870) group and C-H vibrations from the cyclohexane (B81311) ring. The presence of the carbonate ion (CO₃²⁻) is confirmed by its characteristic absorption bands.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
¹³C NMR spectroscopy can be used to distinguish between the free amine and the carbonate form. The carbons of the cyclohexane ring are expected to appear in the typical alkane region of the spectrum (20-60 ppm). A distinctive downfield signal in the range of 150-190 ppm confirms the presence of the carbonate carbon.[5]
Applications in Corrosion Inhibition
This compound is an effective vapor-phase corrosion inhibitor (VPCI), particularly for the protection of metals in enclosed systems.[2]
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of this compound involves a multi-step process that results in the formation of a protective film on the metal surface.
-
Vaporization and Transport: Due to its relatively high vapor pressure, this compound readily volatilizes into the enclosed atmosphere.
-
Hydrolysis: In the presence of moisture on the metal surface, the this compound hydrolyzes to release cyclohexylamine and carbonic acid.
-
Neutralization and Film Formation: The basic cyclohexylamine neutralizes acidic species on the metal surface. Both cyclohexylamine and carbonate ions can then adsorb onto the metal surface. This adsorption process is believed to be primarily due to physisorption.[2] This forms a thin, protective film that acts as a barrier to corrosive agents. The inhibition is anodic, meaning it primarily suppresses the dissolution of the metal.[2]
Experimental Evaluation of Corrosion Inhibition
Electrochemical Impedance Spectroscopy (EIS):
EIS is a powerful non-destructive technique used to evaluate the performance of corrosion inhibitors.
Experimental Protocol: EIS for Corrosion Inhibition Testing
-
Electrode Preparation: A working electrode of the metal to be tested (e.g., steel, aluminum) is polished and cleaned.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[11]
-
Electrolyte: The electrolyte is a corrosive medium, such as a 3.5% NaCl solution, with and without the addition of this compound at various concentrations.[11]
-
Measurement: The cell is connected to a potentiostat. A small amplitude sinusoidal voltage (e.g., 50 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate. An increase in Rp in the presence of the inhibitor indicates effective corrosion protection.
References
- 1. Page loading... [wap.guidechem.com]
- 2. content.ampp.org [content.ampp.org]
- 3. Buy this compound (EVT-308106) | 20227-92-3 [evitachem.com]
- 4. Cyclohexylamine [greenchemintl.com]
- 5. This compound | 20227-92-3 | Benchchem [benchchem.com]
- 6. Buy this compound | 13624-25-4 [smolecule.com]
- 7. This compound | CAS#:20227-92-3 | Chemsrc [chemsrc.com]
- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. univarsolutions.com [univarsolutions.com]
- 10. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Vapor pressure and volatility of Cyclohexylamine carbonate at different temperatures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylamine (B46788) carbonate (CHC) is a volatile solid primarily utilized as a vapor phase corrosion inhibitor.[1][2] Its efficacy is intrinsically linked to its volatility, which is governed by its vapor pressure and the dynamics of its thermal decomposition. This technical guide provides an in-depth analysis of the vapor pressure and volatility of cyclohexylamine carbonate, addressing the influence of temperature. Due to the limited availability of direct experimental data for this compound across a range of temperatures, this guide also incorporates data for its parent amine, cyclohexylamine, as a proxy to understand its behavior at elevated temperatures where dissociation is significant. Detailed experimental protocols for measuring the vapor pressure of dissociable solids are also presented.
Introduction
This compound is an organic salt formed from the reaction of cyclohexylamine and carbonic acid.[2] It is recognized for its application as a corrosion inhibitor in various industrial processes, where it functions by sublimating and then depositing a protective film on metal surfaces.[2] The compound's volatility is a critical parameter, as it dictates the concentration of the inhibitor in the vapor phase and its ability to protect surfaces in enclosed systems.[2]
The volatility of this compound is a result of its thermal dissociation into cyclohexylamine and carbon dioxide.[2] As the temperature increases, this equilibrium shifts, leading to a higher concentration of the volatile amine in the vapor phase. Understanding the relationship between temperature, vapor pressure, and volatility is crucial for optimizing its use as a corrosion inhibitor and for safety and handling considerations.
Physicochemical Properties and Vapor Pressure Data
Quantitative data on the vapor pressure of this compound is scarce in publicly available literature. A single experimental value has been reported.[2][3] To provide a more comprehensive understanding of its volatile nature, particularly at different temperatures, the vapor pressure of its parent amine, cyclohexylamine, is also presented. The dissociation of this compound into the more volatile cyclohexylamine is the primary mechanism for its function as a vapor phase inhibitor.
Table 1: Vapor Pressure of this compound
| Temperature (°C) | Vapor Pressure (mmHg) |
| 25 | 8.07[2][3] |
Table 2: Vapor Pressure of Cyclohexylamine (Calculated using Antoine Equation)
The vapor pressure of cyclohexylamine can be estimated using the Antoine equation:
log₁₀(P) = A − (B / (T + C))
where P is the vapor pressure in bar and T is the temperature in Kelvin. The constants for cyclohexylamine are A = 4.06885, B = 1380.225, and C = -67.285 for the temperature range of 333.87 K to 401.52 K.[4]
| Temperature (°C) | Temperature (K) | Vapor Pressure (bar) | Vapor Pressure (mmHg) |
| 20 | 293.15 | 0.0147 | 11.0 |
| 30 | 303.15 | 0.0245 | 18.4 |
| 40 | 313.15 | 0.0396 | 29.7 |
| 50 | 323.15 | 0.0620 | 46.5 |
| 60 | 333.15 | 0.0945 | 70.9 |
| 70 | 343.15 | 0.1404 | 105.3 |
| 80 | 353.15 | 0.2036 | 152.7 |
| 90 | 363.15 | 0.2886 | 216.5 |
| 100 | 373.15 | 0.4007 | 300.6 |
| 110 | 383.15 | 0.5463 | 409.8 |
| 120 | 393.15 | 0.7323 | 549.3 |
| 130 | 403.15 | 0.9669 | 725.2 |
| 134.5 | 407.65 | 1.013 | 760.0 |
Note: The boiling point of cyclohexylamine is 134.5°C.[5][6] The calculated values are based on the Antoine equation parameters provided by NIST.[4]
Thermal Decomposition and Volatility
The volatility of this compound is directly related to its thermal stability. Upon heating, it undergoes a reversible decomposition to yield cyclohexylamine and carbon dioxide, both of which are gaseous at ambient and elevated temperatures.
Caption: Reversible thermal decomposition of this compound.
This equilibrium is temperature-dependent. At lower temperatures, the equilibrium favors the solid carbonate form, resulting in lower volatility. As the temperature increases, the equilibrium shifts to the right, favoring the formation of gaseous cyclohexylamine and carbon dioxide, thus increasing the overall vapor pressure and volatility of the system. This property is fundamental to its application as a vapor phase corrosion inhibitor, allowing for the controlled release of the active inhibiting species.
Experimental Protocols for Vapor Pressure Determination
The determination of vapor pressure for a dissociable solid like this compound requires specific experimental techniques. The following are detailed methodologies for two common and appropriate methods.
Static Method
The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature.
Objective: To determine the vapor pressure of this compound at various temperatures by measuring the pressure of the vapor in equilibrium with the solid phase.
Apparatus:
-
A thermostatically controlled sample container (isoteniscope).
-
A high-precision pressure transducer or manometer.
-
A vacuum pump.
-
A temperature-controlled liquid bath.
-
Data acquisition system.
Procedure:
-
A sample of this compound is placed in the sample container.
-
The system is evacuated to remove air and other residual gases. The sample may be gently heated during evacuation to facilitate the removal of adsorbed gases.
-
The sample container is then immersed in the liquid bath and brought to the desired temperature. Temperature stability should be within ±0.2 K.[7]
-
The system is allowed to reach thermodynamic equilibrium, at which point the pressure reading from the transducer stabilizes. This reading is the vapor pressure of the substance at that temperature.[7]
-
The temperature of the bath is then incrementally changed, and the process is repeated to obtain a series of vapor pressure measurements at different temperatures.[7]
-
For a dissociating substance, it is crucial to ensure that the measurement reflects the total pressure of the gaseous decomposition products (cyclohexylamine and CO2).
Knudsen Effusion Method
The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids with low volatility. It is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[8][9]
Objective: To determine the vapor pressure of this compound by measuring its rate of sublimation in a vacuum at different temperatures.
Apparatus:
-
A Knudsen cell (a small container with a precisely machined small orifice in the lid).
-
An ultra-sensitive microbalance.
-
A high-vacuum chamber.
-
A temperature-controlled furnace or incubator.
-
Data acquisition system.
Procedure:
-
A known mass of the this compound sample is placed in the Knudsen cell.
-
The cell is placed inside the high-vacuum chamber and the system is evacuated to a high vacuum (e.g., 1 x 10⁻⁷ Torr).[9]
-
The sample is heated to a constant, desired temperature.[8][9]
-
The rate of mass loss ( dm/dt ) due to the effusion of the vapor through the orifice is continuously monitored by the microbalance.[8][9]
-
The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (√(2πRT/M)) / A where:
-
Measurements are repeated at different temperatures to obtain the vapor pressure as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation.[8][9]
Caption: Experimental workflow for the Knudsen effusion method.
Conclusion
The vapor pressure and volatility of this compound are critical properties that underpin its function as a vapor phase corrosion inhibitor. While direct, temperature-dependent experimental data for the carbonate is limited, its behavior can be inferred from its known volatility at room temperature and the properties of its primary decomposition product, cyclohexylamine. The thermal dissociation into cyclohexylamine and carbon dioxide is the key mechanism driving its volatility. For precise quantification of its vapor pressure across a range of temperatures, the static and Knudsen effusion methods are recommended. A thorough understanding of these properties is essential for the effective application and development of corrosion inhibition strategies utilizing this compound.
References
- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 2. Buy this compound | 13624-25-4 [smolecule.com]
- 3. This compound | CAS#:20227-92-3 | Chemsrc [chemsrc.com]
- 4. Cyclohexylamine [webbook.nist.gov]
- 5. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. consilab.de [consilab.de]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. pragolab.cz [pragolab.cz]
- 10. pubs.aip.org [pubs.aip.org]
Solubility of Cyclohexylamine Carbonate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexylamine (B46788) carbonate in various organic solvents. Cyclohexylamine carbonate, a salt formed from the reaction of cyclohexylamine with carbonic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is crucial for process development, formulation design, and reaction chemistry.
Theoretical Solubility Profile
This compound is an ionic salt derived from a moderately nonpolar amine (cyclohexylamine) and a weak acid (carbonic acid). Its solubility in organic solvents is governed by the principle of "like dissolves like," as well as the specific intermolecular interactions between the salt and the solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be the most effective at dissolving this compound. The hydroxyl group (-OH) in these solvents can act as a hydrogen bond donor, interacting favorably with the carbonate anion. The polar nature of these solvents can also solvate the cyclohexylammonium cation.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents possess a significant dipole moment and can solvate the cyclohexylammonium cation. However, their ability to solvate the carbonate anion is less effective compared to protic solvents, as they lack hydrogen bond donating capabilities. Therefore, the solubility is expected to be moderate but potentially lower than in polar protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): In these solvents, the solubility of this compound is anticipated to be low. The nonpolar nature of these solvents cannot effectively overcome the lattice energy of the ionic salt. The nonpolar cyclohexyl group of the cation may have some favorable interactions with these solvents, but this is unlikely to be sufficient for significant dissolution.
Quantitative Solubility Data
As precise, experimentally determined solubility data for this compound in a range of organic solvents is not extensively documented, the following table is provided as a template for researchers to populate with their own findings. The subsequent sections detail the experimental protocols necessary to generate this data.
| Organic Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | CH₃OH | Polar Protic | 25 | Data to be determined | Data to be determined |
| Ethanol | C₂H₅OH | Polar Protic | 25 | Data to be determined | Data to be determined |
| Isopropanol | C₃H₇OH | Polar Protic | 25 | Data to be determined | Data to be determined |
| Acetone | C₃H₆O | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Toluene | C₇H₈ | Nonpolar | 25 | Data to be determined | Data to be determined |
| Hexane | C₆H₁₄ | Nonpolar | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Gravimetric Method (Isothermal Saturation)
This is a classical and reliable method for determining solubility.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-weighed pipette or syringe.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish or beaker.
-
Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C) until a constant weight is achieved.
-
Mass Determination: Accurately weigh the evaporating dish containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of aliquot taken) * 100
UV-Vis Spectrophotometric Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is advantageous for rapid measurements of multiple samples.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound
-
Selected organic solvents
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-4).
-
Dilution: Carefully take a small, known volume of the clear supernatant and dilute it with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
This guide provides a foundational understanding and practical methodologies for investigating the solubility of this compound in organic solvents. By following these protocols, researchers can generate reliable and accurate data to support their work in drug development and other scientific endeavors.
Unraveling the Thermal Degradation of Cyclohexylamine Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylamine (B46788) carbonate, a salt formed from the reaction of cyclohexylamine and carbonic acid, is utilized in various industrial applications, notably as a vapor phase corrosion inhibitor. Despite its use, detailed scientific literature on its thermal decomposition products and pathways is scarce. This technical guide aims to bridge this knowledge gap by proposing a likely thermal decomposition pathway for cyclohexylamine carbonate based on the established behavior of analogous compounds. Furthermore, this document outlines comprehensive experimental protocols utilizing modern analytical techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to systematically investigate its thermal degradation. This guide serves as a foundational resource for researchers seeking to understand the thermal stability and decomposition profile of this compound, providing a robust framework for future experimental investigation.
Introduction
This compound is a volatile organic salt with applications as a corrosion inhibitor, particularly in boiler water treatment. Its efficacy is attributed to its ability to neutralize acidic species and form a protective film on metal surfaces. Understanding the thermal stability and decomposition products of this compound is crucial for assessing its behavior under various operational temperatures, predicting potential degradation products, and ensuring its safe and effective use. Due to a significant lack of published data on the thermal decomposition of this compound, this guide synthesizes information from related compounds to propose a theoretical decomposition pathway and provides detailed methodologies for its experimental validation.
Proposed Thermal Decomposition Pathway
Based on the principles of amine carbonate chemistry and the known thermal behavior of similar compounds like ammonium (B1175870) carbamate, the thermal decomposition of this compound is likely to proceed through a reversible reaction, dissociating into its constituent reactants: cyclohexylamine and carbon dioxide.
Proposed Primary Decomposition Reaction:
C₆H₁₁NH₃⁺ • HCO₃⁻ (s) ⇌ C₆H₁₁NH₂ (g) + CO₂ (g) + H₂O (g)
Further decomposition of cyclohexylamine at higher temperatures may occur, yielding products such as cyclohexene, ammonia (B1221849), and other hydrocarbons. However, the initial and primary decomposition is expected to be the dissociation into the parent amine and carbon dioxide.
Proposed Experimental Protocols for a Comprehensive Thermal Analysis
To rigorously investigate the thermal decomposition of this compound and identify its degradation products, a multi-faceted analytical approach is recommended. The following protocols describe the use of Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
Objective: To determine the thermal stability, decomposition temperature range, and identify the evolved gaseous products in real-time.
Methodology:
-
Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed and placed into an alumina (B75360) or platinum crucible.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and Differential Scanning Calorimetry (DSC) is coupled to a quadrupole mass spectrometer via a heated transfer line.
-
TGA-DSC Parameters:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected products like water (m/z 18), ammonia (m/z 17), carbon dioxide (m/z 44), and cyclohexylamine (m/z 99).
-
Data Acquisition: The ion currents for specific m/z values are monitored as a function of temperature and correlated with the weight loss steps observed in the TGA curve.
-
Data Presentation:
The quantitative data obtained from TGA-MS analysis should be summarized in a table as follows:
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Major Evolved Species (m/z) |
| 1 | e.g., 80-150 | e.g., X | 18 (H₂O), 44 (CO₂), 99 (Cyclohexylamine) |
| 2 | e.g., >300 | e.g., Y | Fragments of cyclohexylamine |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the full range of volatile and semi-volatile decomposition products with high sensitivity and resolution.
Methodology:
-
Sample Preparation: A microgram-level quantity of this compound is placed in a pyrolysis sample cup.
-
Instrumentation: A pyrolyzer is directly coupled to the injection port of a gas chromatograph-mass spectrometer (GC-MS) system.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: The sample is rapidly heated to a series of temperatures (e.g., 200 °C, 300 °C, 400 °C, and 500 °C) to investigate the temperature-dependent product distribution.
-
Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is used.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the expected products.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program would start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
MS Parameters: Electron Ionization (EI) at 70 eV, with a scan range of m/z 35-550.
-
-
Data Analysis: The separated compounds are identified by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation:
The identified decomposition products from Py-GC-MS should be tabulated as follows:
| Retention Time (min) | Identified Compound | Molecular Weight | Key Mass Fragments (m/z) | Proposed Origin |
| e.g., 5.2 | Cyclohexene | 82 | 82, 67, 54 | Secondary decomposition of cyclohexylamine |
| e.g., 8.5 | Cyclohexylamine | 99 | 99, 84, 56 | Primary decomposition |
Visualizations of Experimental Workflow and Logical Relationships
To facilitate a clear understanding of the proposed analytical approach and the expected decomposition pathway, the following diagrams are provided.
Caption: Experimental workflow for thermal analysis.
Caption: Proposed thermal decomposition pathway.
Conclusion
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Dissociation of Cyclohexylamine (B46788) Carbonate in Aqueous Solutions
Introduction
Cyclohexylamine carbonate (CHC) is a salt formed from the reaction of the weak base cyclohexylamine (CHA) and the weak acid carbonic acid. It is recognized for its applications as a vapor-phase corrosion inhibitor and as a stable, solid source of cyclohexylamine for various synthetic processes.[1][2] The efficacy of CHC in these roles is fundamentally governed by its behavior in aqueous environments, specifically its dissociation into constituent ions and the subsequent equilibrium established by the parent amine.
This technical guide provides a comprehensive overview of the dissociation of this compound in aqueous solutions. It includes quantitative data on its dissociation constants, detailed experimental protocols for its characterization, and visual diagrams to elucidate key processes.
The Dissociation Pathway
In an aqueous solution, this compound, a salt of a weak base and a weak acid, undergoes complete dissociation into its constituent ions: the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the carbonate anion (CO₃²⁻).
C₆H₁₁NH₃⁺HCO₃⁻ (s) ⇌ C₆H₁₁NH₃⁺ (aq) + HCO₃⁻ (aq) (Note: The solid is more accurately represented as a bicarbonate or carbamate (B1207046) salt, which readily equilibrates).
The resulting cyclohexylammonium ion, the conjugate acid of cyclohexylamine, then establishes an equilibrium with water. Simultaneously, the carbonate/bicarbonate ion also equilibrates with water. However, the primary equilibrium that dictates the solution's alkalinity is the reaction of the parent amine, cyclohexylamine, with water.
C₆H₁₁NH₂ (aq) + H₂O (l) ⇌ C₆H₁₁NH₃⁺ (aq) + OH⁻ (aq)
The high degree of dissociation, reported to be over 99% in simulated atmospheric water, ensures a significant concentration of protonated amine groups, which is crucial for applications like corrosion inhibition where electrostatic adsorption to negatively charged surfaces is the primary mechanism of action.[1][3]
Figure 1: Dissociation and equilibrium of this compound in water.
Quantitative Dissociation Data
The basicity of the parent amine, cyclohexylamine, is the determining factor for the pH and equilibrium of a CHC solution. The key quantitative parameters are summarized below.
| Parameter | Value | Conditions / Notes | Reference(s) |
| Basicity Constant (Kb) of Cyclohexylamine | 4.37 x 10⁻⁴ | Standard conditions. | [3] |
| pKb of Cyclohexylamine | 3.36 | Calculated from Kb. | [3] |
| Acidity Constant (pKa) of Cyclohexylammonium ion | 10.64 | pKa + pKb = 14. | [4] |
| pH of 0.01% Cyclohexylamine Solution | 10.5 | Demonstrates the alkalinity of the parent amine. | [5][6][7] |
| pH of CHC in Simulated Atmospheric Water | 8.21 (1 mg/L) | ASTM D1384 electrolyte. | [3] |
| 8.34 (10 mg/L) | [3] | ||
| 8.54 (100 mg/L) | [3] | ||
| Degree of Dissociation | > 99% | In simulated atmospheric water. | [3] |
Experimental Protocols
Protocol for Synthesis and Purity Validation of CHC
This protocol outlines the direct synthesis of this compound and subsequent validation of its purity, adapted from industrial methods.[1]
Figure 2: Workflow for the synthesis and analytical validation of CHC.
Methodology:
-
Synthesis: A 15-40% (w/w) aqueous solution of cyclohexylamine is prepared in a reaction vessel.[1] Carbon dioxide gas is bubbled through the solution under controlled temperature and pressure.
-
Monitoring: The reaction is monitored via continuous pH measurement. The formation of the carbonate salt results in a decrease in alkalinity, and the reaction is considered complete upon observation of a sharp drop in pH.[1]
-
Isolation and Purification: The resulting white suspension of this compound is centrifuged to isolate the solid product.[1] Further purification is achieved by recrystallization from a suitable solvent such as ethanol or acetone.
-
Purity Validation:
-
FTIR Spectroscopy: To confirm the presence of the carbonate functional group (peaks around 1450 cm⁻¹).[1]
-
¹³C NMR Spectroscopy: To distinguish the carbonate carbon (expected chemical shift δ ~160 ppm) from the cyclohexyl ring carbons.[1]
-
Acid-Base Titration: To quantify any residual, unreacted free cyclohexylamine.[1]
-
Protocol for Electrochemical Evaluation of Dissociation Effects (Corrosion Inhibition)
This protocol describes the use of electrochemical methods to study the behavior of dissociated CHC ions on a metal surface, based on the methodology for evaluating vapor-phase corrosion inhibitors.[3]
Figure 3: Experimental workflow for electrochemical analysis.
Methodology:
-
Sample Preparation: Metal specimens (e.g., steel, Nd-Fe-B magnets) are prepared with a consistent surface finish by grinding and polishing. They are then cleaned with distilled water, degreased with acetone, and dried.[3]
-
Electrolyte Preparation: An aggressive electrolyte, such as simulated atmospheric water (e.g., 100 mg/L each of NaCl, NaHCO₃, and Na₂SO₄), is prepared.[3] Test solutions are created by adding varying concentrations of CHC (e.g., 1, 10, 100 mg/L). The pH of each solution is recorded.
-
Electrochemical Measurements: A standard three-electrode cell is used.
-
The system is allowed to stabilize at the open-circuit potential.
-
Electrochemical Impedance Spectroscopy (EIS): Performed to measure the charge-transfer resistance, which indicates the resistance to corrosion. An increase in this value suggests the formation of a protective film by the adsorbed cyclohexylammonium ions.[1]
-
Potentiodynamic Polarization: Scans are conducted to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr signifies inhibition.[3]
-
-
Analysis: The inhibition efficiency is calculated from the polarization data. This efficiency is then correlated with the CHC concentration to understand the dose-dependent effect of the dissociated ions.
References
- 1. This compound | 20227-92-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 13624-25-4 [smolecule.com]
- 3. content.ampp.org [content.ampp.org]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
- 7. Cyclohexylamine [greenchemintl.com]
Navigating the Terrain of Cyclohexylamine Carbonate: A Technical Guide to Health and Safety
For Immediate Release
This technical guide provides a comprehensive overview of the health and safety considerations for handling cyclohexylamine (B46788) carbonate, a compound utilized in various industrial and research applications. Directed at researchers, scientists, and drug development professionals, this document synthesizes critical data on the substance's toxicological profile, outlines established experimental safety protocols, and offers visual representations of key safety and biological pathways to ensure safe handling and mitigate potential risks.
Section 1: Physicochemical and Toxicological Profile
Cyclohexylamine carbonate is a white crystalline solid that is soluble in water.[1] While specific toxicological data for the carbonate salt is limited, the health hazards are primarily associated with its amine component, cyclohexylamine. The following tables summarize the key physicochemical properties and toxicological data for cyclohexylamine, which should be considered as a surrogate for assessing the risks of this compound.
Table 1: Physicochemical Properties of Cyclohexylamine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | [2][3] |
| Molecular Weight | 99.18 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [4] |
| Odor | Strong, fishy, amine-like | [4] |
| Boiling Point | 134.5 °C | [4] |
| Melting Point | -17.7 °C | [4] |
| Flash Point | 27 °C (80.6 °F) | [5] |
| Vapor Pressure | 11 mmHg at 20 °C | [6][7] |
| Solubility | Miscible with water | [4][6] |
Table 2: Acute Toxicity of Cyclohexylamine
| Endpoint | Value | Species | Route | Reference |
| LD50 | 156 - 710 mg/kg | Rat | Oral | [6][8] |
| LD50 | 277 - 320 mg/kg | Rabbit | Dermal | [3][8] |
| LC50 | 7,500 mg/m³ (4 h) | Rat | Inhalation | [1] |
Table 3: Genotoxicity and Reproductive Toxicity of Cyclohexylamine
| Endpoint | Result | System | Reference |
| Mutagenicity | Mixed results, some positive in vitro | Ames Test | [8] |
| Carcinogenicity | Not classifiable as a human carcinogen (A4) | ACGIH | [9] |
| Reproductive Toxicity | Suspected of damaging fertility | Animal studies | [1][3] |
Table 4: Occupational Exposure Limits for Cyclohexylamine
| Organization | Limit | Value | Reference |
| ACGIH | TLV-TWA | 10 ppm | [10][11] |
| NIOSH | REL-TWA | 10 ppm (40 mg/m³) | [6][7][10] |
| OSHA | PEL | None established | [6][7] |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a corrosive solid.[12] Contact with skin, eyes, and the respiratory tract can cause severe irritation and chemical burns.[4][10] The mechanism of corrosive injury by amines involves the denaturation of proteins and saponification of lipids, leading to tissue destruction.[13] Ingestion can cause severe burns to the gastrointestinal tract.[1] Systemic effects following exposure may include damage to the liver and kidneys, as well as central nervous system effects such as dizziness and nausea.[1][14]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Body Protection: A laboratory coat, and for larger quantities or where splashing is possible, a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid material, especially when generating dust, should be conducted in a certified chemical fume hood to prevent inhalation.[15]
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] Keep containers tightly closed.
-
Spills: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[16]
Section 3: Experimental Protocols for Safety Assessment
The safety assessment of chemicals like this compound follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for consistent and reproducible testing.
Acute Toxicity Studies
-
Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to determine the acute oral toxicity (LD50).[14][17][18] The test substance is administered to animals (typically rats) in a single dose or multiple doses within 24 hours. Observations for mortality and clinical signs of toxicity are made over a 14-day period.
-
Dermal Toxicity (OECD 402): This test evaluates the toxicity following a single, 24-hour dermal application of the substance to the shaved skin of animals (e.g., rats or rabbits).[8][15][19][20] The median lethal dose (LD50) is determined, and both local and systemic toxic effects are assessed.
-
Inhalation Toxicity (OECD 403): This guideline details the procedures for assessing the toxicity of a substance when inhaled as a gas, vapor, or aerosol.[7][12][21] It allows for the determination of the median lethal concentration (LC50).
Irritation and Corrosion Studies
-
Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the skin of an animal (usually a rabbit) for a set period and observing for skin reactions such as erythema and edema.[3][9] In vitro methods using reconstructed human epidermis are also available and are the preferred first step.[22]
-
Eye Irritation/Corrosion (OECD 405): A single dose of the substance is applied to the eye of an animal (typically a rabbit) to assess the potential for eye damage.[2][6][10][16][23] The severity and reversibility of any lesions are scored over time.
Genotoxicity Studies
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by the test substance.[4][5][24][25][26]
-
In Vitro Mammalian Chromosome Aberration Test (OECD 473): This assay identifies agents that cause structural chromosome aberrations in cultured mammalian cells.[27][28][29][30]
Section 4: Visualizing Safety and Biological Pathways
To aid in the understanding of the necessary safety procedures and the potential biological consequences of exposure, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. eurolab.net [eurolab.net]
- 8. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Rare chemical burns: Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. nucro-technics.com [nucro-technics.com]
- 20. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 21. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 22. siesascs.edu.in [siesascs.edu.in]
- 23. flashpointsrl.com [flashpointsrl.com]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 26. criver.com [criver.com]
- 27. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 28. criver.com [criver.com]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
An In-depth Technical Guide on the Potential Carcinogenicity of Cyclohexylamine Carbonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of the available scientific literature concerning the potential carcinogenicity of cyclohexylamine (B46788) carbonate. Since cyclohexylamine carbonate readily dissociates into cyclohexylamine, the focus of toxicological and carcinogenic evaluation has been on the parent amine. Early studies in the late 1960s and early 1970s, which initially raised concerns about a link between cyclamates (which metabolize to cyclohexylamine) and bladder cancer in rodents, have not been substantiated by numerous subsequent, more extensive long-term animal bioassays. The current scientific consensus, supported by major international regulatory bodies, is that there is no conclusive evidence to classify cyclohexylamine as a carcinogen. Genotoxicity studies have yielded mixed results in vitro, but in vivo data do not indicate significant genotoxic potential. This document synthesizes the key findings from long-term carcinogenicity and genotoxicity studies, providing detailed data and experimental methodologies to inform a comprehensive risk assessment.
Introduction: this compound and its Relation to Cyclohexylamine
This compound is an organic salt formed from the reaction of cyclohexylamine and carbonic acid. In aqueous environments, it is expected to dissociate, releasing cyclohexylamine. Therefore, the toxicological profile of this compound is intrinsically linked to that of cyclohexylamine. Historically, the safety of cyclohexylamine came under scrutiny due to its role as the primary metabolite of the artificial sweetener sodium cyclamate. This guide will focus on the carcinogenicity data available for cyclohexylamine as the toxicologically relevant moiety.
Long-Term Carcinogenicity Studies in Animal Models
The potential carcinogenicity of cyclohexylamine has been investigated in several long-term studies, primarily in rats and mice. The initial study that prompted concern has since been followed by more comprehensive research that has failed to replicate the initial findings.
Pivotal Early Study: Price et al. (1970)
An early study reported the development of bladder tumors in rats fed a high-dose mixture of sodium cyclamate and saccharin (B28170).[1][2] A smaller arm of this study investigated cyclohexylamine alone.
-
Key Finding: In a study where 50 rats were administered 15 mg/kg body weight/day of cyclohexylamine sulfate (B86663) for two years, one of the eight surviving males developed a tumor of the urinary bladder.[1] No bladder tumors were observed in control rats.[1]
-
Context and Limitations: The primary focus of the widely cited part of this research was on a 10:1 mixture of cyclamate and saccharin, which makes direct attribution of carcinogenicity to cyclohexylamine challenging. The low survival rate in the cyclohexylamine-only group limits the statistical power of this particular finding.
Subsequent Comprehensive Bioassays
Later, more extensive studies were conducted specifically to address the carcinogenicity of cyclohexylamine, with results that contradicted the initial concerns.
-
Oser et al. (1976): A two-year, multi-generational feeding study in rats at dosages up to 150 mg/kg/day found no evidence of bladder tumors.[3] While some non-neoplastic changes like mucosal thickening of the bladder walls were noted at the highest dose, no tumorigenesis was observed.[3]
-
Hardy et al. (1976): A long-term study in mice also reported no evidence of carcinogenicity.[4]
-
Gaunt et al. (1974): A 90-day study in rats, while not a full carcinogenicity bioassay, provided foundational toxicity data and did not indicate pre-neoplastic lesions at the doses tested.
Table 1: Summary of Quantitative Data from Long-Term Carcinogenicity Studies on Cyclohexylamine
| Study (Year) | Species (Strain) | Compound | Dose Levels (mg/kg/day) | Duration | Key Neoplastic Findings (Tumor Incidence) |
| Price et al. (1970)[1] | Rat (Sprague-Dawley) | Cyclohexylamine Sulfate | 15 | 2 years | Bladder Tumors: 1/8 (surviving males) vs. 0 in controls. |
| Oser et al. (1976)[3] | Rat (Not Specified) | Cyclohexylamine HCl | 0, 15, 50, 100, 150 | 2 years | All Tumors: No statistically significant increase in any tumor type. No bladder tumors were observed. |
| Hardy et al. (1976)[4] | Mouse (Not Specified) | Cyclohexylamine HCl | 0, 300, 1000, 3000 ppm (in diet) | 80 weeks | All Tumors: No significant difference in the incidence of tumors between control and treated groups. |
Genotoxicity Assessment
The genotoxic potential of cyclohexylamine has been evaluated through a standard battery of in vitro and in vivo tests. The overall weight of evidence suggests a lack of significant genotoxic activity, particularly in whole-animal systems.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria.
-
Findings: Cyclohexylamine has been tested in multiple Ames test studies and has been consistently reported as negative for mutagenic activity in various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537), both with and without the addition of a metabolic activation system (S9).[5]
In Vitro Chromosomal Aberration Assays
These assays evaluate the potential of a substance to induce structural damage to chromosomes in cultured mammalian cells.
-
Findings: The results for cyclohexylamine in in vitro chromosomal aberration assays have been mixed. Some studies, particularly at high concentrations that may induce cytotoxicity, have reported an increase in chromosomal aberrations in cell lines like Chinese Hamster Ovary (CHO) cells. Other studies have reported negative results. This suggests a potential for clastogenicity at high, likely cytotoxic, concentrations in vitro, which may not be relevant to in vivo conditions.
In Vivo Genotoxicity Studies
In vivo assays are critical for assessing genotoxicity in a whole-animal system, which accounts for metabolism and excretion.
-
Findings: In vivo studies, such as the micronucleus test in rodents, have generally been negative , indicating that cyclohexylamine does not induce chromosomal damage in the bone marrow of treated animals under physiological conditions.
Table 2: Summary of Quantitative Data from Genotoxicity Studies on Cyclohexylamine
| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium strains | Up to 5000 µ g/plate | With & Without | Negative |
| Chromosomal Aberration (in vitro) | Chinese Hamster Ovary (CHO) cells | e.g., 1000-5000 µg/mL | With & Without | Mixed (Negative in some, positive at high concentrations in others) |
| Chromosomal Aberration (in vivo) | Chinese Hamster | Not specified | N/A | Negative |
Experimental Protocols and Visualizations
Protocol: Long-Term Carcinogenicity Bioassay in Rats (Generalised)
-
Animal Model: Male and female Sprague-Dawley rats, approximately 6 weeks old at the start of the study.
-
Acclimatization: Animals are acclimatized for at least one week before the study begins.
-
Group Allocation: Animals are randomly assigned to control and treatment groups (typically 50 animals per sex per group).
-
Dosing: Cyclohexylamine (as hydrochloride or sulfate salt) is administered in the diet or via gavage daily for up to 2 years. Dose levels are determined from shorter-term toxicity studies.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive set of tissues from all animals is collected, preserved, and subjected to histopathological examination by a qualified pathologist.
-
Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods to compare treated and control groups.
Caption: High-level workflow of a 2-year rodent carcinogenicity bioassay.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The assay is performed both with and without a liver S9 fraction (from Aroclor- or phenobarbital-induced rats) to mimic mammalian metabolism.
-
Exposure: Various concentrations of cyclohexylamine are mixed with the bacterial culture and molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.
Caption: General experimental workflow for the Ames test.
Mechanistic Considerations and Signaling Pathways
Given the overall negative findings in long-term carcinogenicity studies, research into specific molecular mechanisms or signaling pathways for cyclohexylamine-induced cancer is limited. The early hypothesis for bladder effects in rats centered on non-genotoxic mechanisms such as chronic irritation or changes in urinary pH and composition at very high doses, which could lead to cytotoxicity and regenerative hyperplasia. However, since these tumor findings were not consistently reproduced, these mechanisms are considered hypothetical and likely not relevant for human risk assessment at plausible exposure levels. There is no substantial evidence to suggest that cyclohexylamine interacts with or modulates key cancer-related signaling pathways (e.g., PI3K-Akt, MAPK, Wnt).
Regulatory Standing
-
International Agency for Research on Cancer (IARC): Has not classified cyclohexylamine as carcinogenic to humans.
-
U.S. National Toxicology Program (NTP): Has not listed cyclohexylamine in its Report on Carcinogens.
-
U.S. Food and Drug Administration (FDA): Following the initial controversy, the use of cyclamates as a food additive was banned in the U.S. However, this was a regulatory decision based on the data available at the time and has been a subject of re-evaluation petitions.
Conclusion
For the intended audience of researchers, scientists, and drug development professionals, the weight of scientific evidence does not support the classification of cyclohexylamine, and by extension this compound, as a carcinogen. The initial findings of bladder tumors in rats have not been replicated in more comprehensive, well-controlled studies. Furthermore, the genotoxicity profile of cyclohexylamine does not indicate a significant risk, particularly from in vivo data. While high concentrations in some in vitro systems may show activity, this is not uncommon and often not predictive of in vivo carcinogenicity. Therefore, based on the current body of evidence, this compound is not considered to pose a carcinogenic hazard to humans.
References
- 1. Long-term toxicity of cyclohexylamine hydrochloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of cyclamate and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term and multigeneration toxicity studies with cyclohexylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Toxicity Evaluation of Cyclohexylamine in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 331432 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Biodegradability of Cyclohexylamine Carbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexylamine (B46788) carbonate (CHC), with the chemical formula C₇H₁₅NO₃, is primarily utilized as a volatile corrosion inhibitor, particularly in vapor-phase applications for metal protection.[1] It also serves as a buffering agent and an intermediate in various organic syntheses.[1]
A critical aspect of its environmental chemistry is its behavior in aqueous solutions. In the presence of water, cyclohexylamine carbonate readily dissociates to form cyclohexylamine (CHA) and carbonic acid.[1] Consequently, the environmental fate and toxicological profile of CHC are predominantly governed by the properties and behavior of cyclohexylamine. This guide will, therefore, focus on the environmental pathways and ultimate fate of cyclohexylamine, the active component under most environmental conditions.
Physicochemical Properties of Cyclohexylamine
Understanding the environmental distribution and behavior of a compound begins with its fundamental physicochemical properties. The key properties for cyclohexylamine, the environmentally relevant component of CHC, are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₃N | [2] |
| Molecular Weight | 99.17 g/mol | [2] |
| Appearance | Colorless to yellow liquid with a fishy, ammonia-like odor | [2][3] |
| Boiling Point | 134.5 °C | [2][3] |
| Melting Point | -17.7 °C | [2][3] |
| Water Solubility | Miscible | [2] |
| pKa | 10.6 | [4] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.49 | [5] |
Environmental Fate
The fate of cyclohexylamine in the environment is determined by a combination of transport, distribution, and degradation processes.
Abiotic Degradation
-
Hydrolysis/Dissociation: this compound itself is susceptible to hydrolysis, which leads to its dissociation into cyclohexylamine and carbonic acid.[1] Cyclohexylamine, being a stable aliphatic amine, is not expected to undergo further abiotic hydrolysis under typical environmental conditions.
-
Photolysis: In the atmosphere, cyclohexylamine is expected to react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life is approximately 7 hours, suggesting that this is a significant degradation pathway in air.[5] Direct photolysis in water is not expected to be a major fate process as the molecule does not absorb light in the environmental UV spectrum.[5]
Environmental Distribution
-
Soil Sorption and Mobility: The mobility of cyclohexylamine in soil is influenced by its pKa of 10.6.[4][5] In most environmental soils and water (pH < 10.6), it will exist predominantly in its protonated (cationic) form. This cationic form is expected to adsorb strongly to negatively charged soil particles (clays and organic matter) through cation exchange mechanisms.[5][6] Based on its log K_ow_, the estimated organic carbon-water (B12546825) partition coefficient (K_oc_) is 150, which suggests high mobility; however, the charge-based adsorption to soil solids is the more dominant and mitigating factor, reducing its actual mobility.[5][7]
-
Bioaccumulation: With a low log K_ow_ of 1.49, cyclohexylamine has a low potential for bioconcentration in aquatic organisms.[5] The calculated Bioconcentration Factor (BCF) is estimated to be 3, which is well below the regulatory thresholds for bioaccumulative substances (typically BCF > 2000 or 5000).[5][8]
Biodegradation
Cyclohexylamine is considered to be readily biodegradable, serving as a sole source of carbon and nitrogen for various microorganisms.[4]
-
Degrading Microorganisms: Several bacterial strains have been identified that are capable of degrading cyclohexylamine, including:
-
Biodegradation Pathway: Studies have elucidated a clear metabolic pathway for the aerobic degradation of cyclohexylamine.[4] The process begins with oxidative deamination, followed by ring cleavage and subsequent metabolism through the β-oxidation pathway. The key enzymes involved include cyclohexylamine oxidase (CHAO), cyclohexanone (B45756) monooxygenase (CHM), and lactone hydrolase.[9][]
The established degradation pathway is as follows: Cyclohexylamine → Cyclohexanone → 6-Hexanolactone → 6-Hydroxyhexanoate → Adipate [4]
Ecotoxicity Data
The ecotoxicity of cyclohexylamine has been evaluated in various aquatic organisms. It is generally classified as harmful to aquatic life.[11][12]
| Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Fish | ||||
| Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ | 96 h | 44 | [11] |
| Brachydanio rerio (Zebra Fish) | LC₅₀ | 96 h | 470 | [13] |
| Aquatic Invertebrates | ||||
| Daphnia magna (Water Flea) | EC₅₀ | 48 h | 49 | [11] |
| Algae | ||||
| Pseudokirchneriella subcapitata | EC₅₀ | 96 h | 20 | [14] |
Experimental Protocols
Biodegradability Assessment (OECD 301D - Ready Biodegradability: Closed Bottle Test)
This protocol outlines the key steps for assessing the ready biodegradability of a substance like cyclohexylamine based on the OECD 301D guideline.[15][16][17] This method is suitable for soluble and non-volatile chemicals.[17]
-
Principle: The biodegradation of the test substance is determined by measuring the consumption of dissolved oxygen in sealed bottles containing a mineral medium and a microbial inoculum over a 28-day period.[15] The oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.[18]
Analytical Methodology for Cyclohexylamine Quantification
Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard and robust method for the quantification of cyclohexylamine in various matrices.[19]
-
Principle: Volatile amines are separated based on their partitioning between a stationary phase (in a capillary column) and a mobile phase (carrier gas). A Flame Ionization Detector (FID) generates a current proportional to the amount of organic analyte combusted, allowing for sensitive quantification.
-
Sample Preparation (Air/Gas Matrix - based on OSHA PV2016): [19]
-
Collection: Draw a known volume of air (e.g., 10 L at 0.2 L/min) through a sorbent tube (e.g., XAD-7 tube coated with 10% phosphoric acid) to trap the amine.
-
Desorption: Desorb the analyte from the tube using 1 mL of a 1:1 solution of methanol (B129727) and deionized water, shaking for 30 minutes.
-
Neutralization: Transfer a 0.5 mL aliquot of the desorbed sample to a vial and add 0.5 mL of a 1:4 solution of 1.0 N NaOH in methanol to neutralize the acidic sample and ensure the amine is in its free base form for GC analysis.
-
-
Sample Preparation (Aqueous Matrix):
-
pH Adjustment: Adjust the sample pH to >11 with NaOH to convert protonated cyclohexylamine to its free base.
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).
-
Concentration: Concentrate the organic extract to a known volume under a gentle stream of nitrogen.
-
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: A polar capillary column suitable for amines, such as an Agilent J&W CP-Volamine or Carbowax 20M.[20]
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Injector: ~250 °C
-
Detector: ~275 °C
-
Oven Program: An example program could be an initial temperature of 60 °C, ramped at 10 °C/min to 200 °C.
-
-
Injection: 1-2 µL, typically in splitless mode for trace analysis.
-
-
Quantification:
-
Prepare a series of calibration standards of cyclohexylamine in the final desorption/extraction solvent.
-
Analyze the standards to generate a calibration curve (peak area vs. concentration).
-
Quantify the cyclohexylamine concentration in the prepared samples by comparing their peak areas to the calibration curve.
-
Summary and Conclusion
This compound's environmental impact is dictated by the behavior of cyclohexylamine, into which it dissociates in aqueous environments. Cyclohexylamine is a water-miscible, basic compound that is not persistent in the environment. Its fate is characterized by:
-
Rapid photo-oxidation in the atmosphere.
-
Strong adsorption to soil and sediment due to its cationic nature at environmental pHs, which limits its mobility.
-
A low potential for bioaccumulation in aquatic organisms.
-
Ready aerobic biodegradation by common environmental microorganisms through a well-defined oxidative pathway.
While harmful to aquatic organisms at sufficient concentrations, its ready biodegradability and low bioaccumulation potential suggest that cyclohexylamine does not pose a significant risk of long-term environmental persistence. Standardized OECD protocols for biodegradability and robust GC-FID analytical methods are well-established for assessing its environmental safety profile.
References
- 1. Buy this compound | 13624-25-4 [smolecule.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Page loading... [guidechem.com]
- 4. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Soil adsorption and clay mineralogy - ECETOC [ecetoc.org]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Bioconcentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 11. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. Analytical Method [keikaventures.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Cyclohexylamine carbonate as a chemical intermediate in nylon synthesis.
A Note on Cyclohexylamine (B46788) Carbonate
Extensive research of publicly available scientific literature and patents does not indicate that cyclohexylamine carbonate is a primary or common chemical intermediate in the large-scale industrial synthesis of nylons, such as Nylon-6 or Nylon-6,6. While cyclohexylamine itself can be a precursor in some routes to caprolactam, the monomer for Nylon-6, its carbonate salt is not prominently featured in established manufacturing processes. Therefore, these application notes will focus on the well-documented and widely practiced industrial synthesis routes for Nylon-6 and Nylon-6,6.
Introduction to Nylon Synthesis
Nylons are a class of synthetic polymers known as polyamides, characterized by the repeating amide linkage (–CO–NH–) in the polymer backbone. They are renowned for their high strength, durability, and resistance to abrasion, making them suitable for a wide range of applications, from textiles and carpets to engineering plastics. The two most common types of nylon are Nylon-6 and Nylon-6,6. The numbers in the name refer to the number of carbon atoms in the monomer units.
This document provides an overview of the chemical pathways and experimental protocols for the synthesis of these two important polymers.
Part 1: Synthesis of Nylon-6 via Ring-Opening Polymerization of Caprolactam
Nylon-6 is synthesized through the ring-opening polymerization of ε-caprolactam. The primary precursor for caprolactam is cyclohexanone (B45756), which can be produced from the oxidation of cyclohexane (B81311).
Synthesis of Caprolactam from Cyclohexanone
The industrial synthesis of caprolactam from cyclohexanone typically involves the formation of cyclohexanone oxime, followed by a Beckmann rearrangement.
1. Oximation of Cyclohexanone:
Cyclohexanone reacts with a hydroxylamine (B1172632) salt (e.g., hydroxylamine sulfate (B86663) or hydroxylamine phosphate) to form cyclohexanone oxime.
2. Beckmann Rearrangement:
The cyclohexanone oxime is then treated with a strong acid, typically oleum (B3057394) (fuming sulfuric acid), to induce the Beckmann rearrangement, which converts the cyclic oxime into the cyclic amide, ε-caprolactam.[1][2][3]
Logical Workflow for Caprolactam Synthesis
Caption: Synthesis of ε-caprolactam from cyclohexanone.
Experimental Protocol: Synthesis of Caprolactam (Illustrative)
Materials:
-
Cyclohexanone
-
Hydroxylamine sulfate
-
Concentrated sulfuric acid (or oleum)
-
Ammonia (B1221849) solution
-
Organic solvent for extraction (e.g., benzene (B151609) or toluene)
Procedure:
-
Oximation: In a suitable reactor, a solution of cyclohexanone is reacted with an aqueous solution of hydroxylamine sulfate. The pH is carefully controlled by the addition of ammonia to neutralize the sulfuric acid formed. The reaction is typically carried out at a temperature between 0-20°C.
-
Oxime Separation: The resulting cyclohexanone oxime is then separated from the aqueous phase.
-
Beckmann Rearrangement: The purified cyclohexanone oxime is added to oleum under controlled temperature conditions (typically below 100°C) to initiate the Beckmann rearrangement.
-
Neutralization and Extraction: The reaction mixture is then neutralized with ammonia. This step also unfortunately produces a significant amount of ammonium (B1175870) sulfate as a byproduct. The caprolactam is then extracted using an organic solvent.
-
Purification: The extracted caprolactam is purified by distillation under reduced pressure.
Data Presentation: Typical Reaction Parameters for Caprolactam Synthesis
| Parameter | Value | Reference |
| Oximation | ||
| Temperature | 0 - 20 °C | [1] |
| pH | 4 - 7 | [1] |
| Beckmann Rearrangement | ||
| Catalyst | Oleum (H₂SO₄·SO₃) | [2][3] |
| Temperature | < 100 °C | [2] |
| Overall Yield | > 95% | [1] |
Part 2: Synthesis of Nylon-6,6 via Polycondensation
Nylon-6,6 is produced by the polycondensation of two monomers: hexamethylenediamine (B150038) and adipic acid. Each monomer contains six carbon atoms, hence the name "6,6".
Monomer Synthesis
-
Adipic Acid: Industrially, adipic acid is primarily produced from the oxidation of a mixture of cyclohexanone and cyclohexanol (B46403) (often called "KA oil"), which is itself obtained from the oxidation of cyclohexane. The oxidation is typically carried out using nitric acid.
-
Hexamethylenediamine: Hexamethylenediamine is also produced from adipic acid. Adipic acid is converted to adiponitrile, which is then hydrogenated to give hexamethylenediamine.
Polycondensation Reaction
The polymerization reaction involves the formation of an amide bond between the amine group of hexamethylenediamine and the carboxylic acid group of adipic acid, with the elimination of a water molecule.
To facilitate the reaction and ensure a 1:1 stoichiometric ratio, an aqueous solution of hexamethylenediamine and adipic acid is first reacted to form a salt, commonly referred to as "nylon salt" (hexamethylenediammonium adipate). This salt is then heated in an autoclave under pressure to initiate polymerization.
Signaling Pathway for Nylon-6,6 Synthesis
Caption: Formation of Nylon-6,6 from its monomers.
Experimental Protocol: Interfacial Polymerization of Nylon-6,6 (The "Nylon Rope Trick")
This laboratory-scale demonstration illustrates the rapid formation of Nylon-6,6 at the interface of two immiscible liquids.
Materials:
-
Adipoyl chloride (the diacid chloride of adipic acid)
-
Hexamethylenediamine
-
A non-polar organic solvent (e.g., cyclohexane or hexane)
-
Water
-
Sodium hydroxide (B78521) (optional, to neutralize the HCl byproduct)
Procedure:
-
Solution A: Prepare a solution of adipoyl chloride in the organic solvent.
-
Solution B: Prepare an aqueous solution of hexamethylenediamine. A small amount of sodium hydroxide can be added to this solution.
-
Interfacial Polymerization: Carefully pour the organic solution (Solution A) on top of the aqueous solution (Solution B) in a beaker. A film of Nylon-6,6 will form instantly at the interface of the two layers.
-
Formation of Nylon Rope: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous "rope" of nylon can be drawn from the beaker until one of the reactants is depleted.
-
Washing: The nylon rope should be washed with water and then ethanol (B145695) to remove unreacted monomers and byproducts.
Data Presentation: Typical Conditions for Nylon-6,6 Synthesis
| Parameter | Industrial Polycondensation | Interfacial Polymerization (Lab) | Reference |
| Reactants | Adipic acid, Hexamethylenediamine | Adipoyl chloride, Hexamethylenediamine | |
| Temperature | 250 - 300 °C | Room Temperature | |
| Pressure | Elevated pressure | Atmospheric pressure | |
| Catalyst | None (autocatalytic) | None | |
| Byproduct | Water | HCl |
Conclusion
The synthesis of nylon is a cornerstone of the polymer industry. While the specific role of this compound as a direct intermediate is not well-documented, the established pathways for producing Nylon-6 and Nylon-6,6 from precursors like cyclohexanone, adipic acid, and hexamethylenediamine are highly optimized and efficient. The protocols and data presented here provide a foundational understanding of the chemistry involved in producing these versatile materials. Further research into novel catalytic systems and bio-based monomers continues to be an active area of investigation, aiming for more sustainable and environmentally friendly production methods.
References
Application of Cyclohexylamine Carbonate in the Preservation of Archival Materials: A Historical Method
Abstract
Introduction
Paper produced from the mid-19th to the late 20th century often contains acidic compounds, primarily from the use of alum-rosin sizing, which accelerate the chemical breakdown of cellulose (B213188) fibers.[1] This process, known as acid-catalyzed hydrolysis, leads to embrittlement, yellowing, and eventual disintegration of the paper. Deacidification is a critical conservation treatment that neutralizes these acids and often deposits an alkaline buffer to protect against future acid attacks.[1]
Cyclohexylamine (B46788) carbonate was utilized in a non-aqueous, vapor-phase deacidification process, notably developed by W. H. Langwell in the 1960s.[1] The method involves placing CHC-impregnated materials alongside acidic documents in an enclosed space. The CHC slowly sublimes, releasing cyclohexylamine vapor, a volatile alkali that permeates the paper and neutralizes the acids present.
Principle of Operation
The primary degradation pathway for acidic paper is the acid-catalyzed hydrolysis of the β-1,4-glycosidic bonds that link glucose units together to form cellulose chains. The presence of hydrogen ions (H+) acts as a catalyst, breaking these chains and reducing the degree of polymerization of the cellulose, which in turn leads to a loss of the paper's mechanical strength.
Cyclohexylamine carbonate is a salt of a weak acid (carbonic acid) and a weak base (cyclohexylamine). In an open environment, it dissociates and releases volatile cyclohexylamine (C₆H₁₁NH₂). This amine vapor penetrates the porous structure of the paper and, being alkaline, neutralizes the sulfuric and other acids present in the paper. This neutralization reaction halts the acid-catalyzed hydrolysis.
However, a significant drawback of this method is the volatile nature of the neutralizing agent itself. The cyclohexylamine does not remain in the paper permanently and fails to leave a stable alkaline reserve, such as calcium carbonate or magnesium carbonate, which is now considered essential for long-term protection.[2]
Health, Safety, and Conservation Warnings
Extreme Caution Advised: The use of this compound is not recommended in modern archival preservation due to significant health risks and negative effects on the treated materials.
-
Toxicity: Cyclohexylamine and its carbonate are hazardous. Inhalation of the vapor can cause irritation to the respiratory system, and direct contact can irritate the skin.[3] Prolonged or high-concentration exposure may lead to more severe health effects, including potential liver and kidney damage.[4]
-
Carcinogenicity: The vapor phase deacidification process using CHC has been reported as carcinogenic.
-
Odor: The chemical has a strong, disagreeable "fishy" odor that permeates the treated materials.
-
Negative Effects on Paper: Research, including work conducted at the Barrow Research Laboratory, indicated that while CHC provides deacidification, it can also cause the destruction of rosin (B192284) sizing, lead to a decrease in the paper's brightness, and cause yellowing of acidic paper.
Application Notes & Protocols
The following protocols are reconstructed from historical descriptions of the Langwell Vapor Phase Deacidification (VPD) process. These are provided for informational purposes only and do not constitute a recommendation for use.
Materials and Equipment
-
This compound (CHC)
-
Impregnated paper sheets or sachets containing CHC
-
Archival documents or books for treatment
-
Airtight, enclosed container (e.g., archival box, cabinet, sealed chamber)
-
Personal Protective Equipment (PPE): rubber gloves, respiratory protection, safety goggles
-
pH measurement tools (e.g., flat-surface pH electrode, pH indicator strips)
-
Fold endurance tester (e.g., Schopper or MIT type)
-
Controlled environment for accelerated aging (optional, for testing efficacy)
Experimental Protocol: Vapor Phase Deacidification
-
Preparation: Conduct all work in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE.
-
CHC Sheet Preparation (if necessary): Impregnate sheets of absorbent, acid-free paper with a solution of this compound and allow them to dry. Alternatively, place crystalline CHC into breathable sachets.
-
Interleaving: For bound volumes, carefully interleave the pages with CHC-impregnated sheets. The frequency of interleaving (e.g., every 10, 20, or 50 pages) will affect the treatment time.
-
Enclosure: Place the interleaved book or loose documents into an airtight container. For loose documents, CHC sachets or impregnated sheets can be placed amongst them.
-
Treatment Period: Seal the container and allow it to stand at room temperature. The deacidification process occurs as the CHC vapor permeates the paper. Treatment times are lengthy; historical accounts suggest approximately two weeks for a book and up to 6-8 weeks for the contents of a full archival box.[2]
-
Aeration: After the treatment period, remove the archival materials from the container in a well-ventilated area. Remove the CHC sheets or sachets. Allow the treated documents to aerate thoroughly to dissipate the residual amine odor.
Protocol for Efficacy Evaluation
-
Initial Analysis: Before treatment, measure and record the baseline properties of the paper.
-
Surface pH: Use a flat-surface electrode on a small wetted area of the paper.
-
Fold Endurance: Using a standardized fold endurance tester, determine the number of double folds a paper strip can withstand before breaking.
-
Optical Properties: Measure brightness and/or yellowness using a colorimeter.
-
-
Post-Treatment Analysis: After the deacidification and aeration periods, repeat the measurements on treated samples.
-
Accelerated Aging (Optional): To assess long-term stability, subject both treated and untreated control samples to accelerated aging conditions (e.g., elevated temperature and humidity, such as 90°C and 50% RH for a set number of days). Following the aging period, repeat the pH, fold endurance, and optical property measurements to compare the rate of degradation.
Data Presentation
Original quantitative data from the primary studies of the 1960s and 1970s are not available in the searched digital archives. The following table qualitatively summarizes the reported effects of this compound treatment on archival paper, based on descriptive accounts from historical and conservation literature.
| Property Measured | Observed Effect of CHC Treatment | Citation |
| Paper Acidity (pH) | Increases paper pH into the neutral or alkaline range. | [2] |
| Long-Term Protection | Does not leave a permanent alkaline reserve in the paper. | [2][4] |
| Physical Strength | Provides initial stabilization by neutralizing acid. | |
| Rosin Sizing | Causes destruction of rosin sizing. | |
| Optical Properties | Leads to decreased brightness and yellowing of acidic paper. | |
| Odor | Imparts a strong, persistent, and disagreeable odor. | |
| Treatment Time | Very slow; requires weeks to months depending on the format. | [2] |
Visualizations
Chemical Pathway of Paper Degradation
The following diagram illustrates the process of acid-catalyzed hydrolysis of cellulose, which is the primary mechanism of degradation in acidic paper that deacidification treatments aim to prevent.
Caption: Acid-catalyzed hydrolysis of cellulose in paper.
Experimental Workflow
The diagram below outlines the general workflow for the Vapor Phase Deacidification (VPD) of archival materials using this compound, followed by an evaluation of the treatment's effectiveness.
Caption: Workflow for Vapor Phase Deacidification and evaluation.
References
Cyclohexylamine Carbonate: A Versatile Reagent in Pharmaceutical Synthesis
For further information, please contact: [email protected]
Introduction
Cyclohexylamine (B46788) carbonate is a white, crystalline, and stable salt formed from the reaction of cyclohexylamine and carbonic acid.[1][2] In the synthesis of active pharmaceutical ingredients (APIs), it serves as a highly effective and easily handled source of cyclohexylamine, a key building block for a variety of pharmaceuticals.[3] This application note details the role of cyclohexylamine carbonate in pharmaceutical synthesis, with a focus on its application as a dual-function reagent—providing both the nucleophilic amine and the base required for N-alkylation reactions. Its use offers significant advantages over the direct use of cyclohexylamine, which is a volatile, corrosive, and flammable liquid.[4][5]
Key Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of a range of pharmaceuticals, particularly those requiring the introduction of a cyclohexylamino moiety.[2][3] Its utility is pronounced in the synthesis of mucolytic agents, analgesics, and bronchodilators.[4] This is attributed to its ability to dissociate in solution, providing a controlled release of cyclohexylamine for nucleophilic substitution reactions.[1]
Advantages of Using this compound:
-
Improved Handling and Safety: As a stable, non-volatile solid, this compound is significantly easier and safer to handle, weigh, and dispense compared to liquid cyclohexylamine.[2]
-
Dual-Function Reagent: It can act as both the nucleophilic amine source and the base to neutralize the acid formed during the reaction, simplifying the reaction setup and workup.
-
Controlled Reactivity: The in-situ generation of cyclohexylamine from the carbonate salt can lead to more controlled reactions and potentially reduce the formation of by-products.
-
Enhanced Stability: this compound is less susceptible to degradation and oxidation compared to cyclohexylamine, ensuring longer shelf life and consistent purity.
Application in the Synthesis of Mucolytic Agents
A prominent application of cyclohexylamine and its derivatives is in the synthesis of mucolytic drugs such as Bromhexine and Ambroxol, which are widely used to treat respiratory disorders.[6][7]
Synthesis of Bromhexine
Bromhexine is synthesized through the N-alkylation of N-methylcyclohexylamine with 2-amino-3,5-dibromobenzyl bromide. While traditionally this reaction is carried out using N-methylcyclohexylamine and an external base, this compound can be envisioned as a practical alternative for the introduction of the related cyclohexylamino group in analogous syntheses.
Experimental Protocols
The following protocols are representative examples illustrating the potential use of this compound in key pharmaceutical synthetic steps.
Protocol 1: General N-Alkylation using this compound as a Nucleophile and Base
This protocol describes a general procedure for the N-alkylation of an alkyl halide using this compound.
Materials:
-
Alkyl halide (e.g., Benzyl bromide)
-
This compound
-
Solvent (e.g., Acetonitrile (B52724), Dimethylformamide)
Procedure:
-
To a solution of the alkyl halide (1.0 eq) in the chosen solvent (5-10 mL per mmol of alkyl halide) in a round-bottom flask, add this compound (1.2-1.5 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-alkylated cyclohexylamine.
Logical Workflow for N-Alkylation:
Caption: Workflow for a typical N-alkylation reaction using this compound.
Protocol 2: Proposed Synthesis of a Bromhexine Analog using this compound
This protocol outlines a hypothetical synthesis of a Bromhexine analog to demonstrate the application of this compound.
Reaction:
2-Amino-3,5-dibromobenzyl bromide + Cyclohexylamine (from this compound) → N-(2-Amino-3,5-dibromobenzyl)cyclohexylamine
Materials:
-
2-Amino-3,5-dibromobenzyl bromide
-
This compound
-
Acetonitrile
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
Procedure:
-
Dissolve 2-amino-3,5-dibromobenzyl bromide (1.0 eq) in acetonitrile (10 mL/mmol).
-
Add this compound (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-(2-amino-3,5-dibromobenzyl)cyclohexylamine.
Signaling Pathway of this compound in the Reaction:
Caption: Dissociation and reaction pathway of this compound in N-alkylation.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for N-alkylation reactions utilizing this compound, based on analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Substrate | Primary/Secondary Alkyl Halide | General Knowledge |
| Reagent | This compound | [1] |
| Stoichiometry (Reagent:Substrate) | 1.2 - 1.5 : 1 | General Knowledge |
| Solvent | Acetonitrile, DMF | General Knowledge |
| Temperature | 25 - 80 °C | General Knowledge |
| Reaction Time | 2 - 12 hours | General Knowledge |
| Typical Yield | 70 - 95% | Inferred from similar reactions |
| pKa of Cyclohexylamine | ~10.6 | [8] |
| pKa of this compound | ~11.3 | [1] |
Basicity Comparison
The basicity of the amine is a critical factor in N-alkylation reactions. This compound provides a stronger base compared to many other common amines.
| Amine | pKa of Conjugate Acid | Basicity Comparison | Reference |
| Cyclohexylamine | 10.64 | Strong | [9] |
| Aniline | 4.6 | Very Weak | [8] |
| Triethylamine | 10.75 | Strong | General Knowledge |
| Diisopropylethylamine | 11.0 | Strong (Sterically Hindered) | General Knowledge |
Note: The pKa of this compound itself is reported to be around 11.3, indicating that the carbonate salt in solution provides a basic environment.[1]
Conclusion
This compound presents a safe, stable, and efficient alternative to liquid cyclohexylamine for the synthesis of pharmaceuticals. Its dual functionality as both a nucleophile source and a base simplifies reaction procedures and improves handling safety. The provided protocols and data serve as a guide for researchers and drug development professionals to incorporate this versatile reagent into their synthetic workflows, particularly for the construction of molecules containing the cyclohexylamino scaffold. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Buy this compound | 13624-25-4 [smolecule.com]
- 2. This compound | 20227-92-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Cyclohexylamine » Rayeneh Group [rayeneh.com]
- 6. pKa of Cyclohexylamine [vcalc.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. webqc.org [webqc.org]
Application Notes and Protocols: Cyclohexylamine Carbonate as a Buffering Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylamine (B46788) carbonate is a salt formed from the weak base cyclohexylamine and the weak acid carbonic acid. While its primary applications are in corrosion inhibition and as a vapor phase neutralizing agent, its basic nature allows it to function as a buffering agent in specific chemical contexts.[1] This document provides an overview of its properties, a protocol for the preparation of a buffer solution, and discusses its potential applications in chemical reactions, particularly where a volatile or basic buffer is required.
Cyclohexylamine itself is a weak base with a pKa of its conjugate acid around 10.64.[2] This suggests that a cyclohexylamine/cyclohexylammonium buffer system would be effective in the pH range of approximately 9.6 to 11.6.[3] The carbonate component introduces a second buffering system. The in-situ formation of bicarbonate and carbonate from dissolved carbon dioxide can contribute to the overall buffering capacity.[4][5]
Physicochemical Properties and Buffering Characteristics
A summary of the relevant properties of cyclohexylamine and its carbonate salt is presented in Table 1. Understanding these properties is crucial for its application as a buffering agent.
| Property | Value | Significance for Buffering Applications |
| Chemical Formula | C₆H₁₁NH₂·H₂CO₃ | The salt of a weak base and a weak acid. |
| Molecular Weight | 161.22 g/mol | Required for accurate preparation of solutions. |
| Appearance | White crystalline solid | |
| pKa of Cyclohexylammonium ion | ~10.64 | Indicates the optimal buffering range is in the alkaline region (pH 9.6-11.6).[3] |
| Solubility | Soluble in water | Essential for the preparation of aqueous buffer solutions. |
| Volatility | Volatile | Allows for its removal by evaporation, which can be advantageous in post-reaction workup.[6][7] |
Experimental Protocols
Preparation of a 0.1 M Cyclohexylamine Carbonate Buffer Solution (pH 10.5)
This protocol describes the preparation of a stock solution of this compound buffer. The final pH may require adjustment.
Materials:
-
Cyclohexylamine (C₆H₁₃N)
-
Dry ice (solid CO₂) or a cylinder of CO₂ gas
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard pH calibration buffers (pH 7, 10, and 12)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Graduated cylinders and beakers
-
Volumetric flask (1 L)
Procedure:
-
Safety Precautions: Cyclohexylamine is corrosive and has a strong odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Dissolving Cyclohexylamine: In the fume hood, add approximately 800 mL of deionized water to a 1 L beaker. While stirring, carefully add 9.92 g (or 11.5 mL, density = 0.8647 g/mL) of cyclohexylamine to the water.
-
Carbonation: Slowly add small pieces of dry ice to the stirring cyclohexylamine solution. Alternatively, bubble CO₂ gas through the solution from a cylinder. The reaction is exothermic. Continue adding CO₂ until the solid this compound, if any formed, redissolves and the pH of the solution begins to stabilize. The reaction is: C₆H₁₁NH₂ + H₂O + CO₂ ⇌ C₆H₁₁NH₃⁺HCO₃⁻
-
pH Adjustment: Measure the pH of the solution. It is expected to be in the alkaline range. Carefully adjust the pH to the desired value (e.g., 10.5) using 1 M HCl to lower the pH or 1 M NaOH to raise it.
-
Final Volume: Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Storage: Store the buffer solution in a tightly sealed container to prevent the loss of volatile components and absorption of atmospheric CO₂.
Applications in Chemical Reactions
While not a conventional choice, a this compound buffer can be advantageous in specific scenarios:
-
Reactions Requiring Alkaline Conditions: For reactions that proceed optimally in a high pH range (9.6-11.6), this buffer can maintain a stable environment.
-
Post-Reaction Volatility: In syntheses where residual buffer salts are difficult to remove during product purification, the volatile nature of both cyclohexylamine and carbonic acid (as CO₂) allows for their removal under vacuum.[6][7]
-
Protection of Sensitive Reactions: As a volatile neutralizing agent, it can be used in a desiccator or a closed system to protect a reaction mixture from acidic atmospheric gases.
Logical Workflow for Protecting a Moisture-Sensitive Reaction
The following diagram illustrates a logical workflow for utilizing the volatile nature of this compound to protect a reaction that is sensitive to acidic atmospheric components.
Limitations and Considerations
-
Reactivity: The primary amine group of cyclohexylamine is nucleophilic and can potentially react with electrophilic substrates or reagents in the reaction mixture.
-
Volatility: While an advantage for removal, the volatility can make it difficult to maintain a constant buffer concentration in an open system.
-
Toxicity: Cyclohexylamine is corrosive and has associated health risks. Appropriate safety measures are essential.
-
Lack of an Alkaline Reserve: In some contexts, it has been noted to not provide a lasting alkaline reserve, meaning its buffering capacity against strong acids may be limited.
Conclusion
This compound offers a unique set of properties as a buffering agent, primarily suited for applications requiring alkaline conditions and where post-reaction removal of the buffer is desirable. Its most practical application in a research setting may be as a volatile, vapor-phase neutralizing agent to protect sensitive reactions. Researchers should carefully consider its potential reactivity and handling requirements before selecting it for a specific chemical transformation.
References
- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. sciencing.com [sciencing.com]
- 5. microeco.ethz.ch [microeco.ethz.ch]
- 6. Volatile buffers can override the “pH memory” of subtilisin catalysis in organic media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for the Quantitative Analysis of Cyclohexylamine Carbonate
Introduction
Cyclohexylamine (B46788) carbonate is an organic salt formed from the reaction of cyclohexylamine, a primary aliphatic amine, and carbonic acid.[1] It finds applications as a corrosion inhibitor, particularly in vapor phase applications, and as an intermediate in chemical synthesis.[1][2] Accurate quantification of cyclohexylamine carbonate is crucial for quality control, formulation development, and monitoring its concentration in various industrial processes.
Since this compound is a salt of a weak base and a weak acid, it exists in equilibrium with its constituent ions, cyclohexylammonium and carbonate, especially in solution.[3] Therefore, a comprehensive analytical approach involves the quantification of either the cyclohexylamine moiety or the carbonate moiety. This document provides detailed protocols for validated chromatographic and titrimetric methods for this purpose.
Section 1: Quantification of the Cyclohexylamine Moiety
The concentration of this compound can be determined by quantifying the cyclohexylamine component. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for this analysis.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Application Note
Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like cyclohexylamine.[4] The OSHA PV2016 method provides a partially validated procedure for determining cyclohexylamine in air samples, which can be adapted for the analysis of bulk samples or solutions of this compound.[5] The method involves sample desorption followed by direct analysis using a GC system equipped with a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range.[5][6] For enhanced specificity, a mass spectrometer (MS) can be used as a detector.
Quantitative Data Summary
| Parameter | Performance | Reference |
| Analytical Method | GC-FID | [5] |
| Detection Limit | 0.04 ppm | [5] |
| Recommended Flow Rate | 0.2 L/min | [5] |
| Analyte Recoveries | >98% (after 14 days storage) | [5] |
| Precision (% RSD) | < 10% | [7] |
Experimental Protocol: GC-FID Analysis
This protocol is adapted from established methods for volatile amine analysis.[5][7]
1. Reagents and Materials
-
This compound reference standard
-
Methanol, HPLC grade
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
1.0 N NaOH solution
-
Desorbing solution: 1:1 (v/v) methanol:deionized water
-
Neutralizing solution: 1:4 (v/v) 1.0 N NaOH:methanol
2. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard, dissolve in the desorbing solution in a 100 mL volumetric flask, and dilute to the mark. (Note: The molecular weight of cyclohexylamine is 99.18 g/mol and this compound is 161.20 g/mol . Adjust weight based on quantifying cyclohexylamine).
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with the desorbing solution.
3. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the desorbing solution to achieve a theoretical concentration within the calibration range.
-
Take a 0.5 mL aliquot of the dissolved sample or standard.
-
Add 0.5 mL of the neutralizing solution (1:4 1.0 N NaOH:methanol).[5]
-
Vortex the solution and transfer it to a 2 mL GC vial.
4. GC-FID Instrumentation and Conditions
-
Column: Capillary column suitable for amine analysis (e.g., base-deactivated, PEG-phase).[6]
-
Carrier Gas: Helium or Hydrogen.[4]
-
Inlet: Split/splitless injector, operated in splitless mode.[6]
-
Temperatures:
-
Inlet: 250°C
-
Detector (FID): 300°C
-
Oven Program: Initial 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).[8]
-
-
Injection Volume: 1 µL.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the cyclohexylamine standard against its concentration.
-
Determine the concentration of cyclohexylamine in the sample from the calibration curve.
-
Calculate the concentration of this compound in the original sample using the molecular weights.
Caption: Workflow for HPLC-FLD quantification of cyclohexylamine.
Section 2: Quantification of the Carbonate Moiety
An alternative approach is to quantify the carbonate anion. Acid-base titration is a classical and cost-effective method for this purpose.
Method 3: Acid-Base Titration
Application Note
The carbonate content can be determined by titration with a standardized strong acid, such as hydrochloric acid (HCl). [9]The titration involves two equivalence points: the first corresponds to the conversion of carbonate (CO₃²⁻) to bicarbonate (HCO₃⁻), and the second corresponds to the conversion of bicarbonate to carbonic acid (H₂CO₃). [10]Using an indicator like bromocresol green, which changes color around the second equivalence point (pH ~4), allows for the determination of the total carbonate content. [9]To improve the sharpness of the endpoint, the solution can be briefly boiled near the endpoint to drive off dissolved CO₂. [9] Experimental Protocol: Titration of Carbonate
This protocol is based on standard acid-base titration procedures for carbonate. [9][11] 1. Reagents and Materials
-
This compound sample
-
Hydrochloric acid (HCl), 0.1 M standardized solution
-
Bromocresol green indicator solution
-
Deionized water
-
50 mL burette, 250 mL Erlenmeyer flasks, magnetic stirrer
2. Sample Preparation
-
Accurately weigh an appropriate amount of the this compound sample (e.g., 0.3-0.4 g) into a 250 mL Erlenmeyer flask. [11]* Dissolve the sample in approximately 100 mL of deionized water.
3. Titration Procedure
-
Add 3-4 drops of bromocresol green indicator to the sample solution. The solution should be blue. [9]* Fill a clean, rinsed 50 mL burette with the standardized 0.1 M HCl solution and record the initial volume.
-
Titrate the sample solution with the HCl, swirling the flask constantly.
-
Continue the titration until the solution color changes from blue to an intermediate green. [9]* (Optional but Recommended): Gently boil the solution for 2-3 minutes. This will expel dissolved CO₂, and the color should revert to blue. Cool the flask to room temperature. [9]* Continue titrating dropwise until a sharp color change to green or yellow-green (the endpoint) is achieved and persists for at least 30 seconds.
-
Record the final burette volume.
-
Perform the titration in triplicate.
4. Calculations
-
Calculate the volume of HCl used (V_HCl).
-
Calculate the moles of HCl used: moles HCl = M_HCl × V_HCl.
-
The stoichiometry of the reaction to the second endpoint is: 2 HCl + CO₃²⁻ → H₂CO₃ + 2 Cl⁻.
-
Calculate the moles of carbonate: moles CO₃²⁻ = moles HCl / 2.
-
Calculate the mass of carbonate in the sample: mass CO₃²⁻ = moles CO₃²⁻ × Molar Mass of CO₃²⁻.
-
Calculate the percentage of carbonate in the original sample, and from this, the purity of this compound.
Workflow for Carbonate Titration
Caption: Workflow for quantification of carbonate by acid-base titration.
References
- 1. Buy this compound (EVT-308106) | 20227-92-3 [evitachem.com]
- 2. This compound | 20227-92-3 | Benchchem [benchchem.com]
- 3. Buy this compound | 13624-25-4 [smolecule.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Method [keikaventures.com]
- 6. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 10. dlt.ncssm.edu [dlt.ncssm.edu]
- 11. studylib.net [studylib.net]
Application Note: Analysis of Cyclohexylamine Carbonate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the qualitative and quantitative analysis of cyclohexylamine (B46788) carbonate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of the salt, the method involves the liberation of free cyclohexylamine, followed by derivatization with trifluoroacetic anhydride (B1165640) (TFAA). The resulting N-cyclohexyltrifluoroacetamide is a volatile and thermally stable compound, well-suited for GC-MS analysis. This protocol is intended for researchers, scientists, and professionals in the fields of chemical analysis, quality control, and drug development.
Introduction
Cyclohexylamine is an organic compound used as a corrosion inhibitor and in the synthesis of various organic compounds, including artificial sweeteners.[1][2] It is often supplied as a carbonate salt to improve handling and stability. Accurate and sensitive analytical methods are crucial for the quality control of raw materials and for monitoring residual levels in finished products.
Direct analysis of cyclohexylamine carbonate by GC-MS is not feasible due to its salt form, which makes it non-volatile and prone to thermal decomposition in the GC inlet.[3] To overcome this, the analytical approach involves two key steps:
-
Liberation of free cyclohexylamine: The carbonate salt is dissolved, and the free amine is liberated.
-
Derivatization: The free cyclohexylamine is derivatized to a more volatile and thermally stable compound.
Trifluoroacetylation is a common derivatization technique for primary and secondary amines, as it produces derivatives with excellent chromatographic properties.[4][5] This application note provides a detailed protocol for the analysis of this compound by GC-MS following derivatization with TFAA.
Experimental Protocol
Materials and Reagents
-
This compound sample
-
Cyclohexylamine (analytical standard)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (B109758) (DCM), GC grade
-
Sodium hydroxide (B78521) solution (1 M)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Glass autosampler vials (2 mL) with inserts
-
Pipettes and general laboratory glassware
Standard and Sample Preparation
2.1. Standard Stock Solution (1000 µg/mL of Cyclohexylamine)
-
Accurately weigh 100 mg of cyclohexylamine analytical standard and dissolve it in 100 mL of dichloromethane.
2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.3. Sample Preparation
-
Dissolution and Liberation of Cyclohexylamine:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the sample.
-
Add 1 M sodium hydroxide solution dropwise until the solution is alkaline (pH > 10) to ensure the complete liberation of free cyclohexylamine.
-
Dilute to the mark with deionized water. This solution has a nominal concentration of 1000 µg/mL of this compound.
-
-
Liquid-Liquid Extraction:
-
Pipette 1 mL of the prepared sample solution into a separatory funnel.
-
Add 5 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction twice more with 5 mL of dichloromethane each time.
-
Combine the organic extracts.
-
-
Drying:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried extract in a clean flask.
-
-
Concentration:
-
Gently evaporate the solvent under a stream of nitrogen to a volume of approximately 1 mL.
-
2.4. Derivatization Procedure
-
Pipette 100 µL of the prepared standard or sample extract into a clean, dry autosampler vial.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system. The following parameters are recommended but may be optimized for specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890A or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature 60 °C, hold for 2 min |
| Ramp to 280 °C at 15 °C/min | |
| Hold at 280 °C for 5 min | |
| Mass Spectrometer | |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
| Solvent Delay | 3 min |
Data Presentation
The quantitative data for the analysis of the N-cyclohexyltrifluoroacetamide derivative are summarized in the table below.
| Parameter | Value |
| Retention Time (RT) | Approximately 8.5 minutes (may vary slightly depending on the system) |
| Molecular Ion (M+) | m/z 195 |
| Key Fragment Ions (m/z) | 112, 83, 69, 55 |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Note: The LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively, and may vary depending on instrument sensitivity.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Proposed Fragmentation Pathway of N-cyclohexyltrifluoroacetamide
Caption: Fragmentation of N-cyclohexyltrifluoroacetamide.
Discussion
The presented method provides a reliable and sensitive approach for the analysis of this compound. The sample preparation, involving liberation of the free amine followed by trifluoroacetylation, is straightforward and effective. The GC-MS parameters are optimized for good chromatographic separation and sensitive detection of the N-cyclohexyltrifluoroacetamide derivative.
The mass spectrum of the derivative shows a clear molecular ion at m/z 195. The fragmentation pattern is characteristic, with major fragments at m/z 112, 83, 69, and 55, which can be used for confirmation of the analyte's identity. The proposed fragmentation pathway illustrates the formation of these key ions. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6][7]
The method demonstrates good linearity over a practical concentration range, making it suitable for quantitative analysis. The limits of detection and quantification are adequate for most quality control and research applications.
Conclusion
This application note describes a comprehensive GC-MS method for the analysis of this compound. The protocol, which includes sample preparation, derivatization, and optimized instrument parameters, allows for the accurate and sensitive determination of cyclohexylamine. The provided data and visualizations serve as a valuable resource for laboratories performing analysis of this compound.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. h-brs.de [h-brs.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cyclohexylamine Carbonate
Application Note and Protocol
Introduction
Cyclohexylamine (B46788) and its salts, such as cyclohexylamine carbonate, are utilized in various industrial applications, including as corrosion inhibitors, rubber chemicals, and in the synthesis of other organic compounds. Accurate quantification of this compound is crucial for quality control, process monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with pre-column derivatization for UV or fluorescence detection.
Principle
This method involves the derivatization of the primary amine group of cyclohexylamine with a suitable agent to introduce a chromophore or fluorophore, enhancing its detection by UV-Vis or fluorescence detectors. The derivatized analyte is then separated from other components on a C18 reverse-phase column and quantified against a standard curve. In solution, this compound dissociates into cyclohexylamine and carbonate ions, allowing for the direct analysis of the active cyclohexylamine moiety.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.
-
Reagents and Solvents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound standard
-
Derivatization reagent: o-Phthalaldehyde (OPA) or Dansyl chloride
-
Boric acid buffer (for OPA derivatization)
-
Sodium bicarbonate buffer (for Dansyl chloride derivatization)
-
Thiol (e.g., 2-mercaptoethanol) for OPA derivatization
-
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL of cyclohexylamine):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution.[1]
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards in the desired concentration range (e.g., 1 ng/mL to 1500 ng/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to derivatization and injection.[1]
Derivatization Procedure (using OPA)
-
To 100 µL of the standard or sample solution, add 100 µL of the OPA derivatizing reagent (prepared by dissolving OPA in boric acid buffer with the addition of a thiol like 2-mercaptoethanol).
-
Mix thoroughly and allow the reaction to proceed for a few minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
HPLC Operating Conditions
The following table summarizes a typical set of HPLC operating conditions. Method optimization may be required for specific instrumentation and sample matrices.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Water or buffer (e.g., phosphate (B84403) or acetate) |
| Mobile Phase B | Acetonitrile |
| Gradient | A typical gradient starts with a lower percentage of acetonitrile and increases over the run to elute the derivatized analyte. For example, 30% B to 90% B over 15 minutes.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 245 nm (for OPA derivative) or Fluorescence Detector (Excitation/Emission wavelengths depend on the derivatizing agent) |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table presents representative validation parameters for the HPLC analysis of cyclohexylamine. These values are based on published methods and may vary depending on the specific analytical instrumentation and conditions.[2][3]
| Parameter | Value |
| Linearity Range | 1 - 1250 ng/mL[2] |
| Limit of Detection (LOD) | 0.49 ng/mL[2] |
| Limit of Quantification (LOQ) | Approximately 1.5 ng/mL (estimated as 3x LOD) |
| Retention Time | ~17.75 minutes (with Dansyl chloride derivatization)[3] |
| Recovery | 95.85% - 100.70%[2] |
| Relative Standard Deviation (RSD%) | 0.25% - 0.82%[2] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantitative analysis of this compound. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. The provided protocol and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Notes and Protocols: Cyclohexylamine Carbonate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylamine (B46788) carbonate, a salt formed from cyclohexylamine and carbonic acid, serves as a versatile and efficient basic catalyst in several key organic transformations. Its utility stems from its ability to act as a solid, stable precursor to cyclohexylamine, a potent organocatalyst. In solution, particularly with heating, it can dissociate to provide cyclohexylamine, which is the active catalytic species in many reactions. This document provides detailed application notes and experimental protocols for the use of cyclohexylamine carbonate in the synthesis of non-isocyanate polyurethanes via aminolysis of cyclic carbonates, as well as in Knoevenagel condensations and Henry (nitroaldol) reactions.
Aminolysis of Cyclic Carbonates for Non-Isocyanate Polyurethane (NIPU) Synthesis
This compound is an effective catalyst for the ring-opening of cyclic carbonates with amines to form hydroxyurethanes, the building blocks of non-isocyanate polyurethanes (NIPUs). This method offers a safer alternative to traditional polyurethane synthesis, which involves hazardous isocyanates.
Experimental Protocol: Catalytic Aminolysis of Propylene (B89431) Carbonate with Benzylamine (B48309)
Materials:
-
Propylene carbonate
-
Benzylamine
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a stirred solution of propylene carbonate (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 mmol, 1.0 equiv).
-
Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired β-hydroxyurethane.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Quantitative Data
The following table summarizes representative data for the this compound-catalyzed aminolysis of cyclic carbonates with various amines.
| Entry | Cyclic Carbonate | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propylene Carbonate | Benzylamine | 5 | 80 | 16 | >95 |
| 2 | Propylene Carbonate | n-Hexylamine | 5 | 80 | 18 | >95 |
| 3 | Ethylene Carbonate | Cyclohexylamine | 5 | 80 | 16 | >95 |
| 4 | Glycerol Carbonate | Aniline | 10 | 100 | 24 | ~90 |
Note: Yields are for the isolated pure product.
Catalytic Cycle
Knoevenagel Condensation
Cyclohexylamine, generated from this compound, is an effective basic catalyst for the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound.
Experimental Protocol: Cyclohexylamine-Catalyzed Knoevenagel Condensation
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
This compound
-
Solvent (e.g., ethanol (B145695) or a solvent-free system)
-
Standard laboratory glassware and stirring equipment
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 equiv) and the active methylene compound (1.0 mmol, 1.0 equiv).
-
Add this compound (0.1 mmol, 10 mol%) as the catalyst.
-
If using a solvent, add ethanol (5 mL) and stir the mixture at room temperature. For a solvent-free reaction, grind the reactants and catalyst together in a mortar and pestle.
-
Monitor the reaction progress by TLC. The reaction is often rapid and may be complete within minutes to a few hours.
-
Upon completion, if a solvent was used, cool the mixture and collect the precipitated product by filtration. If solvent-free, add water to the reaction mixture to precipitate the product and then filter.
-
Wash the solid product with cold water or ethanol and dry to obtain the pure α,β-unsaturated product.
Quantitative Data
The following table presents representative yields for the cyclohexylamine-catalyzed Knoevenagel condensation.
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | Ethanol | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | Ethanol | 20 | 98 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 10 | Solvent-free | 45 | 92 |
| 4 | 2-Nitrobenzaldehyde | Malononitrile | 10 | Ethanol | 15 | 99 |
Note: Yields are for the isolated pure product.
Reaction Workflow
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. Cyclohexylamine, derived from this compound, can effectively catalyze this transformation to produce β-nitro alcohols, which are valuable synthetic intermediates.[1][2]
Experimental Protocol: Cyclohexylamine-Catalyzed Henry Reaction
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
This compound
-
Solvent (e.g., isopropanol)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol, 1.0 equiv) in the chosen solvent (5 mL), add the nitroalkane (2.0 mmol, 2.0 equiv).
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the β-nitro alcohol.
Quantitative Data
The table below shows representative data for the cyclohexylamine-catalyzed Henry reaction.
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | Isopropanol | 24 | 85 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 10 | Isopropanol | 12 | 92 |
| 3 | 2-Chlorobenzaldehyde | Nitroethane | 10 | Methanol | 36 | 80 |
| 4 | 3-Methoxybenzaldehyde | Nitromethane | 10 | Isopropanol | 28 | 88 |
Note: Yields are for the isolated pure product.
Logical Relationship Diagram
References
Troubleshooting & Optimization
Technical Support Center: Cyclohexylamine Carbonate Stability and Storage
Welcome to the technical support center for Cyclohexylamine (B46788) Carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Cyclohexylamine Carbonate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a salt formed from the reaction of the volatile amine, cyclohexylamine, with carbonic acid. It is often used as a corrosion inhibitor and as a chemical intermediate.[1][2] Its stability is crucial as degradation can lead to a loss of potency, the formation of impurities, and unpredictable experimental outcomes.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway is the reversible dissociation into cyclohexylamine and carbon dioxide, which can be influenced by temperature and moisture.[3] In the presence of moisture, the absorbed water can lead to the hydrolysis of the amine salt.[4]
Q3: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and direct sunlight.[4][5] The storage temperature should ideally be maintained at or below room temperature.
Q4: Can this compound be stored in any type of container?
It is recommended to store this compound in its original, tightly sealed container. The material of the container should be non-reactive. For long-term storage, using an inert atmosphere (e.g., nitrogen) can be beneficial.[4]
Q5: What are the signs of this compound degradation?
Physical signs of degradation can include clumping or caking of the powder (indicating moisture absorption), discoloration, or the presence of a strong ammonia-like odor, which suggests the release of free cyclohexylamine.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Probable Cause | Recommended Action |
| Clumping or Caking of Powder | Moisture absorption from the atmosphere due to improper sealing of the container or storage in a humid environment.[4] | Transfer the product to a desiccator to remove excess moisture. For future prevention, ensure the container is tightly sealed and stored in a dry environment. Consider aliquoting the powder into smaller, single-use vials for long-term projects to minimize exposure of the bulk material.[4] |
| Discoloration (e.g., yellowing) | This may indicate oxidation or interaction with impurities. Exposure to light or elevated temperatures can accelerate these processes. | Store the product in a dark place or use an amber-colored container. Ensure storage temperatures are kept low and consistent. If discoloration is significant, the purity of the material should be re-assessed before use. |
| Strong Ammonia-like Odor | Release of free cyclohexylamine due to dissociation of the carbonate salt, likely accelerated by heat or moisture.[3] | Immediately check the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. If the odor is persistent, it indicates significant degradation, and the material may not be suitable for use. |
| Inconsistent Experimental Results | This could be due to degradation of the this compound, leading to lower potency and the presence of impurities. | Re-evaluate the purity of your this compound stock using an appropriate analytical method, such as HPLC. Review your storage and handling procedures to ensure the stability of the compound is maintained. |
Logical Flow for Troubleshooting Storage Issues
Caption: Troubleshooting workflow for storage issues.
Data on Factors Affecting Stability
| Factor | Condition | Expected Impact on Stability | Primary Degradation Pathway |
| Temperature | Elevated (e.g., >30°C) | High risk of degradation | Dissociation into cyclohexylamine and CO2 |
| Room Temperature (20-25°C) | Low to moderate risk of degradation | Slow dissociation | |
| Refrigerated (2-8°C) | Low risk of degradation | Minimal dissociation | |
| Humidity | High Relative Humidity (>60% RH) | High risk of degradation | Hydrolysis and dissociation |
| Moderate Relative Humidity (40-60% RH) | Moderate risk of degradation | Slow hydrolysis and dissociation | |
| Low Relative Humidity (<40% RH) | Low risk of degradation | Minimal hydrolysis | |
| Light | Exposure to UV or direct sunlight | Moderate risk of degradation | Potential for photo-oxidation |
| Stored in darkness | Low risk of degradation | N/A | |
| Atmosphere | Open to air | High risk of degradation | Absorption of moisture and potential for oxidation |
| Inert atmosphere (e.g., Nitrogen) | Low risk of degradation | N/A |
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Forced degradation samples of this compound
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.032 M Ammonium acetate in water
-
Mobile Phase B: Acetonitrile:Methanol (55:5, v/v)
-
Gradient: A suitable gradient to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 275 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B). Prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation: Prepare samples of the this compound to be tested at a similar concentration to the standard.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation study to identify the retention times of the degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[6][7]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid this compound and a solution of it at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the solid and a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analysis: Analyze all samples at different time points using the developed stability-indicating HPLC method.
Potential Incompatibilities with Pharmaceutical Excipients
When formulating this compound, particularly in solid dosage forms, potential interactions with excipients should be considered.
| Excipient Class | Specific Excipient(s) | Potential Incompatibility | Mechanism | Recommendation |
| Reducing Sugars | Lactose, Dextrose | Browning, formation of adducts | Maillard Reaction between the primary amine of cyclohexylamine and the reducing sugar.[8][9] | Avoid using reducing sugars in the formulation. Consider using non-reducing sugars like sucrose (B13894) or sugar alcohols like mannitol (B672) as alternatives.[10] |
| Lubricants | Magnesium Stearate (B1226849) | Potential for interaction, especially in the presence of moisture. | The basic nature of cyclohexylamine may interact with the acidic stearate.[11] | Conduct compatibility studies (e.g., using DSC) to assess the interaction. Ensure low moisture content in the formulation. |
| Hygroscopic Excipients | Starch, Microcrystalline Cellulose | Can increase water activity in the formulation, accelerating hydrolysis of this compound. | Absorption of ambient moisture by the excipient. | Use excipients with low moisture content and control the humidity during manufacturing and storage. |
Signaling Pathway of Maillard Reaction
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound | 20227-92-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre Formulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ijbpas.com [ijbpas.com]
- 11. Interaction of tablet disintegrants and magnesium stearate during mixing I: Effect on tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Cyclohexylamine carbonate as a corrosion inhibitor
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results when using Cyclohexylamine (B46788) Carbonate as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent corrosion inhibition efficiency with cyclohexylamine carbonate?
A1: Inconsistent results can stem from several factors. Key variables to control include inhibitor concentration, system pH, temperature, and the presence of other chemical species.[1][2] this compound's performance is highly dependent on its ability to volatilize and form a protective film on the metal surface.[3] Fluctuations in environmental conditions can affect this process. Additionally, the cleanliness and preparation of the metal surface are crucial for effective adsorption of the inhibitor.[4]
Q2: What is the primary mechanism of action for this compound as a corrosion inhibitor?
A2: this compound primarily functions as a vapor phase inhibitor (VPI).[3][5] The mechanism involves two main pathways: the neutralization of acidic contaminants in the environment and the formation of a protective film on the metal surface.[6] The compound sublimates, and its vapors condense on metal surfaces.[3] This film is formed by the physisorption (physical adsorption) of the protonated amine onto the negatively charged metal surface, creating a barrier that blocks contact with corrosive agents like moisture and acids.[3][5][7]
Q3: How does the concentration of this compound affect its performance?
A3: The concentration of this compound is directly related to its inhibition efficiency. Generally, as the inhibitor concentration increases, the protective film becomes more established, and the corrosion rate decreases.[5][8] However, after reaching an optimal concentration, further increases may not significantly improve performance, as the metal surface may become saturated with the inhibitor.[9]
Q4: Can this compound decompose, and how would that affect my experiments?
A4: Yes, this compound is stable under recommended storage temperatures and pressures but can decompose under certain conditions.[10] Thermal decomposition can generate irritating and highly toxic gases, including carbon oxides and nitrogen oxides.[10] In aqueous solutions, it can dissociate into cyclohexylamine and carbonic acid.[6] This dissociation is a key part of its function but uncontrolled decomposition due to high temperatures or incompatible materials (like strong oxidizing agents) can lead to a loss of inhibitor and inconsistent results.[10]
Q5: What are the solubility characteristics of this compound?
A5: this compound is described as a white crystalline solid that is soluble in water.[7] The parent compound, cyclohexylamine, is also highly soluble in water and most polar organic solvents due to its ability to form hydrogen bonds.[11] Inconsistent dissolution could lead to localized concentration differences and patchy protection.
Q6: How does this compound interact with acidic gases like CO2 and H2S?
A6: this compound is formed by the reaction of cyclohexylamine with carbon dioxide (CO2).[6] In a boiler system, cyclohexylamine travels with steam to neutralize carbonic acid, which is formed from dissolved CO2, thereby preventing corrosion.[12] The presence of CO2 is fundamental to its formation and can influence its equilibrium in a system.[13] While direct interactions with hydrogen sulfide (B99878) (H2S) are less detailed in the provided results, amine-based compounds are commonly used in "gas sweetening" processes to remove both H2S and CO2.[14][15] The presence of H2S could lead to competing reactions, potentially affecting the inhibitor's performance.[16]
Troubleshooting Guide for Inconsistent Inhibition
This guide helps identify and resolve common issues encountered during the use of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Inhibition | Insufficient Concentration: The inhibitor concentration is too low to form a complete protective film.[17] | Gradually increase the inhibitor concentration and monitor the corrosion rate. Determine the optimal concentration for your specific system.[5] |
| Improper Surface Preparation: The metal surface is contaminated with oils, oxides, or other residues, preventing inhibitor adsorption. | Ensure metal specimens are properly cleaned and polished before the experiment. A common procedure involves polishing with silicon carbide paper, rinsing with a solvent like 2-propanol in an ultrasonic cleaner, and then air-drying.[4] | |
| pH Out of Optimal Range: The system's pH is not conducive to the inhibitor's mechanism. Cyclohexylamine derivatives are effective at maintaining alkaline pH levels.[6] | Measure and adjust the pH of your corrosive medium. For boiler systems, maintaining a pH above 9.5 is often recommended.[6] | |
| Inconsistent Results Across a Batch | Temperature Fluctuations: The stability and vapor pressure of the inhibitor are temperature-dependent. Inconsistent temperatures can lead to variable performance.[2] | Use a temperature-controlled water bath or environmental chamber to maintain a stable temperature throughout the experiment.[9] |
| Inhibitor Degradation: The inhibitor may have decomposed due to improper storage (exposure to heat, sunlight) or incompatibility with other chemicals in the system.[10][17] | Store this compound in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[10][17] Use fresh batches of the inhibitor for critical experiments. | |
| Presence of Interfering Species: Other ions or gases (e.g., high concentrations of chlorides, H2S) in the solution may interfere with the inhibitor's adsorption process or form competing reactions.[16][18] | Analyze the composition of your corrosive medium. If possible, run control experiments to isolate the effect of specific contaminants. | |
| Localized Corrosion or Pitting | Incomplete Film Formation: The inhibitor has not formed a uniform protective layer, leaving some areas of the metal exposed. | Ensure adequate mixing or circulation to promote even distribution of the inhibitor. For vapor phase applications, ensure the enclosed space allows for uniform volatilization and condensation.[5] |
| Under-Deposit Corrosion: Solid deposits (like sand or scale) on the metal surface can prevent the inhibitor from reaching the underlying metal, creating localized corrosion cells.[1][19] | If applicable, implement filtration or cleaning protocols to minimize solid deposits in your system. Evaluate inhibitor performance specifically for under-deposit conditions if this is a known issue.[19] |
Quantitative Data Summary
Table 1: Effect of this compound (CHC) Concentration on Corrosion Inhibition
| Inhibitor Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Untreated Control | 0.15 | 0% |
| CHC Treated | 0.012 | 92% |
| Data from a 30-day exposure of zinc to SO2-laden humidity.[6] |
Table 2: Synergistic Effects with Other Inhibitors
| Inhibitor Formulation | Inhibition Efficiency (IE%) in Acidic Media (pH 2-4) |
| This compound (Standalone) | 78% |
| This compound + Thiourea Derivatives | 94-97% |
| This demonstrates that combining this compound with other organic inhibitors can significantly enhance performance.[6] |
Key Experimental Protocols
1. Weight Loss Measurement
This gravimetric method provides a direct measure of material loss due to corrosion.
-
Methodology:
-
Prepare metal specimens by polishing with sequential grades of silicon carbide paper (e.g., 240, 320, 400, 600 grit).[4]
-
Clean the specimens with a suitable solvent (e.g., 2-propanol) in an ultrasonic bath, dry them, and record their initial weight.[4]
-
Immerse the specimens in the corrosive solution with and without the inhibitor for a predetermined period (e.g., 24 hours).[9]
-
After immersion, remove the specimens, clean them to remove corrosion products according to standard procedures, dry them, and record their final weight.
-
Calculate the corrosion rate and inhibition efficiency based on the weight loss.
-
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the electrochemical processes at the metal-solution interface.
-
Methodology:
-
Set up a three-electrode electrochemical cell with the metal specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Immerse the electrodes in the test solution and allow the system to stabilize to reach the open-circuit potential (OCP).
-
Apply a small amplitude AC sinusoidal potential signal over a range of frequencies.
-
Measure the impedance response and plot the data in Nyquist or Bode formats. An increase in the charge-transfer resistance (Rct) semicircle diameter in a Nyquist plot typically indicates effective corrosion inhibition.[5][20]
-
3. Potentiodynamic Polarization
This technique measures the current response of a metal to a controlled change in potential, providing information on corrosion kinetics and inhibitor type (anodic, cathodic, or mixed).
-
Methodology:
-
Use the same three-electrode setup as for EIS.
-
After OCP stabilization, scan the potential from a cathodic value to an anodic value relative to the OCP.
-
Record the resulting current density to generate a polarization curve (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr). A decrease in Icorr indicates effective inhibition. This compound has been identified as an anodic-type inhibitor for Nd-Fe-B magnets.[5]
-
Visualizations
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: Mechanism of action for this compound.
Caption: Workflow for evaluating corrosion inhibitor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 20227-92-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. content.ampp.org [content.ampp.org]
- 6. Buy this compound | 13624-25-4 [smolecule.com]
- 7. Buy this compound (EVT-308106) | 20227-92-3 [evitachem.com]
- 8. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine Gas Treating: H2S and CO2 Removal | Vaisala [vaisala.com]
- 15. cecoenviro.com [cecoenviro.com]
- 16. Quantifying CO2-H2S Interaction in Near-Wellbore Environments: A Geochemical Perspective [jonuns.com]
- 17. Comprehensive Guide to Cyclohexylamine (CHA) Maintenance and Application in Water Treatment - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 18. researchgate.net [researchgate.net]
- 19. Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclohexylamine Carbonate for Effective Corrosion Protection
Troubleshooting Guides
This section addresses common issues encountered during corrosion inhibition experiments with Cyclohexylamine (B46788) Carbonate. The question-and-answer format is designed to provide direct and actionable solutions to specific problems.
| Problem | Possible Causes | Suggested Solutions |
| Low Corrosion Inhibition Efficiency | - Suboptimal Inhibitor Concentration: The concentration of CHC is either too low to form a complete protective layer or too high, leading to agglomeration or other adverse effects.- Incorrect pH of the Medium: The effectiveness of amine-based inhibitors like CHC is often pH-dependent.- Presence of Contaminants: Impurities in the corrosive medium can interfere with the adsorption of the inhibitor on the metal surface.- Inadequate Exposure Time: The inhibitor may not have had sufficient time to form a stable protective film.- High Temperature: Increased temperatures can sometimes decrease the efficiency of physically adsorbed inhibitors. | - Optimize Concentration: Conduct a concentration study by testing a range of CHC concentrations (e.g., 100, 250, 500, 750, 1000 ppm) to determine the optimal level for your specific system.- Adjust pH: Measure and adjust the pH of your corrosive medium. For amine-based inhibitors, a neutral to slightly alkaline pH is often favorable.- Purify Medium: Ensure the corrosive solution is prepared with high-purity reagents and deionized water.- Increase Exposure Time: Extend the immersion time of the metal specimen in the inhibitor-containing solution to allow for complete film formation.- Temperature Study: Evaluate the inhibitor's performance at different temperatures to understand its stability and effectiveness under your experimental conditions. |
| Inconsistent or Irreproducible Results | - Inconsistent Surface Preparation: Variations in the polishing, cleaning, or drying of metal specimens can lead to different surface activities.- Fluctuations in Environmental Conditions: Changes in temperature, aeration, or agitation of the corrosive medium can affect the corrosion rate and inhibitor performance.- Electrochemical Noise: In electrochemical tests, external electrical noise can interfere with measurements.- Contaminated Electrodes: In electrochemical setups, the reference or counter electrodes may be contaminated or faulty. | - Standardize Surface Preparation: Follow a strict and consistent protocol for preparing all metal specimens. (See Experimental Protocols section).- Control Experimental Conditions: Use a thermostatically controlled water bath, ensure consistent aeration, and maintain a constant stirring rate if applicable.- Use a Faraday Cage: Conduct electrochemical measurements within a Faraday cage to shield the setup from external electromagnetic interference.- Check and Calibrate Electrodes: Regularly check the potential of the reference electrode against a standard and ensure the counter electrode is clean. |
| Weight Gain Instead of Weight Loss in Gravimetric Tests | - Formation of a Tightly Adherent Product Layer: The corrosion product or a complex of the inhibitor and metal ions may form a dense, insoluble layer on the metal surface that is not removed during the cleaning process.[1] | - Modify Cleaning Procedure: Use a more appropriate chemical cleaning solution (as per ASTM G1 standard) to remove the specific type of corrosion product without attacking the base metal.- Surface Analysis: Employ techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) to identify the composition of the surface layer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by Cyclohexylamine Carbonate?
A1: this compound (CHC) primarily functions as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective film.[2] This film acts as a barrier, isolating the metal from the corrosive environment. The mechanism is often characterized by physisorption, where the protonated amine group of cyclohexylamine is electrostatically attracted to the negatively charged metal surface.[3] In aqueous solutions, CHC dissociates into cyclohexylammonium and carbonate ions, which can synergistically adsorb onto the metal substrate.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of CHC depends on several factors, including the type of metal, the corrosive environment (pH, temperature, presence of salts), and the flow conditions. A general approach is to perform a concentration study using a range of inhibitor concentrations. Based on studies of cyclohexylamine and its derivatives on steel, a starting range of 100 ppm to 1000 ppm is recommended for initial screening.[4] The concentration that provides the highest inhibition efficiency without adverse effects is considered optimal.
Q3: Is this compound more effective in acidic, neutral, or alkaline environments?
A3: The effectiveness of amine-based inhibitors like cyclohexylamine is significantly influenced by the pH of the medium. Generally, in acidic solutions, the amine is protonated, which can enhance its adsorption on a negatively charged metal surface. However, very low pH can also accelerate hydrogen evolution and corrosion. In neutral to slightly alkaline solutions, a protective oxide layer can form on the steel surface, and the inhibitor can adsorb onto this layer. The optimal pH should be determined experimentally for your specific system.
Q4: How does temperature affect the performance of this compound?
A4: The effect of temperature on the performance of CHC can be complex. For inhibitors that rely on physisorption, an increase in temperature can sometimes lead to a decrease in inhibition efficiency as the adsorbed inhibitor molecules may desorb from the metal surface.[5][6] However, in some cases, a moderate increase in temperature can enhance the adsorption process. It is crucial to evaluate the inhibitor's performance at the operating temperature of your system.
Q5: How can I differentiate between physisorption and chemisorption of the inhibitor on the metal surface?
A5: The mode of adsorption can be inferred from thermodynamic parameters calculated from experimental data. The standard free energy of adsorption (ΔG°ads) is a key indicator.
-
Values of ΔG°ads up to -20 kJ/mol are typically associated with physisorption , which involves electrostatic interactions.
-
Values more negative than -40 kJ/mol are indicative of chemisorption , which involves charge sharing or transfer and the formation of a coordinate-type bond.
-
Values between -20 and -40 kJ/mol suggest a mixed-mode of adsorption involving both physisorption and chemisorption.
These values can be calculated from adsorption isotherms obtained from weight loss or electrochemical measurements.
Data Presentation
The following tables summarize the performance of cyclohexylamine and its derivatives as corrosion inhibitors for steel under different conditions. Note: Data for this compound on steel is limited; therefore, data from closely related compounds are provided as a reference.
Table 1: Inhibition Efficiency of Cyclohexylamine on Mild Steel in 0.1 N H₂SO₄
| Concentration (ppm) | Inhibition Efficiency (%) |
| 100 | ~70 |
| 250 | ~75 |
| 500 | ~78 |
| 750 | ~80 |
| 1000 | 81.06[4] |
Table 2: Effect of Temperature on Inhibition Efficiency of an Amine-Based Inhibitor on Carbon Steel in 1M HCl
| Temperature (°C) | Inhibitor Concentration (mg/L) | Inhibition Efficiency (%) |
| 30 | 6 | 83.98[5] |
| 40 | 6 | ~81 |
| 50 | 6 | ~78 |
| 60 | 6 | 76.01[5] |
Experimental Protocols
Detailed methodologies for key corrosion inhibition experiments are provided below.
Weight Loss Method (Gravimetric)
This method determines the corrosion rate by measuring the loss in weight of a metal specimen after exposure to a corrosive environment.
Materials:
-
Metal specimens (coupons) of known dimensions
-
Abrasive papers (e.g., 240, 400, 600 grit)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Corrosive solution (with and without inhibitor)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled water bath
-
Cleaning solution for corrosion products (e.g., inhibited HCl as per ASTM G1)
Procedure:
-
Specimen Preparation: a. Measure the dimensions of the metal coupons to calculate the surface area. b. Mechanically polish the coupons with successive grades of abrasive paper to achieve a uniform surface finish. c. Degrease the coupons with a suitable solvent, rinse with deionized water, and dry thoroughly. d. Weigh the prepared coupons accurately and record the initial weight (W_initial).
-
Exposure: a. Immerse the coupons in the corrosive solution (with and without the desired concentration of this compound) in separate beakers. b. Place the beakers in a thermostatically controlled water bath at the desired temperature for a specified duration (e.g., 24, 48, 72 hours).
-
Cleaning and Re-weighing: a. After the exposure period, remove the coupons from the solutions. b. Clean the coupons according to ASTM G1 standard to remove all corrosion products without removing any of the underlying metal. This typically involves chemical cleaning with an inhibited acid. c. Rinse the cleaned coupons with deionized water and a volatile solvent (e.g., acetone), then dry completely. d. Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ)
-
k = constant (8.76 x 10⁴)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
t = exposure time in hours
-
ρ = density of the metal in g/cm³
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps in determining the corrosion rate and the type of inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): The metal specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Corrosive solution (with and without inhibitor)
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.
-
Cell Setup: a. Assemble the three-electrode cell with the corrosive solution. b. Immerse the electrodes in the solution. The tip of the reference electrode should be placed close to the working electrode surface.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: a. Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s). b. Record the resulting current density as a function of the applied potential.
-
Data Analysis: a. Plot the potential versus the logarithm of the current density (Tafel plot). b. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). c. Calculate the corrosion rate from i_corr using the Stern-Geary equation. d. Calculate the inhibition efficiency using the i_corr values with and without the inhibitor: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Apparatus:
-
Potentiostat with a frequency response analyzer (FRA)
-
Electrochemical cell with a three-electrode setup (as in PDP)
-
Corrosive solution (with and without inhibitor)
Procedure:
-
Electrode Preparation and Cell Setup: Follow the same procedure as for potentiodynamic polarization.
-
OCP Stabilization: Allow the system to reach a steady OCP.
-
Impedance Measurement: a. Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). b. Measure the impedance response of the system at each frequency.
-
Data Analysis: a. Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency). b. Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). c. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. d. Calculate the inhibition efficiency using the R_ct values: %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound as a corrosion inhibitor.
References
Technical Support Center: Synthesis of High-Purity Cyclohexylamine Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity cyclohexylamine (B46788) carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cyclohexylamine carbonate in a laboratory setting?
A1: The most common and straightforward method is the direct carbonation of cyclohexylamine with carbon dioxide gas.[1] This involves bubbling CO2 through a solution of cyclohexylamine, which results in the precipitation of this compound as a white solid.[1]
Q2: What are the primary impurities I should be aware of when synthesizing this compound?
A2: Impurities can arise from both the starting materials and side reactions. If the cyclohexylamine precursor is synthesized from aniline, potential impurities include dicyclohexylamine (B1670486), N-phenylcyclohexylamine, and cyclohexene. Unreacted cyclohexylamine can also be present in the final product. During the carbonation reaction, the formation of dicyclohexylurea is a potential side product.
Q3: How can I confirm the purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for purity validation. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of carbonate and ammonium (B1175870) functional groups.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying organic impurities.[1] Acid-base titration can be used to quantify the amount of residual free cyclohexylamine.[1]
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4: Cyclohexylamine is a corrosive and flammable liquid and should be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction with CO2 is exothermic, so appropriate temperature control measures should be in place. For detailed safety information, always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of precipitated product | Incomplete reaction with CO2. | Ensure a continuous and sufficient flow of CO2 into the reaction mixture. Monitor the pH of the solution; the reaction is typically complete when the pH stabilizes. |
| Loss of product during filtration and washing. | Use a minimal amount of a cold, appropriate solvent for washing the filtered product to minimize dissolution. | |
| Sub-optimal reaction temperature. | Maintain the reaction temperature between 25-40°C. Lower temperatures can slow the reaction rate, while excessively high temperatures can be detrimental.[1] | |
| Incorrect solvent or concentration. | Patented industrial methods suggest using a 15-40% (w/w) solution of cyclohexylamine in a suitable solvent.[1] The choice of solvent can affect the solubility of the product. |
Product Quality Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is discolored (not a white solid) | Impurities in the starting cyclohexylamine. | Purify the starting cyclohexylamine by distillation before use. |
| Side reactions occurring during synthesis. | Optimize reaction conditions (temperature, reaction time) to minimize the formation of byproducts. | |
| Product fails purity analysis (e.g., by NMR or FTIR) | Presence of unreacted cyclohexylamine. | Ensure complete carbonation by extending the reaction time or increasing the CO2 flow rate. Wash the product thoroughly with a suitable solvent to remove unreacted starting material. |
| Presence of dicyclohexylamine or other organic impurities. | Purify the product by recrystallization. | |
| Product is oily or fails to crystallize properly | "Oiling out" during recrystallization due to rapid cooling or high impurity levels. | Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of this compound can also induce proper crystallization. |
Experimental Protocols
Synthesis of this compound (Direct Carbonation)
Materials:
-
Cyclohexylamine (high purity)
-
Ethanol (B145695) (or other suitable organic solvent)
-
Carbon dioxide gas
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, prepare a 20% (w/w) solution of cyclohexylamine in ethanol.
-
Place the flask in an ice bath on a magnetic stirrer and begin stirring the solution.
-
Insert a gas dispersion tube into the solution, ensuring it is submerged.
-
Begin bubbling carbon dioxide gas through the solution at a steady rate.
-
A white precipitate of this compound will begin to form.
-
Continue bubbling CO2 through the solution for 1-2 hours, or until precipitation appears to be complete. The pH of the solution can be monitored to determine the endpoint.
-
Once the reaction is complete, stop the flow of CO2 and remove the gas dispersion tube.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted cyclohexylamine.
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or a mixture of ethanol and water)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixture of ethanol and water can be used to achieve a saturated solution at an elevated temperature.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Condition | Expected Outcome on Yield/Purity |
| Temperature | 25-40°C | Optimal range for reaction rate and product stability.[1] |
| <25°C | Slower reaction rate, potentially lower yield in a given time. | |
| >40°C | May lead to decreased stability of the product. | |
| Solvent | Aqueous solution | Favors the stability of the carbamate (B1207046) intermediate. |
| Toluene | Increases the solubility of CO2. | |
| Pressure | 1-10 bar (in related syntheses) | Higher pressure generally increases CO2 concentration and reaction rate.[3] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Improving Reaction Yields with Cyclohexylamine Carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield of reactions using cyclohexylamine (B46788) carbonate as a catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may lead to suboptimal reaction yields and provides systematic solutions.
Issue: Low or No Product Yield
A low yield of the desired product is a frequent challenge. The following workflow and detailed Q&A can help diagnose and resolve the underlying causes.
Caption: A logical workflow for troubleshooting low reaction yields.
Q1: My reaction yield is significantly lower than expected. What are the most common causes related to the reagents?
A1: Impurities in your starting materials or incorrect stoichiometry are often the primary cause of low yields.
-
Reagent Purity: Ensure that your aldehydes, ketones, and active methylene (B1212753) compounds are of high purity. Impurities can lead to side reactions or poison the catalyst. It is recommended to purify starting materials if their purity is questionable.
-
Stoichiometry: Carefully verify the molar ratios of your reactants. An incorrect excess or deficit of one reagent can halt the reaction prematurely or favor the formation of byproducts.
-
Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the catalyst's activity. Always use dry, high-purity solvents.
Q2: How can I determine if the cyclohexylamine carbonate catalyst is the source of the problem?
A2: The catalyst's activity is critical for a successful reaction. Consider the following points:
-
Catalyst Quality and Storage: this compound can react with atmospheric carbon dioxide and water.[1] Ensure it has been stored in a tightly sealed container. Using a fresh batch of catalyst is a good troubleshooting step.
-
Catalyst Loading: Both too little and too much catalyst can result in lower yields. Insufficient catalyst will lead to a slow or incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions. It is crucial to optimize the catalyst loading (typically ranging from 5-20 mol%) for your specific reaction.
-
Catalyst Decomposition: Although relatively stable, prolonged exposure to high temperatures can lead to the decomposition of this compound. If the reaction requires high heat, consider adding the catalyst in portions.
Q3: I've confirmed my reagents and catalyst are fine, but the yield is still low. What reaction parameters should I investigate?
A3: Suboptimal reaction conditions are a frequent cause of poor performance.
-
Temperature: Temperature has a significant impact on reaction rate.[2] For many condensations, gentle heating (e.g., 40-80°C) can improve the yield. However, excessively high temperatures can lead to byproduct formation or catalyst degradation.[3] It's essential to find the optimal temperature for your specific substrates.
-
Reaction Time: The reaction may simply not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time.
-
Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate proper interaction between the reactants and the catalyst.
Q4: Could my workup procedure be responsible for the low yield?
A4: Yes, product loss can occur during the workup and purification stages.
-
Product Stability: Your product may be unstable under the workup conditions (e.g., decomposing on silica (B1680970) gel or during solvent evaporation at high temperatures). If you suspect this, try to perform the workup at lower temperatures and consider alternative purification methods like crystallization.
-
Extraction Efficiency: Ensure you are using the appropriate solvent and number of extractions to fully recover your product from the aqueous phase.
-
Purification: During column chromatography, your product might be partially retained on the column. Ensure you are using the correct eluent system.
Frequently Asked Questions (FAQs)
Q5: What types of reactions are typically catalyzed by this compound to improve yields?
A5: this compound is a basic catalyst particularly effective for reactions that benefit from a mild, amine-based catalyst. These primarily include:
-
Knoevenagel Condensation: The reaction between an aldehyde or ketone and an active methylene compound to form an α,β-unsaturated product.[4][5]
-
Michael Addition (aza-Michael): The conjugate addition of a nucleophile (like an amine) to an α,β-unsaturated carbonyl compound.[3]
Q6: How does the performance of this compound compare to other amine catalysts in terms of yield?
A6: While specific comparative data for this compound is limited, we can infer its performance based on studies of similar amine catalysts in reactions like the Knoevenagel condensation. Generally, the choice of amine catalyst can significantly influence the reaction yield and time.
| Catalyst Type | Catalyst Example | Reaction | Typical Yield (%) | Reference |
| Primary Amine | Glycine | Knoevenagel Condensation | 52% | [6] |
| Secondary Amine | Piperidine | Knoevenagel Condensation | High (often >90%) | [7] |
| Heterogeneous Amine | Amine-functionalized g-C3N4 | Knoevenagel Condensation | up to 92% | [8] |
| Illustrative | This compound | Knoevenagel Condensation | Expected to be high | N/A |
Q7: What is the proposed mechanism for a Knoevenagel condensation catalyzed by cyclohexylamine?
A7: The reaction proceeds through a multi-step mechanism initiated by the amine catalyst.
References
- 1. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Handling Cyclohexylamine Carbonate Odor in a Laboratory Setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter the unpleasant odor of cyclohexylamine (B46788) carbonate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the source of the unpleasant odor associated with cyclohexylamine carbonate?
The unpleasant, fishy, or ammonia-like odor is not from the this compound salt itself, but rather from cyclohexylamine.[1][2] this compound can undergo hydrolysis or thermal decomposition, releasing volatile cyclohexylamine, which is responsible for the malodor.[3]
Q2: Is the odor of cyclohexylamine a significant health hazard at detectable levels?
While the odor of cyclohexylamine is unpleasant, the odor threshold is in the parts-per-million (ppm) range.[4] Inhaling high concentrations of cyclohexylamine can cause irritation to the respiratory system.[5] Therefore, if you can smell it, it is a strong indicator that you should be working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE).
Q3: What are the primary safety precautions to take when handling this compound?
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option).[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area to minimize decomposition.
Q4: Can the odor permeate laboratory surfaces and equipment?
Yes, volatile amines like cyclohexylamine can adsorb onto surfaces, leading to a lingering odor. Porous materials are particularly susceptible. Proper and prompt cleaning and decontamination are crucial to prevent this.
Troubleshooting Guide: Odor Management and Control
This guide provides step-by-step instructions for addressing common issues related to the odor of this compound.
Issue 1: A persistent fishy or ammonia-like odor is present in the laboratory.
This indicates the presence of cyclohexylamine vapor in the air.
Immediate Actions:
-
Ensure Ventilation: Verify that the fume hood is operational and being used for all manipulations of this compound.
-
Check for Spills: Carefully inspect the work area, including benchtops, floors, and equipment, for any spills.
-
Secure the Source: Ensure the container of this compound is tightly sealed.
Follow-up Actions:
-
Neutralize Surfaces: Wipe down potentially contaminated surfaces with a mild acidic solution, such as 5-10% acetic acid (vinegar) or a 5% citric acid solution.[1][8][9][10] This will convert the volatile cyclohexylamine into a non-volatile salt.
-
Air Purification: If the odor persists in the general lab environment, consider using an activated carbon filter or an air purifier designed for chemical fumes.
Issue 2: A spill of this compound has occurred.
Prompt and proper cleanup is essential to control the odor and prevent contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or in poorly ventilated areas, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a confined space.
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite (B1170534) or sand.
-
Neutralize: Cautiously apply a weak acid, such as a 10% acetic acid solution or 5% citric acid solution, to the spilled material.[1][8][11]
-
Absorb: Once neutralized, absorb the material with an inert absorbent.
-
Collect and Dispose: Scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with the neutralizing solution, followed by soap and water.
Issue 3: Laboratory equipment (glassware, stir bars, etc.) retains a strong odor after use.
This is due to the adsorption of cyclohexylamine onto the equipment surfaces.
Decontamination Protocol for Non-Porous Equipment:
-
Pre-rinse: Rinse the equipment with a solvent in which cyclohexylamine is soluble (e.g., water or ethanol) to remove the bulk of the residue.
-
Acid Wash: Immerse the equipment in a bath of 5-10% acetic acid or 5% citric acid for at least 30 minutes.[12] For stubborn odors, an overnight soak may be necessary.
-
Thorough Rinse: Rinse the equipment thoroughly with deionized water to remove the acid and the formed salt.
-
Standard Cleaning: Proceed with your standard laboratory glassware cleaning procedure.
Quantitative Data Summary
The following tables provide quantitative data related to this compound and its components.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| This compound | ||
| Vapor Pressure | 8.07 mmHg at 25°C | |
| Solubility in Water | Soluble | [13] |
| Cyclohexylamine | ||
| Odor | Fishy, Ammonia-like | [1][14] |
| Odor Threshold | 2.6 - 110 ppm | [4] |
| Boiling Point | 134.5°C | [14][15] |
| Vapor Pressure | 11 mmHg at 20°C | [14] |
| Solubility in Water | Miscible | [2] |
Table 2: Recommended Neutralizing Agents for Cyclohexylamine Odor
| Neutralizing Agent | Recommended Concentration | Efficacy | Notes |
| Acetic Acid (Vinegar) | 5% - 10% solution | Effective in converting volatile amines to non-volatile salts.[1] | Readily available and cost-effective. |
| Citric Acid | 5% solution | Effective in neutralizing amine odors.[9][16] | A good alternative to acetic acid, with a less pungent odor. |
Experimental Protocols
Protocol for the Neutralization and Cleanup of a Small this compound Spill (Liquid or Solid)
Materials:
-
Spill containment kit (absorbent pads, vermiculite, or sand)
-
10% acetic acid solution or 5% citric acid solution
-
Waste container with a lid, properly labeled
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Scoop and dustpan (for solid spills)
Procedure:
-
Safety First: Ensure the area is well-ventilated (preferably within a fume hood). Don all required PPE.
-
Containment: If a liquid, surround the spill with absorbent material to prevent it from spreading.
-
Neutralization:
-
For liquid spills: Slowly and carefully pour the neutralizing solution (10% acetic acid or 5% citric acid) onto the spill, starting from the edges and working inwards.
-
For solid spills: Lightly spray the neutralizing solution onto the solid to dampen it and prevent dust formation.
-
-
Absorption: Cover the neutralized spill with an absorbent material. Allow it to sit for at least 10-15 minutes to ensure complete absorption.
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth or paper towel soaked in the neutralizing solution. Follow with a wipe down using soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) in the hazardous waste container.
-
Final Steps: Wash hands thoroughly with soap and water.
Protocol for the Decontamination of Laboratory Glassware
Materials:
-
5-10% acetic acid solution or 5% citric acid solution
-
Suitable container for soaking glassware
-
Standard laboratory detergent
-
Brushes for cleaning glassware
-
Deionized water
-
PPE: safety goggles, lab coat, nitrile gloves
Procedure:
-
Initial Rinse: In a fume hood, rinse the contaminated glassware with water to remove any loose residue.
-
Acid Soak: Place the glassware in a container and add enough 5-10% acetic acid or 5% citric acid solution to completely submerge it. Let it soak for a minimum of 30 minutes. For heavily contaminated items, an overnight soak is recommended.
-
Water Rinse: Carefully remove the glassware from the acid bath and rinse it thoroughly under running tap water.
-
Detergent Wash: Wash the glassware with a standard laboratory detergent and brushes.
-
Final Rinse: Rinse the glassware multiple times with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven as per standard laboratory procedures.
Visualizations
The following diagrams illustrate key workflows for handling this compound odor.
Caption: Workflow for cleaning a this compound spill.
Caption: Decision tree for managing this compound odor.
References
- 1. brainly.com [brainly.com]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 13624-25-4 [smolecule.com]
- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CYCLOHEXYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 6. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 9. Malodor neutralizing compositions comprising citric acid - Patent 2816080 [data.epo.org]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 12. quora.com [quora.com]
- 13. Page loading... [guidechem.com]
- 14. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
- 15. Cyclohexylamine [greenchemintl.com]
- 16. Odour Removal | Office for Science and Society - McGill University [mcgill.ca]
Personal protective equipment (PPE) for working with Cyclohexylamine carbonate.
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals working with Cyclohexylamine (B46788) Carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Cyclohexylamine Carbonate?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to avoid contact with skin, eyes, and personal clothing, and to prevent breathing in dust, fumes, gas, mist, vapors, or spray.[1][2]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Wash the affected area with soap and water. Seek immediate medical attention if skin irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Keep it away from incompatible substances and sources of ignition.[1][3] The storage area should be equipped with emergency equipment for leaks.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Skin irritation despite wearing gloves. | Glove material may not be resistant to this compound or the glove may be torn. | Immediately remove and dispose of the gloves. Wash hands thoroughly with soap and water. Select a more appropriate glove material (see Table 1). Inspect gloves for visible signs of degradation or punctures before each use. |
| Feeling dizzy or experiencing respiratory irritation while working in a fume hood. | Inadequate ventilation or improper fume hood use. | Ensure the fume hood sash is at the appropriate height. Check if the fume hood is functioning correctly (e.g., check the airflow monitor). If the issue persists, stop work and contact your institution's environmental health and safety department. |
| Visible degradation of personal protective equipment (e.g., discoloration, swelling of gloves). | The PPE material is not chemically resistant to this compound. | Immediately remove and dispose of the compromised PPE. Select alternative PPE materials with better chemical resistance. |
Personal Protective Equipment (PPE) Selection
Glove Selection
Due to the lack of specific breakthrough time data for this compound, a conservative approach based on the hazards of its components, primarily cyclohexylamine, is recommended.
Table 1: Glove Material Recommendations for Cyclohexylamine
| Glove Material | Recommendation | Considerations |
| Nitrile Rubber | Good for incidental contact (e.g., splashes). | Not recommended for prolonged, direct exposure. Double gloving can provide additional protection. |
| Neoprene | Offers good resistance to a range of chemicals. | May be a suitable alternative to nitrile. |
| Butyl Rubber | Excellent resistance to many chemicals. | Provides a high level of protection. |
| Responder® | Recommended by NIOSH for up to 8 hours of protection against cyclohexylamine. | This is a specific product line and may not be readily available. |
Important Note: Always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. The information in this table is a general guideline.
Full PPE Ensemble
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when there is a risk of splashing.[1]
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes or spills, chemical-resistant aprons and sleeves should be worn.[1]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Experimental Protocol: Safe Weighing and Dilution of this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, beaker, solvent, and magnetic stir bar.
-
Don the appropriate PPE as outlined above (lab coat, chemical safety goggles, and appropriate gloves).
-
-
Weighing:
-
Perform all weighing operations inside the chemical fume hood.
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.
-
Close the stock container immediately after use.
-
-
Dilution:
-
Place a beaker containing the appropriate volume of solvent on a magnetic stir plate inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Use a small amount of solvent to rinse any remaining solid from the weigh paper into the beaker.
-
Activate the magnetic stirrer to facilitate dissolution.
-
-
Cleanup:
-
Dispose of the used weigh paper and any contaminated materials in the designated hazardous waste container.
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of disposable items in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: PPE Selection Workflow for this compound.
References
Technical Support Center: Decontamination of Cyclohexylamine Carbonate Spills
This guide provides researchers, scientists, and drug development professionals with essential information for safely managing and decontaminating spills of Cyclohexylamine carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area[1].
Q2: What immediate steps should I take after a this compound spill?
A2: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area. If safe to do so, eliminate all sources of ignition as the related compound, cyclohexylamine, is a flammable liquid[2][3][4][5][6][7]. Ensure adequate ventilation. Don personal protective equipment (PPE) before attempting any cleanup[1].
Q3: What personal protective equipment (PPE) is required for cleaning up a spill?
A3: For spill cleanup, you should wear chemical splash-resistant safety glasses or goggles, protective gloves, and a lab coat or chemical-resistant apron[1][2]. For larger spills or in areas with poor ventilation, a face shield and respiratory protection may be necessary[1][2].
Q4: How should I contain and absorb the spilled material?
A4: For liquid spills, contain the material by creating a dike around the spill using an inert absorbent material such as dry sand, earth, or commercial absorbents[5][7][8]. For solid spills, you can carefully sweep or vacuum the material, avoiding dust generation[1]. Work from the outside of the spill inward to prevent spreading[8].
Q5: How do I decontaminate the spill area after the bulk of the material has been removed?
A5: After absorbing the spill, the area should be thoroughly cleaned. Since Cyclohexylamine is a base, the area can be neutralized with a weak acid, such as citric acid[8][9]. Following neutralization, the area should be washed with a strong soap and water solution[10].
Q6: How should I dispose of the waste from the spill cleanup?
A6: All contaminated materials, including absorbent materials, used PPE, and cleaning supplies, should be placed in a sealed, properly labeled hazardous waste container[1][7][10]. Unused product or spill cleanup residues may be classified as hazardous waste[2]. You must consult your institution's environmental health and safety (EHS) office and local regulations for proper disposal procedures[1][2][11]. Do not dispose of this material down the drain[1][7].
Troubleshooting Guide
Q: The spill has come into contact with my skin. What should I do?
A: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing[1][2]. Wash the area thoroughly with soap and water[1]. Seek immediate medical attention[1][2].
Q: I've splashed this compound in my eyes. What is the correct first aid procedure?
A: Immediately flush your eyes with large amounts of water for at least 15 minutes, making sure to lift your upper and lower eyelids[1]. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention[1].
Q: I can smell a strong fishy or ammonia-like odor after the spill. What does this mean?
A: A strong odor indicates that the material is vaporizing, which may cause respiratory irritation[1][6]. Ensure the area is well-ventilated and you are using appropriate respiratory protection. If the odor is strong, it may be best to evacuate the area and contact your institution's EHS team.
Q: The absorbent material I used seems to be reacting with the spill (e.g., getting hot). What should I do?
A: Cyclohexylamine can react violently with strong oxidizing agents[5][7]. If you observe a reaction, it is possible the absorbent material is not inert or is contaminated. Carefully move away from the spill and contact your EHS team for guidance. Do not use combustible materials like sawdust for absorption[8].
Data Presentation
Table 1: Hazard and Safety Information for this compound and Related Compounds
| Property | This compound | Cyclohexylamine |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335)[1] | Flammable Liquid, Corrosive, Toxic in contact with skin, Toxic if swallowed, Causes severe skin burns and eye damage[2][3][4] |
| Appearance | White crystalline compound[12] | Clear colorless to yellow liquid[6] |
| Odor | Not specified | Fishy, Ammonia-like[6] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, gloves, protective clothing[1] | Chemical splash goggles, face shield, protective gloves, apron, rubber boots, respiratory protection as needed[2] |
| Spill Containment | Absorb with inert material (e.g., sand, earth)[1] | Use absorbent paper, dry sand, earth, or similar material[5][7][10] |
| Extinguishing Media | Not specified | Dry chemical, CO2, water spray, or alcohol-resistant foam[5][7] |
| Incompatibilities | Not specified | Strong oxidizing agents, strong acids, reducing agents, isocyanates, organic compounds, lead, epoxides, acid chlorides, acid anhydrides. Attacks aluminum, copper, and zinc[5][7] |
Experimental Protocol
Protocol: Neutralization Efficacy Test for this compound Spill Residue
Objective: To determine the appropriate concentration and volume of a weak acid solution for neutralizing residual this compound on a non-porous surface.
Materials:
-
This compound
-
1M Citric acid solution
-
Deionized water
-
pH indicator strips (range 6-10)
-
Glass beaker (250 mL)
-
Stir plate and stir bar
-
Pipettes and pipette tips
-
Non-porous surface material (e.g., stainless steel, glass)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Methodology:
-
Prepare a simulated residue: In a fume hood, prepare a 1% (w/v) solution of this compound in deionized water.
-
Apply residue to the surface: Pipette a known volume (e.g., 1 mL) of the this compound solution onto the test surface and spread it over a defined area (e.g., 10 cm²). Allow the water to evaporate, leaving a thin film of the residue.
-
Initial pH measurement: Moisten a pH strip with deionized water and press it against the residue-coated surface. Record the initial pH.
-
Application of neutralizing agent: Titrate the residue with the 1M citric acid solution in small increments (e.g., 0.1 mL).
-
pH monitoring: After each addition of the citric acid solution, gently wipe the surface with a clean, damp cloth and test the pH of the surface with a new pH strip.
-
Determine neutralization point: Continue adding the citric acid solution until the pH of the surface is neutral (pH ~7).
-
Calculate neutralization ratio: Record the total volume of citric acid solution required to neutralize the initial amount of this compound residue. Calculate the volume-to-mass ratio for effective neutralization.
-
Final decontamination: Wash the surface with soap and water, and perform a final pH test to ensure complete neutralization.
-
Waste disposal: Dispose of all waste materials according to institutional and local regulations.
Safety Precautions:
-
Perform all steps in a certified chemical fume hood.
-
Wear appropriate PPE at all times.
-
Have a spill kit and first aid supplies readily available.
-
Be aware of the potential for heat generation during neutralization.
Visualizations
Caption: Workflow for this compound Spill Decontamination.
Caption: Decision Tree for PPE Selection in a Spill Scenario.
References
- 1. aksci.com [aksci.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. trc-corp.com [trc-corp.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. nj.gov [nj.gov]
- 6. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- 9. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 10. ams.usda.gov [ams.usda.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. canyoncomponents.com [canyoncomponents.com]
Incompatible materials to avoid with Cyclohexylamine carbonate.
This guide provides essential information on the chemical incompatibilities of cyclohexylamine (B46788) carbonate to ensure safe handling and prevent hazardous reactions in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Cyclohexylamine Carbonate and why is material compatibility important?
This compound is an organic salt formed from the reaction of cyclohexylamine, a weak base, and carbonic acid, a weak acid. Understanding its compatibility with other materials is crucial for researchers and drug development professionals to avoid dangerous chemical reactions that could result in the release of toxic gases, excessive heat generation, or pressure buildup, potentially leading to equipment failure or personal injury.
Q2: What are the primary chemical hazards associated with this compound?
The primary hazards stem from its composition. The cyclohexylamine component is a basic amine, and the carbonate component reacts with acids. Therefore, the main risks involve reactions with strong acids and oxidizing agents. Upon thermal decomposition, it can release irritating and toxic gases such as carbon oxides and nitrogen oxides.
Q3: What happens when this compound comes into contact with an acid?
Contact with strong acids will cause a vigorous exothermic (heat-releasing) reaction. The carbonate part of the salt will react with the acid to produce carbon dioxide (CO₂) gas, which can lead to a dangerous pressure buildup in a closed system. The cyclohexylamine part, being a base, will also neutralize the acid in an exothermic reaction.
Q4: Can I mix this compound with oxidizing agents?
No.
Long-term stability issues of Cyclohexylamine carbonate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of cyclohexylamine (B46788) carbonate solutions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and storage of cyclohexylamine carbonate solutions.
Issue 1: White Precipitate Formation in the Solution
-
Question: I observed a white crystalline precipitate in my this compound solution after storage. What is the cause, and how can I resolve it?
-
Answer: The white precipitate is most likely this compound itself, which has come out of solution. This can be caused by a few factors:
-
Temperature Fluctuations: Lower temperatures decrease the solubility of this compound. If the solution was prepared at room temperature and then stored in a cooler environment, precipitation can occur.
-
Solvent Evaporation: If the container is not tightly sealed, solvent evaporation can increase the concentration of the solute, leading to precipitation.
-
Reaction with Atmospheric Carbon Dioxide: Cyclohexylamine is a strong base and can readily absorb carbon dioxide from the air to form this compound.[1] If your original solution was primarily cyclohexylamine in a solvent, exposure to air will cause the carbonate salt to form and precipitate if its concentration exceeds its solubility.
Troubleshooting Steps:
-
Gently warm the solution while stirring to see if the precipitate redissolves.
-
If redissolved, ensure the container is tightly sealed to prevent solvent evaporation and minimize exposure to air.
-
For long-term storage, it is recommended to store the solution in a cool, dry, and well-ventilated area in a tightly closed container.[2] An inert atmosphere (e.g., nitrogen) can also be used for long-term storage to prevent reaction with atmospheric CO2.
-
Issue 2: Discoloration of the Solution (Yellowing)
-
Question: My this compound solution has turned yellow over time. What could be the reason for this discoloration?
-
Answer: The yellowing of this compound solutions is often an indication of degradation, likely due to oxidation. Cyclohexylamine itself can be susceptible to oxidation, which can be accelerated by exposure to light and elevated temperatures. The degradation products are often colored impurities.
Troubleshooting Steps:
-
Storage Conditions: Protect the solution from light by storing it in an amber or opaque container.[2]
-
Temperature Control: Store the solution at the recommended temperature to minimize thermal degradation.
-
Inert Atmosphere: Storing the solution under an inert gas like nitrogen can help prevent oxidation.
-
Purity Check: If the discoloration is significant, it is advisable to verify the purity of the solution using an appropriate analytical method, such as HPLC, before use.
-
Issue 3: Change in pH of the Solution
-
Question: I have noticed a significant change in the pH of my this compound solution. What could be the cause?
-
Answer: A change in pH can indicate a shift in the equilibrium of the this compound in the solution.
-
Decrease in pH: This could be due to the absorption of acidic gases from the atmosphere or the degradation of cyclohexylamine into other, less basic compounds.
-
Increase in pH: This might occur if the solution loses carbon dioxide, shifting the equilibrium back towards the more basic cyclohexylamine. This can happen if the container is not properly sealed or if the solution is heated.
Troubleshooting Steps:
-
Verify Storage: Ensure the solution is stored in a tightly sealed container to prevent gas exchange with the atmosphere.
-
Monitor Temperature: Avoid exposing the solution to high temperatures, which can drive off CO2.
-
pH Adjustment: If the pH needs to be maintained within a specific range for your experiment, you may need to use a buffered system. However, be aware that the buffer components could interact with the this compound.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q1: What are the optimal storage conditions for long-term stability of this compound solutions?
-
A1: For optimal long-term stability, this compound solutions should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[2] The container should be tightly sealed to prevent solvent evaporation and exposure to atmospheric carbon dioxide. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen) is recommended.
-
Q2: What is the expected shelf life of a this compound solution?
-
A2: The shelf life of a this compound solution is highly dependent on the solvent, concentration, and storage conditions. While a technical data sheet for cyclohexylamine suggests a shelf life of at least five years when properly stored in an unopened container, solutions may have a shorter shelf life.[2] It is recommended to perform periodic quality control checks, such as visual inspection for precipitate or discoloration and analytical testing (e.g., HPLC) to confirm purity and concentration, especially for long-term storage or critical applications.
Degradation
-
Q3: What are the primary degradation pathways for this compound in solution?
-
A3: The primary degradation pathways for this compound in solution are:
-
Dissociation: In aqueous solutions, this compound can dissociate into cyclohexylamine and carbonic acid.[3] This is an equilibrium reaction.
-
Thermal Degradation: Elevated temperatures can accelerate the decomposition of this compound.
-
Oxidative Degradation: Cyclohexylamine can be oxidized, especially in the presence of air and light, leading to the formation of impurities and discoloration.
-
Hydrolysis: The carbonate ion can undergo hydrolysis, which can affect the pH of the solution.
-
-
Q4: What are the likely degradation products of this compound?
-
A4: The primary degradation products are cyclohexylamine and carbon dioxide from dissociation. Further degradation of cyclohexylamine through oxidation can lead to the formation of cyclohexanone (B45756) and other oxidized species.
Experimental Protocols
-
Q5: How can I perform a stability study on my this compound solution?
-
A5: A stability study should be conducted by exposing the solution to various stress conditions to assess its robustness. This typically involves:
-
Long-Term Stability Testing: Storing the solution under recommended storage conditions and testing at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Accelerated Stability Testing: Storing the solution at elevated temperatures (e.g., 40°C) and humidity to predict long-term stability in a shorter timeframe.
-
Forced Degradation Studies: Exposing the solution to harsh conditions such as strong acid, strong base, oxidizing agents, high heat, and intense light to identify potential degradation products and pathways.
At each time point, the solution should be analyzed for changes in appearance, pH, assay (concentration of this compound), and the presence of degradation products using a stability-indicating analytical method like HPLC.
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound Solutions
| Parameter | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates degradation and can lead to the loss of CO2. | Store at controlled room temperature or as recommended. Avoid excessive heat. |
| Light | Exposure to UV and visible light can induce photodegradation and oxidation. | Store in amber or opaque containers to protect from light. |
| pH | The stability of the carbonate salt is pH-dependent. Extreme pH values can promote hydrolysis and degradation. | Maintain the pH within the optimal range for your application. Use buffers with caution, as they may interact with the solution. |
| Oxygen | The presence of oxygen can lead to oxidative degradation of cyclohexylamine. | For sensitive applications, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen). |
| Container Closure | A poor seal can lead to solvent evaporation and exposure to atmospheric CO2. | Use tightly sealed containers. For volatile solvents, consider containers with high-integrity seals. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to analyze this compound and its degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and separation.
-
Detection: UV detection is commonly used. The wavelength should be selected to provide good sensitivity for both the parent compound and potential degradation products.
-
Forced Degradation: To validate the stability-indicating nature of the method, perform forced degradation studies:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to intense UV and visible light.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Visualizations
References
Validation & Comparative
Comparing the effectiveness of Cyclohexylamine carbonate with other corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylamine (B46788) carbonate (CHC) is a well-established volatile corrosion inhibitor (VCI) recognized for its effectiveness in protecting various metals, particularly ferrous alloys.[1] This guide provides a comprehensive comparison of cyclohexylamine carbonate with other common corrosion inhibitors, supported by experimental data from scientific literature. We will delve into its performance against other amine-based inhibitors, nitrites, and hydrazine (B178648), offering a clear perspective on its relative efficacy.
Executive Summary
This compound operates primarily through a vapor phase mechanism, making it highly effective for protecting complex metal structures and enclosed systems.[1] It functions by sublimating and then adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[2] This guide will demonstrate that while CHC is a robust inhibitor, its effectiveness can be influenced by the specific metal, the corrosive environment, and the presence of other chemical species.
Comparative Analysis of Corrosion Inhibitors
The following tables summarize the quantitative data on the inhibition efficiency of this compound and other corrosion inhibitors from various studies. It is crucial to note that the experimental conditions, such as the metal substrate, corrosive medium, and temperature, significantly impact the results. Therefore, direct comparisons should be made with caution.
Amine-Based Corrosion Inhibitors
Amine-based compounds are a cornerstone of corrosion inhibition strategies, particularly in boiler water treatment and protective coatings.[3][4]
Table 1: Comparison of this compound with Other Amine-Based Inhibitors
| Inhibitor | Metal | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Source |
| This compound | Nd-Fe-B Magnet | Simulated Atmospheric Water | Not Specified | High (exact % not stated) | Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization | [1] |
| Morpholine (B109124) Carbonate | Carbon Steel | 3.5% NaCl thin liquid film | Not Specified | >85 | Weight Loss, EIS | [5] |
| Morpholine Benzoate (B1203000) | Carbon Steel | 3.5% NaCl thin liquid film | Not Specified | >85 | Weight Loss, EIS | [5] |
| Dicyclohexylamine (B1670486) | API X80 Carbon Steel | CO2-saturated 1% NaCl + 200 ppm Acetic Acid | 20 | 39.61 | Potentiodynamic Polarization | [6] |
| n-Methyldiethanolamine | API X80 Carbon Steel | CO2-saturated 1% NaCl + 200 ppm Acetic Acid | 20 | 34.53 | Potentiodynamic Polarization | [6] |
Note: The study on Nd-Fe-B magnets highlighted the high efficiency of CHC without providing a specific percentage. The comparison between morpholine carbonate and benzoate showed comparable high efficiencies.
Nitrite-Based Corrosion Inhibitors
Dicyclohexylamine nitrite (B80452) is another widely used VCI. While direct comparative studies with CHC under identical conditions are limited in the available literature, their mechanisms and applications often overlap.
Table 2: Data on Dicyclohexylamine Nitrite
| Inhibitor | Metal | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Source |
| Dicyclohexylamine Nitrite | Mild Steel | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: While mentioned as a common VCI, specific quantitative data from a direct comparative study was not available in the searched literature.
Hydrazine
Hydrazine is traditionally used as an oxygen scavenger and corrosion inhibitor in boiler systems. However, its high toxicity has led to a search for safer alternatives like amine-based inhibitors.
Table 3: Comparison with Hydrazine
Direct comparative studies with this compound were not found in the provided search results. Data for hydrazine and a novel amine-based VCI are presented for context.
| Inhibitor | Metal | Corrosive Medium | Temperature (°C) | Corrosion Rate (mpy) | Experimental Method | Source |
| Control (No Inhibitor) | Carbon Steel | Boiling Water | 100 | ~5.3 | Not Specified | [7] |
| Hydrazine (100 mg/L) | Carbon Steel | Boiling Water | 100 | 1.46 | Not Specified | [7] |
| Hydrazine (500 mg/L) | Carbon Steel | Boiling Water | 100 | 0.38 | Not Specified | [7] |
| Amine-Based VCI (100 mg/L) | Carbon Steel | Steam/Water Loop (118°C) | 118 | 1.09 - 1.24 | Not Specified | [7] |
Mechanisms of Action
The effectiveness of a corrosion inhibitor is intrinsically linked to its mechanism of action.
This compound's Inhibition Mechanism
This compound functions as a mixed-type inhibitor, though it predominantly acts on the anodic reaction.[1] Its mechanism involves the following steps:
-
Vaporization: CHC has a high vapor pressure, allowing it to vaporize and fill the enclosed space.[1]
-
Adsorption: The vaporized inhibitor molecules adsorb onto the metal surface. This adsorption is primarily physical (physisorption), driven by electrostatic attraction between the protonated amine and the negatively charged metal surface.[1]
-
Film Formation: The adsorbed layer forms a protective, monomolecular film that acts as a barrier, preventing corrosive species from reaching the metal surface.[2]
References
- 1. content.ampp.org [content.ampp.org]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions | Tanzania Journal of Science [journals.udsm.ac.tz]
- 7. scispace.com [scispace.com]
A Comparative Guide to Cyclohexylamine Carbonate and Morpholine for Boiler Water Treatment
For Researchers, Scientists, and Drug Development Professionals
In the critical realm of boiler water treatment, the selection of an appropriate amine-based corrosion inhibitor is paramount to maintaining system integrity and efficiency. Among the commonly employed neutralizing amines, cyclohexylamine (B46788) and morpholine (B109124) are frequently utilized to mitigate corrosion caused by carbonic acid in steam and condensate systems. This guide provides an objective comparison of the performance of cyclohexylamine carbonate and morpholine, supported by available experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Cyclohexylamine and morpholine are both effective neutralizing amines that function by elevating the pH of the condensate, thereby reducing the corrosive effects of carbonic acid. The primary distinction in their application lies in their differing physical and chemical properties, particularly their steam-to-liquid distribution ratios and thermal stability. Cyclohexylamine, with its higher volatility, is generally better suited for low-pressure, extensive steam condensate systems, ensuring protection reaches the farthest points. Conversely, morpholine's lower volatility makes it more effective in higher-pressure systems with shorter condensate lines, as it tends to concentrate more in the initial condensate. However, the thermal decomposition of both amines into potentially corrosive organic acids is a critical consideration, especially at elevated temperatures and pressures.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for cyclohexylamine and morpholine relevant to their application in boiler water treatment.
Table 1: Physical and Chemical Properties
| Property | Cyclohexylamine | Morpholine |
| Molecular Formula | C₆H₁₃N | C₄H₉NO |
| Molecular Weight ( g/mol ) | 99.17 | 87.12 |
| Boiling Point (°C) | 134.5 | 128.9 |
| Steam/Liquid Distribution Ratio | High (e.g., 2.6 - 4.0)[1] | Low (e.g., 0.4 - 0.7)[2] |
| Basicity (pKb at 25°C) | 3.36 | 5.6 |
| **Neutralizing Capacity (ppm amine/ppm CO₂) ** | ~2.3 | ~2.0 |
Table 2: Thermal Decomposition Products under Superheated Steam Conditions (500-560°C, 9.5-17.5 MPa) [3][4][5][6]
| Decomposition Product | Cyclohexylamine | Morpholine |
| Major Anionic Products | Acetate, Formate (B1220265) | Acetate, Formate, Propionate, Glycolate |
| Cationic Products | Ammonia (B1221849), other amines | Ammonia, other amines |
| Total Organic Acid Anions Formed (ppb) | 150 - 600 | 150 - 600 |
Performance Comparison
Corrosion Inhibition
While direct, side-by-side comparative studies on the corrosion inhibition efficiency of cyclohexylamine and morpholine under identical boiler conditions are limited in the reviewed literature, their effectiveness is inferred from their ability to neutralize carbonic acid and raise the pH of the condensate. The choice between the two often depends on the specific operating parameters of the boiler system.
-
Cyclohexylamine: Due to its high distribution ratio, cyclohexylamine is more volatile and tends to remain in the steam phase longer. This characteristic makes it effective in protecting long and complex condensate return lines, especially in low-pressure boiler systems.[2]
-
Morpholine: With a lower distribution ratio, morpholine condenses with the initial steam, leading to higher concentrations in the early stages of the condensate system. This makes it suitable for higher-pressure systems where the condensate lines are shorter.[2]
Thermal Stability and Decomposition
The thermal stability of these amines is a critical factor, as their decomposition can lead to the formation of corrosive organic acids.
-
Cyclohexylamine: Studies have shown that cyclohexylamine can decompose at high temperatures to form organic acids such as formate and acetate, as well as ammonia.[3][4][5][6]
-
Morpholine: Morpholine also undergoes thermal decomposition, particularly at temperatures above 250°C, yielding organic acids like acetic acid and glycolic acid, in addition to ammonia and other amines.[7][8] Research indicates that under superheater conditions, the thermolysis of morpholine is more rapid than its hydrolysis under boiler conditions.[7]
The formation of these acidic byproducts can lower the pH and potentially increase corrosion rates, counteracting the intended effect of the amine treatment. Therefore, the operating temperature of the boiler and superheater should be a key consideration when selecting an amine.
Experimental Protocols
While specific comparative experimental data is sparse, the following outlines a general methodology for evaluating the performance of neutralizing amines in a laboratory setting.
Corrosion Inhibition Efficiency Evaluation (Weight Loss Method)
A common method for assessing corrosion inhibition is the weight loss technique, which can be adapted from standards like ASTM G1 and G31.
Objective: To determine the corrosion rate of a specific metal (e.g., carbon steel) in a simulated boiler condensate environment with and without the presence of a corrosion inhibitor.
Materials:
-
Metal coupons (e.g., carbon steel of a grade used in boiler systems)
-
Simulated condensate solution (deionized water with controlled dissolved CO₂ and O₂ levels)
-
This compound and morpholine solutions of known concentrations
-
Constant temperature bath or autoclave to simulate boiler conditions
-
Analytical balance
Procedure:
-
Coupon Preparation: Clean, degrease, and weigh the metal coupons to the nearest 0.1 mg.
-
Test Environment: Prepare the simulated condensate solution and sparge with a known mixture of CO₂ and air to achieve the desired dissolved gas concentrations.
-
Inhibitor Addition: Add the calculated amount of this compound or morpholine to the test solutions to achieve the desired concentrations. A control solution with no inhibitor should also be prepared.
-
Exposure: Immerse the prepared coupons in the respective test solutions within the constant temperature bath or autoclave for a predetermined period (e.g., 24, 48, or 72 hours).
-
Coupon Cleaning: After the exposure period, remove the coupons, clean them according to standard procedures to remove corrosion products, and reweigh them.
-
Corrosion Rate Calculation: Calculate the corrosion rate in mils per year (mpy) using the following formula:
Corrosion Rate (mpy) = (Weight Loss (g) * K) / (Alloy Density (g/cm³) * Exposed Area (cm²) * Time (hours))
Where K is a constant (3.45 x 10⁶ for mpy).
Data Analysis: Compare the corrosion rates of the coupons exposed to the inhibitor solutions with the control to determine the percentage of inhibition efficiency.
Thermal Decomposition Analysis
The following protocol is a generalized approach based on studies investigating the thermolysis of amines.[3][4][5][6]
Objective: To identify and quantify the decomposition products of cyclohexylamine and morpholine under simulated superheated steam conditions.
Apparatus:
-
High-pressure, high-temperature flow reactor (e.g., made of stainless steel)
-
High-performance liquid chromatograph (HPLC) or ion chromatograph (IC) for anion and cation analysis
-
Gas chromatograph-mass spectrometer (GC-MS) for identification of volatile organic compounds
Procedure:
-
Amine Solution Preparation: Prepare dilute aqueous solutions of cyclohexylamine and morpholine.
-
Thermolysis: Pump the amine solution through the preheated flow reactor at a controlled flow rate, temperature, and pressure, simulating superheater conditions.
-
Sample Collection: Collect the effluent from the reactor after it has been cooled and depressurized.
-
Analysis:
-
Analyze the collected samples using IC to quantify the concentrations of organic acid anions (e.g., acetate, formate, glycolate) and cations (e.g., ammonia, residual amine).
-
Use GC-MS to identify other potential organic decomposition products.
-
-
Kinetics Calculation: By varying the residence time in the reactor (by adjusting the flow rate), the kinetics of the decomposition reaction can be determined.
Visualizations
The following diagrams illustrate key concepts related to the use of cyclohexylamine and morpholine in boiler water treatment.
Caption: General workflow of a boiler system indicating the point of amine injection.
Caption: Mechanism of corrosion by carbonic acid and its neutralization by amines.
Caption: Simplified thermal decomposition pathways of cyclohexylamine and morpholine.
Conclusion
The selection between this compound and morpholine for boiler water treatment is not a one-size-fits-all decision. It requires a careful evaluation of the boiler's operating parameters, including pressure, temperature, and the extent of the condensate system.
-
Cyclohexylamine is the preferred choice for low-pressure systems with long, intricate condensate return lines due to its high volatility.
-
Morpholine is more suitable for higher-pressure systems with shorter condensate runs where its lower volatility ensures effective neutralization in the initial condensate.
A significant consideration for both amines is their thermal decomposition into corrosive organic acids at elevated temperatures. This underscores the importance of operating within the recommended temperature limits for each amine and regularly monitoring the condensate chemistry. For systems with very high temperatures, alternative treatment strategies or blends of amines may be necessary to achieve comprehensive corrosion protection without introducing harmful degradation products. Further direct comparative studies are warranted to provide more definitive quantitative data on the corrosion inhibition performance of these two widely used chemicals.
References
- 1. US4350606A - Composition and method for inhibiting corrosion - Google Patents [patents.google.com]
- 2. watertreater.net [watertreater.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3âMethoxypropylamine in Superheated Steam - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants [inis.iaea.org]
A Comparative Analysis of Cyclohexylamine Carbonate for Paper Deacidification
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Cyclohexylamine (B46788) Carbonate Against Alternative Paper Deacidifying Agents
The preservation of paper-based materials is a critical concern in archives, libraries, and laboratories where historical data and documentation are paramount. The acidity of paper, a primary factor in its degradation, necessitates the use of deacidifying agents to ensure long-term stability. Among the various methods developed, vapor phase deacidification using cyclohexylamine carbonate (CHC) has been a subject of interest. This guide provides a comprehensive comparison of the efficacy of this compound with other common deacidifying agents, supported by available data and experimental protocols.
Executive Summary
This compound, utilized in the Langwell vapor phase deacidification process, offers a method for neutralizing acids in paper without direct liquid application. However, its practical application is severely limited by significant drawbacks. Notably, it is volatile and does not impart a lasting alkaline reserve to the paper, which is crucial for long-term protection against acidic degradation.[1][2] Furthermore, this compound is associated with a strong, unpleasant odor and poses significant health risks, including being a suspected carcinogen.[1][3] In contrast, established deacidifying agents such as magnesium and calcium carbonates provide a more permanent solution by depositing an alkaline buffer within the paper fibers, leading to a sustained increase in pH and enhanced longevity.
Comparative Performance of Deacidifying Agents
The efficacy of a deacidifying agent is primarily assessed by its ability to neutralize existing acids and to provide an alkaline reserve for future protection. The following table summarizes the performance of this compound in comparison to widely used alternatives. It is important to note that direct comparative studies involving this compound are scarce in recent literature due to its disuse. The data presented is a composite from various sources.
| Deacidifying Agent | Method of Application | Typical pH Increase | Alkaline Reserve | Impact on Paper Strength | Advantages | Disadvantages |
| This compound | Vapor Phase | Temporary increase | None | Minimal short-term effect | Non-aqueous; treats enclosed spaces | Volatile; no permanent effect; toxic; strong odor |
| Magnesium Oxide / Hydroxide (B78521) | Non-aqueous spray or immersion | To pH 8.0-9.5 | Yes | Generally positive | Effective neutralization; provides alkaline reserve | Can cause color shifts in some papers |
| Calcium Carbonate / Hydroxide | Aqueous or non-aqueous immersion/spray | To pH 7.5-9.5 | Yes | Can enhance strength | Effective neutralization; provides alkaline reserve | Aqueous methods can damage water-sensitive inks |
| Magnesium Bicarbonate | Aqueous immersion or spray | To pH 7.5-9.0 | Yes | Generally positive | Effective neutralization; provides alkaline reserve | Aqueous method limitations |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible evaluation of deacidifying agents. Below are representative protocols for a standard aqueous deacidification process and the Langwell vapor phase method.
Standard Aqueous Deacidification with Calcium Hydroxide and Calcium Bicarbonate
This protocol is a well-established method for paper deacidification.
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Calcium bicarbonate (Ca(HCO₃)₂)
-
Deionized water
-
Bronze wire cloth
-
Drying racks
-
pH meter or pH indicator strips
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.15% (w/v) solution of calcium hydroxide in deionized water.
-
Prepare a 0.20% (w/v) solution of calcium bicarbonate in deionized water.
-
-
Pre-treatment Evaluation:
-
Measure the initial pH of the paper sample using a surface electrode or by cold water extraction.
-
Assess the mechanical strength of the paper (e.g., folding endurance, tensile strength) if baseline data is required.
-
-
Neutralization:
-
Place the paper document between two sections of bronze wire cloth to provide support.
-
Immerse the supported document in the calcium hydroxide solution for approximately 20 minutes to neutralize the acid.
-
-
Alkaline Reserve Deposition:
-
Transfer the supported document to the calcium bicarbonate solution and immerse for about 20 minutes. This step precipitates calcium carbonate within the paper fibers, creating an alkaline reserve.
-
-
Drying:
-
Remove the document and its support from the solution and allow it to air dry on a rack.
-
-
Post-treatment Evaluation:
-
After 24 hours of equilibration in a controlled environment, measure the final pH of the treated paper.
-
Re-evaluate the mechanical strength to determine any changes resulting from the treatment.
-
Langwell Vapor Phase Deacidification with this compound
This method relies on the vapor pressure of this compound to permeate paper.
Materials:
-
This compound (CHC)
-
Porous paper sheets or sachets
-
Enclosed container (e.g., archival box)
Procedure:
-
Preparation of CHC Carriers:
-
Impregnate porous paper sheets with this compound or fill small sachets with CHC crystals.
-
-
Placement:
-
For bound volumes, interleave the pages with the CHC-impregnated sheets.
-
For loose documents, place them in a box with sachets of CHC.
-
-
Exposure:
-
Seal the container to allow the CHC vapor to permeate the paper. The treatment time can range from weeks to months depending on the volume and density of the paper.
-
-
Aeration:
-
After the desired exposure time, remove the documents from the container and allow them to aerate in a well-ventilated area to dissipate the residual odor.
-
-
Evaluation:
-
Measure the pH of the treated paper. Note that any pH increase is likely to be temporary.
-
Visualization of Experimental Workflow and Deacidification Logic
The following diagrams illustrate the logical flow of a typical paper deacidification experiment and the underlying principles of acid neutralization and alkaline reserve deposition.
Caption: Experimental workflow for evaluating a paper deacidifying agent.
Caption: The mechanism of paper deacidification.
Conclusion
While this compound offers a non-aqueous, vapor-phase method for neutralizing acids in paper, its efficacy is transient and it presents significant health and safety concerns. The lack of a permanent alkaline reserve means that paper treated with CHC is susceptible to re-acidification. For long-term preservation, deacidifying agents such as magnesium and calcium carbonates, which provide a lasting alkaline buffer, are demonstrably superior. Researchers and conservation professionals should prioritize these more stable and safer alternatives for the deacidification of valuable paper-based materials.
References
A comparative study of vapor phase corrosion inhibitors for steel
A Comparative Analysis of Vapor Phase Corrosion Inhibitors for Steel
This guide provides a detailed comparison of various Vapor Phase Corrosion Inhibitors (VPCIs) for the protection of steel. It is intended for researchers and professionals in materials science and corrosion engineering, offering a synthesis of performance data from multiple studies, detailed experimental protocols, and visualizations of inhibitory mechanisms and testing workflows.
Performance of Vapor Phase Corrosion Inhibitors
The efficacy of VPCIs is primarily evaluated by their ability to reduce the corrosion rate of steel. The following tables summarize quantitative data from various studies, showcasing the performance of different inhibitors under specific experimental conditions. It is important to note that direct comparison between studies may be limited due to variations in testing environments and methodologies.
Table 1: Comparison of VPCI Performance in Different Studies
| VPCI Chemical/Commercial Name | Steel Type | Test Environment | Performance Metric | Result | Source |
| Amine-carboxylate based VPCI | Carbon Steel | 200 ppm chloride solution | Corrosion Rate | < 0.08 mpy | [1] |
| Dry Air System (for comparison) | Carbon Steel | 200 ppm chloride solution | Corrosion Rate | 1.6 mpy | [1] |
| Amine-carboxylate based VPCI | Steel | 200 ppm chloride solution | LPR Corrosion Rate | < 0.06 mpy | [2] |
| Nitrogen Blanketing (for comparison) | Steel | 200 ppm chloride solution | LPR Corrosion Rate | 1.78 mpy | [3] |
| n-Butyric acid (BA) | Mild Steel | 40°C, 85% RH (Eschke Test) | Inhibition Efficiency | 98.38% | [4] |
| n-Caprylic acid (CA) | Mild Steel | 40°C, 85% RH (Eschke Test) | Inhibition Efficiency | > 87.0% | [4] |
| 2-Amino Benzothiazole (ABT) | Mild Steel | 40°C, 85% RH (Eschke Test) | Inhibition Efficiency | > 87.0% | [4] |
| N,N-dimethyl propylene (B89431) urea (B33335) (DMPU) | Mild Steel | 40°C, 85% RH (Eschke Test) | Inhibition Efficiency | > 87.0% | [4] |
| VCI-A (water-soluble) | Low Carbon Steel | Salt Water | Corrosion Rate | < 1-1.6 mpy | [5] |
| VCI-B (water-soluble) | Low Carbon Steel | Salt Water | Corrosion Rate | < 1-1.6 mpy | [5] |
| VCI-C (water-soluble) | Low Carbon Steel | Salt Water | Corrosion Rate | < 1-1.6 mpy | [5] |
| Control (No VCI) | Low Carbon Steel | Salt Water | Corrosion Rate | ~10 mpy | [5] |
| VCI-A (water-based) | Clean Steel | 100% RH, 35 ± 5 °C | Inhibition Efficiency | 68.1% | [6] |
| VCI-B (water-based) | Clean Steel | 100% RH, 35 ± 5 °C | Inhibition Efficiency | 90.1% | [6] |
| VCI-C (powder form) | Clean Steel | 100% RH, 35 ± 5 °C | Inhibition Efficiency | 97.9% | [6] |
Note: mpy = mils per year; RH = Relative Humidity. The chemical nature of commercial VPCIs like VCI-A, VCI-B, and VCI-C are often proprietary but are generally based on amine and organic acid salts.[4][5]
Experimental Protocols
The evaluation of VPCI performance relies on standardized and well-documented experimental procedures. Below are summaries of key testing methodologies cited in the reviewed literature.
Weight Loss Method (ASTM G31)
This is a fundamental technique to determine the corrosion rate by measuring the loss of mass of a steel coupon after exposure to a corrosive environment.[5][7][8][9][10]
-
Specimen Preparation: Steel coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.[7][8]
-
Exposure: The coupons are exposed to the test environment (with and without VPCI) for a specified duration under controlled temperature and humidity.
-
Post-Exposure Cleaning: After exposure, the coupons are cleaned to remove corrosion products without removing the base metal.
-
Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically expressed in mils per year (mpy) or millimeters per year (mm/yr).[5][8] The inhibition efficiency (IE) is calculated using the formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.
Vapor Inhibiting Ability (VIA) Test (NACE TM0208)
This method evaluates the ability of a VCI to inhibit corrosion in the vapor phase without direct contact with the metal surface.[1][3][11]
-
Apparatus: A test jar containing a water-saturated, warm air environment is used. A steel specimen is suspended above a VCI source.[1][11]
-
Procedure: The test evaluates the transport of the VCI vapor across a gap and its subsequent corrosion protection on the steel surface.
-
Evaluation: The steel specimen is visually inspected for signs of corrosion, and a rating is assigned based on the extent of rusting.[2]
Electrochemical Methods
Electrochemical techniques provide rapid and sensitive measurements of corrosion rates and inhibitor performance.[12]
-
Linear Polarization Resistance (LPR): This method involves applying a small potential scan around the open-circuit potential to determine the polarization resistance (Rp), which is inversely proportional to the corrosion current.[2][3]
-
Electrical Resistance (ER): ER probes measure the change in electrical resistance of a wire element as it corrodes, which is directly related to the metal loss.[1][3]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. The data can be used to determine the charge transfer resistance, which is related to the corrosion rate, and to study the properties of the protective film formed by the VCI.[13][14][15][16][17]
Visualization of Experimental Workflow and Inhibition Mechanism
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for VPCI evaluation and the general mechanism of corrosion inhibition.
Caption: Experimental workflow for evaluating Vapor Phase Corrosion Inhibitors.
Caption: General mechanism of corrosion inhibition by Vapor Phase Corrosion Inhibitors.
Mechanism of Action
Vapor Phase Corrosion Inhibitors are compounds that transition into the vapor state and adsorb onto metal surfaces, forming a thin, protective layer.[18][19][20][21] This layer acts as a barrier, preventing corrosive agents like oxygen and moisture from reaching the steel surface. The primary mechanisms of action for common VPCI classes are:
-
Amine-Based Inhibitors: These compounds, often salts of amines and carboxylic acids, vaporize and then hydrolyze in the presence of moisture on the metal surface.[6][18][22][23] This process can increase the surface pH, creating a more alkaline environment that passivates the steel surface, and the organic component adsorbs to form a hydrophobic film.[6][19]
-
Carboxylate-Based Inhibitors: Long-chain carboxylates adsorb onto the steel surface through their polar carboxylate groups.[24][25][26] The non-polar hydrocarbon tails orient away from the surface, creating a dense, hydrophobic layer that repels water and prevents corrosion.[24]
The effectiveness of a VPCI is dependent on its volatility, its ability to adsorb onto the metal surface, and the stability of the protective film it forms.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. cortecvci.com [cortecvci.com]
- 3. content.ampp.org [content.ampp.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 6. cortecvci.com [cortecvci.com]
- 7. eurolab.net [eurolab.net]
- 8. matestlabs.com [matestlabs.com]
- 9. intoxlab.com [intoxlab.com]
- 10. laboratuar.com [laboratuar.com]
- 11. zerust.com [zerust.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcsi.pro [ijcsi.pro]
- 15. Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels | Semantic Scholar [semanticscholar.org]
- 16. electrochemsci.org [electrochemsci.org]
- 17. researchgate.net [researchgate.net]
- 18. content.ampp.org [content.ampp.org]
- 19. Volatile corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 20. [PDF] An Overview: Vapor Phase Corrosion Inhibitors | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. cortec-me.com [cortec-me.com]
- 23. researchgate.net [researchgate.net]
- 24. Corrosion inhibition of carboxylate inhibitors with different alkylene chain lengths on carbon steel in an alkaline solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10083G [pubs.rsc.org]
- 25. Prolonged corrosion protection via application of 4-ferrocenylbutyl saturated carboxylate ester derivatives with superior inhibition performance for mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Cyclohexylamine Carbonate
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of synthesized compounds is a critical step in chemical research and pharmaceutical development. For cyclohexylamine (B46788) carbonate, a salt formed from the reaction of cyclohexylamine and carbonic acid, ensuring high purity is paramount for its application as a corrosion inhibitor, a chemical intermediate, or in other specialized fields. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely, acid-base titration and Fourier-Transform Infrared (FTIR) spectroscopy—for the validation of cyclohexylamine carbonate purity. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable methodology.
Principle of Purity Determination by NMR Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and mass, an absolute purity value (w/w %) can be calculated without requiring a reference standard of the analyte itself. This makes qNMR an exceptionally powerful tool for the characterization of newly synthesized compounds.
Purity Validation by NMR Spectroscopy
NMR spectroscopy provides unambiguous structural information and allows for the quantification of the target compound as well as any proton-bearing impurities.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The standard should have high purity, be stable, and possess signals that do not overlap with the analyte signals.
-
Add 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) to the NMR tube. D₂O is suitable as it will dissolve the salt and exchange with the labile N-H protons, simplifying the spectrum.
-
Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure the following parameters are set for accurate quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Acquisition Time: Sufficiently long to allow for complete decay of the FID (Free Induction Decay).
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the cyclohexylammonium cation (e.g., the methine proton, H-1) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected NMR Data for this compound
The formation of the cyclohexylammonium ion from cyclohexylamine leads to a downfield shift of the adjacent protons and carbons due to the electron-withdrawing effect of the positive charge on the nitrogen atom. The expected chemical shifts in D₂O are predicted based on data for cyclohexylamine hydrochloride, a close structural analog.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH -NH₃⁺ (H-1) | ~3.16 | ~53.1 |
| CH ₂(ax) (H-2a, H-6a) | ~1.99 | ~33.1 |
| CH ₂(eq) (H-2e, H-6e) | ~1.80 | ~33.1 |
| CH ₂(ax) (H-3a, H-5a) | ~1.65 | ~26.5 |
| CH ₂(eq) (H-3e, H-5e) | ~1.35 | ~26.5 |
| CH ₂(ax) (H-4a) | ~1.18 | ~27.0 |
| CH ₂(eq) (H-4e) | ~1.35 | ~27.0 |
| C O₃²⁻/HC O₃⁻ | N/A | ~160-170 |
Note: The carbonate/bicarbonate carbon signal may be broad or difficult to observe depending on the pH and exchange dynamics.
Identification of Potential Impurities
-
Unreacted Cyclohexylamine: Signals for the free amine would appear at slightly upfield positions compared to the protonated form.
-
Dicyclohexylamine: Presence of additional, more complex signals in the aliphatic region.
-
Residual Solvents (e.g., Ethanol, Acetone): Characteristic signals (e.g., triplet and quartet for ethanol) will be readily identifiable.
Alternative Purity Validation Methods
While NMR is a powerful tool, classical and other spectroscopic methods can also be employed for purity validation.
A. Acid-Base Titration
This method determines the purity based on the stoichiometry of the neutralization reaction between the amine salt and a strong acid.
-
Preparation of Solutions:
-
Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).
-
Accurately weigh approximately 150-200 mg of the synthesized this compound and dissolve it in 50 mL of deionized water in a 250 mL beaker.
-
-
Titration Procedure:
-
Add 2-3 drops of a suitable indicator. Methyl orange is a good choice as the titration involves a weak base (cyclohexylamine) being titrated with a strong acid, resulting in an acidic equivalence point (pH < 7).[2]
-
Titrate the this compound solution with the standardized 0.1 M HCl until the indicator changes color from yellow to red.
-
Record the volume of HCl used. Perform the titration in triplicate.
-
-
Purity Calculation:
-
The reaction stoichiometry is: (C₆H₁₁NH₃)₂CO₃ + 2HCl → 2C₆H₁₁NH₃Cl + H₂O + CO₂ or if bicarbonate is present: C₆H₁₁NH₃HCO₃ + HCl → C₆H₁₁NH₃Cl + H₂O + CO₂
-
Assuming the carbonate form, 1 mole of this compound reacts with 2 moles of HCl.
-
Calculate the purity using the following formula:
Purity (% w/w) = (V_HCl * M_HCl * MW_analyte) / (2 * m_analyte) * 100
Where:
-
V_HCl = Volume of HCl titrant (in L)
-
M_HCl = Molarity of HCl
-
MW_analyte = Molecular weight of this compound
-
m_analyte = mass of the sample (in g)
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used as a quantitative technique by creating a calibration curve that relates the absorbance of a characteristic peak to the concentration of the analyte.
-
Preparation of Standards:
-
Prepare a series of standards of known concentrations of high-purity this compound in a suitable solvent (e.g., water, if using a liquid cell) or as a solid dispersion in KBr.
-
-
FTIR Data Acquisition:
-
Acquire the FTIR spectrum of each standard and the synthesized sample, typically in the range of 4000-400 cm⁻¹.
-
Identify a characteristic and well-resolved absorption band for quantification. Key peaks for this compound include:
-
N-H stretching of the ammonium (B1175870) group (R-NH₃⁺): A broad band in the region of 3200-2800 cm⁻¹.
-
Carbonate ion (CO₃²⁻) asymmetric stretching: A strong, sharp peak around 1450 cm⁻¹.[1]
-
Bicarbonate ion (HCO₃⁻) if present: Peaks around 1680 cm⁻¹ and 1300 cm⁻¹.[3]
-
-
-
Data Analysis and Purity Determination:
-
For each standard, determine the absorbance of the chosen characteristic peak.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the same peak in the spectrum of the synthesized sample.
-
Determine the concentration of the synthesized sample from the calibration curve.
-
Calculate the purity based on the prepared concentration of the sample.
-
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required accuracy, available instrumentation, and the nature of potential impurities.
Table 2: Comparison of NMR, Titration, and FTIR for Purity Validation
| Parameter | Quantitative NMR (qNMR) | Acid-Base Titration | Quantitative FTIR |
| Specificity | Very High (structure-specific) | Moderate (quantifies total basic/acidic species) | Moderate to Low (functional group specific) |
| Sensitivity | Moderate | Moderate | Low to Moderate |
| Typical Accuracy | High (± 0.1 - 1.0%) | High (± 0.1 - 0.5%)[4] | Moderate (± 2 - 5%) |
| Typical Precision (RSD) | High (< 1%) | High (< 0.5%)[5] | Moderate (1 - 5%) |
| Limit of Detection (LOD) | ~0.05 - 0.1% | Dependent on titrant concentration | ~0.1 - 1%[6] |
| Limit of Quantification (LOQ) | ~0.1 - 0.5% | Dependent on titrant concentration | ~0.5 - 2% |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | High | Low | Low |
| Sample Requirement | ~15-25 mg | ~150-200 mg | ~1-10 mg |
| Impurity Identification | Excellent (for proton-bearing impurities) | Poor (only total basic/acidic impurities) | Poor (only identifies functional groups) |
| Reference Standard | Not required for analyte | Required for titrant standardization | Required for calibration curve |
Experimental and Logical Workflow
The logical workflow for validating the purity of synthesized this compound involves a primary method and confirmatory alternative methods.
Caption: Workflow for purity validation of this compound.
Conclusion
For the comprehensive validation of synthesized this compound, Quantitative NMR (qNMR) stands out as the superior method. Its high specificity allows for simultaneous structural confirmation and accurate purity determination, along with the identification and quantification of proton-bearing impurities.
Acid-base titration serves as an excellent, cost-effective orthogonal method to confirm the total base content. It is highly accurate and precise but lacks the specificity to identify individual impurities.
Quantitative FTIR is a rapid and low-cost technique suitable for qualitative confirmation of the carbonate and ammonium functional groups. While it can be used quantitatively, its accuracy and precision are generally lower than NMR and titration, and it is best suited for quality control in a well-established process rather than for the primary validation of a newly synthesized compound.
For researchers, scientists, and drug development professionals, a combination of qNMR as the primary method, supported by acid-base titration, provides a robust and reliable approach to validating the purity of synthesized this compound.
References
A Comparative Guide to Analytical Methods for the Detection of Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantitative determination of cyclohexylamine (B46788), a process-related impurity that requires careful monitoring in pharmaceutical manufacturing. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug substances. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), providing experimental data to support an informed decision-making process for method validation and implementation.
Introduction to Cyclohexylamine and its Analytical Challenges
Cyclohexylamine (CHA) is a primary aliphatic amine used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Due to its potential toxicity, regulatory agencies require strict control of its levels as a process-related impurity in the final drug product. The carbonate salt of cyclohexylamine is formed by the reaction of the amine with carbon dioxide, but analytical methods typically focus on the detection and quantification of the cyclohexylamine molecule itself.
The primary analytical challenges in detecting cyclohexylamine at trace levels in pharmaceuticals include its high polarity, low molecular weight, and lack of a strong UV chromophore, which can make direct analysis by HPLC-UV difficult.[3] To overcome these challenges, derivatization is often employed to enhance detectability, or alternative techniques like gas chromatography are utilized. This guide focuses on a comparative analysis of a direct GC-MS method and an HPLC-FLD method that incorporates pre-column derivatization.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high chromatographic resolution and definitive mass spectral identification.[4]
Sample Preparation:
A stock solution of cyclohexylamine is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane. Calibration standards are prepared by serial dilution of the stock solution. The drug substance sample is accurately weighed and dissolved in the same solvent to a known concentration.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of cyclohexylamine (e.g., m/z 56, 83, 99).
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For non-UV absorbing analytes like cyclohexylamine, HPLC analysis can be achieved through derivatization to attach a fluorescent tag to the molecule. This significantly enhances the sensitivity and selectivity of the method.
Pre-column Derivatization:
-
Prepare a stock solution of cyclohexylamine and a series of calibration standards in a suitable diluent (e.g., water or a buffer solution).
-
Prepare a solution of the drug substance in the same diluent.
-
To an aliquot of each standard solution and the sample solution, add a derivatizing agent such as Dansyl Chloride or o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) and a borate (B1201080) buffer to maintain an alkaline pH.[5]
-
The reaction mixture is vortexed and allowed to react at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to ensure complete derivatization.[5]
-
The reaction is then quenched, and the resulting solution is injected into the HPLC system.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths are set based on the fluorescent properties of the chosen derivatizing agent (e.g., for a Dansyl derivative, Ex: 340 nm, Em: 525 nm).
Quantitative Performance Comparison
The following table summarizes the validation parameters for the GC-MS and HPLC-FLD methods for the determination of cyclohexylamine.[6]
| Parameter | GC-MS Method | HPLC-FLD Method |
| Linearity Range | 5 - 1500 ng/mL | 1 - 1250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1.55 ng/mL | 0.49 ng/mL |
| Accuracy (% Recovery) | 91.54% - 99.64% | 95.85% - 100.70% |
| Precision (% RSD) | 1.25% - 3.97% | 0.25% - 0.82% |
Method Cross-Validation and Comparison Workflow
The following diagrams illustrate the general workflow for analytical method cross-validation and a comparison of the key attributes of the GC-MS and HPLC-FLD methods.
Conclusion and Recommendations
Both GC-MS and HPLC-FLD are suitable and reliable methods for the determination of cyclohexylamine in pharmaceutical samples. The choice between the two methods will depend on the specific requirements of the analysis and the available instrumentation.
-
HPLC-FLD offers superior sensitivity and precision, making it the preferred method for detecting cyclohexylamine at very low trace levels.[6] However, it requires an additional derivatization step, which can add complexity and time to the sample preparation process.
-
GC-MS provides excellent specificity due to mass spectrometric detection and does not require derivatization, simplifying sample preparation. While slightly less sensitive than the presented HPLC-FLD method, its sensitivity is still sufficient for many quality control applications.[6]
For routine quality control where the expected levels of cyclohexylamine are well above the detection limit, the simplicity of the GC-MS method may be advantageous. For applications requiring the lowest possible detection limits, such as in genotoxic impurity analysis or in early-stage drug development, the HPLC-FLD method is the more appropriate choice. It is recommended that the selected method be fully validated in the specific drug substance matrix according to ICH guidelines to ensure its suitability for the intended purpose.
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclohexylamine Carbonate in Polymer Science: A Comparative Guide to Mechanical Property Enhancement
For researchers, scientists, and drug development professionals working with polymeric materials, optimizing mechanical properties is a critical aspect of product development. The choice of additives plays a pivotal role in tailoring these properties to meet the demands of specific applications. This guide provides a comparative analysis of cyclohexylamine (B46788) carbonate and its potential effects on the mechanical properties of polymers, benchmarked against established alternatives.
While direct experimental data on cyclohexylamine carbonate's influence on polymer mechanical properties is limited in publicly available literature, the behavior of its parent compound, cyclohexylamine, offers valuable insights. Cyclohexylamine is known to act as a modifying agent in polymers, capable of inducing cross-linking or increasing crystallinity, which in turn can enhance mechanical characteristics.[1] This guide will extrapolate the potential effects of this compound based on the known functions of cyclohexylamine and compare them with a widely used inorganic filler, calcium carbonate.
Comparative Analysis of Mechanical Properties
The following tables summarize the effects of cyclohexylamine (as a proxy for this compound) and calcium carbonate on the mechanical properties of common thermoplastic polymers, polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).
Table 1: Effect of Cyclohexylamine on the Mechanical Properties of Polyethylene (PE)
| Property | Unmodified PE | Cyclohexylamine-Modified PE | Percentage Change |
| Tensile Strength (MPa) | 20 | 25 | +25% |
| Elongation at Break (%) | 500 | 600 | +20% |
| Thermal Distortion Temp (°C) | 110 | 130 | +18% |
Data derived from studies on cyclohexylamine as a polymer modifier.[1]
Table 2: Effect of Calcium Carbonate on the Mechanical Properties of Polypropylene (PP)
| Property | Unmodified PP | PP + 20 wt% CaCO₃ | Percentage Change |
| Tensile Strength (MPa) | 25 | 28.7 | +14.8% |
| Tensile Strain (%) | 500 | 533.25 | +6.65% |
| Modulus of Elasticity | Increased | Increased | - |
| Hardness | Increased | Increased | - |
Data compiled from studies on calcium carbonate as a filler in polypropylene.[2][3]
Table 3: Comparative Overview of Additive Effects on High-Density Polyethylene (HDPE)
| Additive | Concentration | Effect on Tensile Strength | Effect on Stiffness (Modulus) | Effect on Elongation at Break |
| Calcium Carbonate | 10-40% | No significant change in yield stress | Increased | Decreased |
| Cyclohexylamine (proxy) | Not Specified | Increased | Likely Increased | Increased |
Information for Calcium Carbonate from HDPE studies.[4][5] Information for Cyclohexylamine is inferred from its general effects on polyolefins.[1]
Experimental Protocols
Cyclohexylamine Modification of Polyethylene (Hypothetical Protocol based on available literature):
-
Materials: Low-density polyethylene (LDPE) pellets, cyclohexylamine.
-
Compounding: LDPE pellets are melt-blended with a specified weight percentage of cyclohexylamine in a twin-screw extruder at a temperature of 150-180°C. The extruder screw speed is maintained at 100-150 rpm to ensure homogeneous mixing.
-
Specimen Preparation: The extruded strands are pelletized and then injection-molded into dumbbell-shaped specimens according to ASTM D638 standard for tensile testing.
-
Mechanical Testing: Tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine at a crosshead speed of 50 mm/min.
Calcium Carbonate Filling of Polypropylene (Typical Protocol):
-
Materials: Polypropylene (PP) pellets, calcium carbonate (CaCO₃) powder (surface-treated with a coupling agent like stearic acid for better dispersion).
-
Compounding: PP pellets and CaCO₃ powder are dry-blended and then melt-compounded in a twin-screw extruder at 180-210°C.
-
Specimen Preparation: The resulting composite is pelletized and injection-molded into standardized test specimens (e.g., ASTM D638 for tensile tests, ASTM D256 for Izod impact tests).
-
Mechanical Testing: Tensile testing is performed using a universal testing machine. Impact strength is determined using an Izod impact tester. Hardness can be measured using a Shore D durometer.[3][5]
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for evaluating the effect of additives on polymer mechanical properties and the logical relationship between the additive and the resulting material characteristics.
Caption: Experimental workflow for evaluating the effect of additives on polymer mechanical properties.
Caption: Logical relationship between additive type, mechanism of action, and resulting mechanical properties.
Discussion and Alternatives
The data suggests that cyclohexylamine, and by extension potentially this compound, acts as a reactive modifier that can improve tensile strength and elongation at break by forming a more cross-linked or crystalline polymer structure.[1] In contrast, calcium carbonate functions as a particulate filler. At optimal concentrations, it can enhance stiffness and, in some cases, tensile strength and impact resistance by reinforcing the polymer matrix and facilitating stress transfer.[2][3] However, high loadings of fillers like calcium carbonate can also lead to agglomeration, which may negatively impact mechanical properties.[6]
Another class of additives to consider are Hindered Amine Light Stabilizers (HALS) . These compounds, which often have a chemical structure related to cyclohexylamine, primarily function to protect polymers from degradation caused by UV light and heat.[7][8] By preventing the chain scission and cross-linking that occurs during photo-oxidation, HALS help to maintain the original mechanical properties of the polymer, such as tensile strength, elongation, and impact resistance, over extended periods of outdoor exposure.[8][9] While not a direct mechanical property enhancer in the same way as a filler or cross-linking agent, their role in preserving mechanical integrity is crucial for many applications.
Conclusion
While direct, comprehensive data on the effects of this compound on polymer mechanical properties is not yet widely available, the known behavior of cyclohexylamine suggests its potential as a reactive modifier to enhance tensile strength and elongation. In comparison, calcium carbonate is a well-established filler that primarily increases stiffness and can improve other mechanical properties at optimal loadings. For applications requiring long-term durability and maintenance of mechanical properties under environmental stress, HALS present a compelling alternative. The choice of additive will ultimately depend on the specific performance requirements of the final polymer product. Further research is warranted to fully characterize the effects of this compound and establish its place among polymer additives.
References
- 1. newtopchem.com [newtopchem.com]
- 2. Effect of Calcium Carbonate as Filler on the Physicomechanical Properties of Polypropylene Random | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]
- 5. mdpi.com [mdpi.com]
- 6. web.usm.my [web.usm.my]
- 7. grokipedia.com [grokipedia.com]
- 8. welltchemicals.com [welltchemicals.com]
- 9. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
Inhibitory Effects of Cyclohexylamine Carbonate on Specific Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory effects of cyclohexylamine (B46788) carbonate on key enzymes implicated in various physiological and pathological processes. Due to the limited direct experimental data on cyclohexylamine carbonate's enzyme inhibition, this guide draws comparisons from studies on its parent compound, cyclohexylamine, and structurally related molecules. The primary focus is on Monoamine Oxidase (MAO), with additional exploratory comparisons for Acetylcholinesterase (AChE) and α-glucosidase, enzymes known to be targeted by amine-containing compounds.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. Their inhibition is a key therapeutic strategy for depression and neurodegenerative diseases. While direct data on this compound is unavailable, studies on structurally similar cyclopropylamines have demonstrated potent MAO inhibition.
Table 1: Comparison of MAO Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Reference Inhibitor | IC50 Value (Reference) |
| cis-N-benzyl-2-methoxycyclopropylamine (Cyclohexylamine derivative analog) | MAO-A | 170 nM[1] | Harmaline | 2.3 nM[2] |
| cis-N-benzyl-2-methoxycyclopropylamine (Cyclohexylamine derivative analog) | MAO-B | 5 nM[1] | Lazabemide | 18 nM[2] |
| Moclobemide | MAO-A | 6.06 µM[3] | - | - |
| Selegiline | MAO-B | - | - | - |
Note: Data for the cyclohexylamine derivative analog is based on a structurally related cyclopropylamine.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a primary treatment strategy for Alzheimer's disease.
Table 2: Hypothetical Comparison of AChE Inhibitory Activity
| Compound | Target Enzyme | Hypothetical IC50 Value | Reference Inhibitor | IC50 Value (Reference) |
| Hypothetical Cyclohexylamine Derivative | Acetylcholinesterase (AChE) | - | Donepezil | In the nanomolar range |
| Hypothetical Cyclohexylamine Derivative | Acetylcholinesterase (AChE) | - | Galantamine | In the micromolar range[4] |
| Hypothetical Cyclohexylamine Derivative | Acetylcholinesterase (AChE) | - | Rivastigmine | 501 ± 3.08 µM[4] |
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in the digestion of carbohydrates. Its inhibition can help manage blood glucose levels in type 2 diabetes.
Table 3: Hypothetical Comparison of α-Glucosidase Inhibitory Activity
| Compound | Target Enzyme | Hypothetical IC50 Value | Reference Inhibitor | IC50 Value (Reference) |
| Hypothetical Cyclohexylamine Derivative | α-Glucosidase | - | Acarbose | Varies widely (0.0013–1998.79 μM)[5] |
| Hypothetical Cyclohexylamine Derivative | α-Glucosidase | - | Quercetin | - |
| Hypothetical Cyclohexylamine Derivative | α-Glucosidase | - | 1-Deoxynojirimycin | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are standard protocols for the key enzymes discussed.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay measures the activity of MAO by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine), using a fluorometric method.
Materials:
-
MAO-A or MAO-B enzyme preparation
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Substrate: p-Tyramine
-
Test compound (this compound or derivative)
-
Reference inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in Assay Buffer.
-
Assay Reaction:
-
To each well of the microplate, add the Assay Buffer.
-
Add the test compound or reference inhibitor at various concentrations. Include a control with no inhibitor.
-
Add the MAO enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (p-tyramine), HRP, and the fluorescent probe.
-
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically.
Materials:
-
AChE enzyme solution
-
Phosphate buffer (pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Test compound
-
Reference inhibitor (e.g., Donepezil)
-
DTNB solution
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent and dilute to working concentrations in phosphate buffer.
-
Assay Reaction:
-
Add phosphate buffer to each well.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the DTNB solution.
-
Add the AChE enzyme solution and pre-incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
α-Glucosidase Inhibition Assay
Principle: This assay determines α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
Materials:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
Phosphate buffer (pH 6.8)
-
Substrate: pNPG
-
Test compound
-
Reference inhibitor (e.g., Acarbose)
-
Sodium carbonate (to stop the reaction)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor and dilute to working concentrations.
-
Assay Reaction:
-
Add the test compound or reference inhibitor at various concentrations to the wells.
-
Add the α-glucosidase enzyme solution and pre-incubate.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C.
-
-
Stopping the Reaction: Add sodium carbonate solution to stop the enzymatic reaction.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the environmental impact of different amine-based corrosion inhibitors
For researchers, scientists, and professionals in drug development, the selection of corrosion inhibitors extends beyond mere efficacy. The environmental footprint of these chemical agents is a critical consideration. This guide provides a comprehensive comparison of the environmental impact of various amine-based corrosion inhibitors, supported by experimental data and detailed methodologies, to inform a more sustainable approach to corrosion management.
Amine-based compounds are a cornerstone of corrosion inhibition strategies, particularly in industrial water systems and oil and gas applications. Their effectiveness in forming protective films on metal surfaces is well-documented. However, their interaction with the environment upon disposal or leakage is a subject of increasing scrutiny. This comparative analysis delves into the key environmental indicators of toxicity, biodegradability, and bioaccumulation potential for different classes of amine-based corrosion inhibitors, with a focus on alkanolamines and filming amines.
Classification of Amine-Based Corrosion Inhibitors
Amine-based corrosion inhibitors can be broadly categorized based on their chemical structure and mechanism of action. Understanding these classifications is fundamental to appreciating their differing environmental impacts.
Comparative Environmental Impact Data
The following tables summarize key quantitative data on the aquatic toxicity and biodegradability of common amine-based corrosion inhibitors.
Table 1: Aquatic Toxicity Data
Aquatic toxicity is a primary measure of the potential harm a chemical can cause to underwater ecosystems. The half maximal effective concentration (EC50) and lethal concentration (LC50) are standard metrics, with lower values indicating higher toxicity.
| Amine Inhibitor | Chemical Name | Class | Test Organism | Endpoint | Result (mg/L) | Reference |
| MEA | Monoethanolamine | Alkanolamine | Leuciscus idus (Fish) | 96h LC50 | >100 - <220 | [1] |
| MEA | Monoethanolamine | Alkanolamine | Daphnia magna (Crustacean) | 48h EC50 | 140 | [2] |
| DEA | Diethanolamine (B148213) | Alkanolamine | Leuciscus idus (Fish) | 96h LC50 | 1,460 | [2] |
| DEA | Diethanolamine | Alkanolamine | Daphnia magna (Crustacean) | 48h EC50 | 80 - 180 | [2] |
| MDEA | Methyldiethanolamine | Alkanolamine | Leuciscus idus (Fish) | 96h LC50 | 1,466 | [1] |
| MDEA | Methyldiethanolamine | Alkanolamine | Daphnia magna (Crustacean) | 48h EC50 | 233 | [1] |
| ODA | Octadecylamine (B50001) | Filming Amine | - | - | Very toxic to aquatic life | [3][4] |
Note: While specific LC50/EC50 values for Octadecylamine were not consistently available in the reviewed literature, safety data sheets consistently classify it as very toxic to aquatic life, often with long-lasting effects.[3][4]
Table 2: Biodegradability Data
Biodegradability assesses the potential for a substance to be broken down by microorganisms in the environment. "Ready biodegradability" is a key indicator of a substance's persistence.
| Amine Inhibitor | Chemical Name | Test Method | Result (% Degradation in 28 days) | Classification | Reference |
| MEA | Monoethanolamine | OECD 301D | >90% | Readily Biodegradable | [5] |
| DEA | Diethanolamine | - | Slower than MEA | - | [6] |
| MDEA | Methyldiethanolamine | OECD 301D | 0% | Not Readily Biodegradable | [7] |
| MDEA | Methyldiethanolamine | Continuous Flow | >96% | Biodegradable with acclimation | [8] |
| ODA | Octadecylamine | OECD 301F | 70% | Readily Biodegradable | [3] |
Experimental Protocols
Accurate and reproducible data are the bedrock of comparative analysis. The following sections detail the methodologies for the key experiments cited in this guide.
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test is a screening method to assess the ready biodegradability of organic chemicals in an aerobic aqueous medium.[9][10][11]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).[9]
Methodology Workflow:
Pass Level: A substance is considered readily biodegradable if it reaches a degradation level of ≥ 60% ThOD within a 10-day window during the 28-day test period.[10]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[12][13][14][15][16]
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.[12][16]
Methodology Workflow:
Evaluation of Corrosion Inhibition Performance
While not a direct measure of environmental impact, the efficiency of a corrosion inhibitor influences the concentration at which it is used, which in turn affects its environmental load. Common methods for evaluating inhibitor performance include:
-
Weight Loss Method: This is a simple and direct method where a pre-weighed metal coupon is exposed to a corrosive environment with and without the inhibitor for a specific duration. The difference in weight loss is used to calculate the inhibitor's efficiency.[17]
-
Electrochemical Techniques: These methods provide rapid and mechanistic insights into the corrosion process.[17][18][19]
-
Linear Polarization Resistance (LPR): Measures the corrosion rate in real-time.[17]
-
Electrochemical Impedance Spectroscopy (EIS): Provides information on the corrosion mechanism and the protective properties of the inhibitor film.[17][19]
-
Potentiodynamic Polarization: Determines the effect of the inhibitor on both the anodic and cathodic corrosion reactions.[17]
-
General Electrochemical Testing Workflow:
Discussion and Conclusion
The data presented reveal a complex environmental profile for amine-based corrosion inhibitors.
Alkanolamines (MEA, DEA, MDEA): These widely used inhibitors generally exhibit low to moderate aquatic toxicity.[1][2] MEA, a primary alkanolamine, is readily biodegradable.[5] However, the biodegradability of DEA and particularly MDEA is a concern. While MDEA may biodegrade under acclimated conditions, it is not considered readily biodegradable in standard screening tests.[7][8] The degradation of alkanolamines can also lead to the formation of corrosive byproducts, which poses an indirect environmental and operational risk.[20][21]
Filming Amines (e.g., Octadecylamine): Filming amines like octadecylamine are often promoted as more environmentally friendly alternatives. The data indicates that ODA is readily biodegradable.[3] However, a significant drawback is its high aquatic toxicity.[3][4] This highlights a crucial trade-off between biodegradability and toxicity that must be carefully considered in the selection process.
Overall Recommendations:
-
Prioritize Readily Biodegradable Options: Whenever possible, select inhibitors that have been demonstrated to be readily biodegradable under standard OECD test conditions. This minimizes their persistence in the environment.
-
Consider the Entire Life Cycle: The environmental impact of a corrosion inhibitor is not limited to its inherent toxicity and biodegradability. The manufacturing process, potential for degradation into harmful byproducts, and the required dosage all contribute to its overall environmental footprint.
-
Balance Efficacy and Environmental Impact: The goal is to find an inhibitor that provides adequate corrosion protection at the lowest possible concentration while exhibiting the most favorable environmental profile.
-
Adhere to Standardized Testing: Rely on data generated from internationally recognized testing guidelines, such as those from the OECD, to ensure comparability and reliability.
The selection of an amine-based corrosion inhibitor requires a nuanced understanding of its chemical properties and their environmental implications. By carefully evaluating the available data and considering the trade-offs between performance and environmental impact, researchers and industry professionals can make more informed and sustainable choices.
References
- 1. redox.com [redox.com]
- 2. Seawater ecotoxicity of monoethanolamine, diethanolamine and triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. magnumsolvent.com [magnumsolvent.com]
- 8. Aerobic biodegradability of methyldiethanolamine (MDEA) used in natural gas sweetening plants in batch tests and continuous flow experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 10. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. oecd.org [oecd.org]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. eprints.um.edu.my [eprints.um.edu.my]
Benchmarking Cyclohexylamine Carbonate: A Comparative Guide to Corrosion Inhibition in Steam Systems
For Immediate Publication
[City, State] – [Date] – In the critical landscape of industrial water treatment, particularly for the protection of boiler and steam condensate systems, the selection of an appropriate corrosion inhibitor is paramount to ensuring operational integrity and longevity of assets. This guide provides a comprehensive performance benchmark of Cyclohexylamine Carbonate (CHC) against two industry-standard neutralizing amines: Morpholine and Diethylaminoethanol (DEAE). The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions based on objective experimental data.
The primary function of these amines in boiler water treatment is to neutralize carbonic acid that forms in the condensate, thereby increasing the pH and mitigating corrosion of metal surfaces. The effectiveness of these volatile compounds is largely determined by their ability to distribute throughout the steam system and maintain a protective alkaline environment.
Quantitative Performance Comparison
| Performance Metric | This compound | Morpholine | Diethylaminoethanol (DEAE) |
| Corrosion Inhibition Efficiency | >85% (in 3.5% NaCl solution)[1] | >85% (as Morpholine Carbonate in 3.5% NaCl solution)[1] | Data not readily available in a comparable format |
| Corrosion Rate | <0.01 mm/a (in 3.5% NaCl solution)[1] | <0.01 mm/a (as Morpholine Carbonate in 3.5% NaCl solution)[1] | Data not readily available in a comparable format |
| Typical pH Range | 8.5 - 9.5[2] | 8.5 - 9.5[2] | 8.5 - 9.5[2] |
| Vapor-Liquid Distribution Ratio | High (e.g., 4.0/1.0)[2] | Low (e.g., 0.4/1.0)[2] | Intermediate (e.g., 1.7-2.0)[3][4] |
| Typical Dosage | 16 ppm to achieve pH 8.0 in water with 10 ppm CO2[3] | 37 ppm to achieve pH 8.0 in water with 10 ppm CO2[3] | 22 ppm to achieve pH 8.0 in water with 10 ppm CO2[3] |
Experimental Protocols
The evaluation of corrosion inhibitors is typically conducted following standardized methodologies to ensure reproducibility and comparability of results. The most relevant industry standards for this application are ASTM G31 and ASTM D2688.
ASTM G31: Standard Practice for Laboratory Immersion Corrosion Testing of Metals
This standard outlines the procedures for laboratory immersion corrosion testing of metals. A typical experimental setup involves the following steps:
-
Specimen Preparation: Metal coupons of a standard size and composition (e.g., carbon steel) are cleaned, degreased, and weighed.
-
Test Solution: A simulated boiler feedwater or condensate is prepared with a specific chemical composition, including the corrosive species (e.g., dissolved carbon dioxide) and the corrosion inhibitor at a designated concentration.
-
Exposure: The prepared coupons are immersed in the test solution for a specified duration and at a controlled temperature and pressure, simulating boiler operating conditions.
-
Post-Exposure Cleaning: After the exposure period, the coupons are removed, and any corrosion products are cleaned off using appropriate chemical and mechanical methods.
-
Corrosion Rate Calculation: The coupons are reweighed, and the mass loss is used to calculate the corrosion rate, typically expressed in mils per year (mpy) or millimeters per year (mm/a).
ASTM D2688: Standard Test Method for Corrosivity (B1173158) of Water in the Absence of Heat Transfer (Weight Loss Methods)
This test method is specifically designed to determine the corrosivity of water by measuring the weight loss of metal specimens.[5][6][7] It is particularly useful for evaluating the effectiveness of corrosion inhibitors in flowing water systems.[5]
Mechanism of Action: Neutralizing Amines
This compound, Morpholine, and DEAE function as neutralizing amines. They are dosed into the boiler feedwater, where they volatilize with the steam. As the steam condenses in the return lines, these amines dissolve in the condensate and neutralize the carbonic acid that has formed from the dissolution of carbon dioxide. This neutralization reaction raises the pH of the condensate, shifting it from a corrosive acidic range to a more passive alkaline range, thus protecting the metal surfaces from corrosion.
Conclusion
This compound demonstrates strong performance as a corrosion inhibitor, comparable to industry standards like Morpholine in terms of inhibition efficiency in saline solutions. Its high vapor-liquid distribution ratio makes it particularly suitable for protecting long, extensive steam condensate systems. The choice between this compound, Morpholine, and DEAE will ultimately depend on the specific characteristics of the boiler system, including its pressure, the length of the condensate return lines, and the feedwater chemistry. For a comprehensive evaluation, it is recommended to conduct site-specific testing following standardized protocols such as those outlined by ASTM.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. infrastructure.alberta.ca [infrastructure.alberta.ca]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. watertechnologyreport.wordpress.com [watertechnologyreport.wordpress.com]
- 5. store.astm.org [store.astm.org]
- 6. file.yizimg.com [file.yizimg.com]
- 7. webstore.ansi.org [webstore.ansi.org]
Safety Operating Guide
Proper Disposal of Cyclohexylamine Carbonate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of cyclohexylamine (B46788) carbonate. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Cyclohexylamine carbonate and its solutions require careful handling and disposal due to their potential health hazards and environmental impact. This document outlines the necessary steps for its safe management in a laboratory setting, targeting researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound.
Key Hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Cyclohexylamine, a component, can be corrosive and flammable.[2][3][4]
Required Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., Nitrile rubber).[4]
-
Protective clothing to prevent skin contact.[1]
-
Chemical splash goggles and/or a face shield for eye and face protection.[1][3]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[1][5] For significant spills, remove all sources of ignition.[2][5]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][5]
-
Absorption: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to absorb the spilled chemical.[1]
-
Collection and Storage: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[1] Do not reuse the container.[1]
-
Decontamination: Wash the spill area thoroughly with soap and water.[6]
-
Waste Disposal: The collected waste and any contaminated materials (including PPE) must be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA's 40 CFR 261.3.[1][7][8]
-
Waste Characterization:
-
Although one Safety Data Sheet (SDS) for this compound may indicate it is not hazardous for transport, the components and properties may classify it as hazardous waste upon disposal.[1]
-
Unused product or spill residues may be considered RCRA hazardous waste due to corrosivity (B1173158) (D002) and/or ignitability (B1175610) (D001).[2] An aqueous solution with a pH of 12.5 or greater is considered corrosive.[9] Cyclohexylamine has a pH of 11.5.[4]
-
-
Consult with EHS: Before proceeding, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and facility protocols.
-
Waste Collection and Storage:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept securely closed.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizers.[2][3]
-
-
Arrange for Professional Disposal:
IV. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of cyclohexylamine and its carbonate form.
| Parameter | Value | Reference |
| Cyclohexylamine pH | 11.5 | [4] |
| Corrosive Waste pH Threshold | ≥ 12.5 | [9] |
| Cyclohexylamine Flash Point | 27 °C / 80.6 °F | [4] |
| Cyclohexylamine LEL | 1.6% (V) | [2] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. trc-corp.com [trc-corp.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexylamine Carbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclohexylamine carbonate, from operational procedures to disposal plans. By adhering to these protocols, you can mitigate risks and foster a secure research setting.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Ingestion and inhalation should be strictly avoided.
Hazard Identification and Classification:
| Hazard Statement | Classification | Precautionary Statement |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling.[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the required and recommended PPE.
| Body Part | Required PPE | Recommended PPE |
| Eyes/Face | Chemical splash goggles | Face shield in addition to goggles |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | |
| Body | Laboratory coat | Chemical-resistant apron, rubber boots |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate or for spill response |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][3][4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid direct contact with the skin, eyes, and clothing.[1][6]
-
Use non-sparking tools and take precautionary measures against static discharges.[2][3][6]
-
Wash hands thoroughly with soap and water after handling.[1]
3. Disposal Plan:
-
All waste containing this compound is considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1][7] This may involve incineration in a specialized chemical incinerator.[7]
-
Do not dispose of this compound down the drain or in regular trash.[1][6]
Emergency Plan: Spills, Exposure, and Fire
Immediate and appropriate action during an emergency is crucial to minimizing harm.
1. Spill Response:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, earth) to contain the spill.[1][8]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1] Use non-sparking tools for clean-up.[3][5][6]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
2. Exposure Response:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[1][5][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]
3. Fire Response:
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1][6]
-
Protective Gear: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][8]
-
Hazards: Flammable vapors may be present, and containers may explode when heated.[3] Hazardous decomposition products include carbon oxides and nitrogen oxides.[1][8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
